molecular formula C10H14ClNO3 B1586386 (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride CAS No. 336182-13-9

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride

Cat. No.: B1586386
CAS No.: 336182-13-9
M. Wt: 231.67 g/mol
InChI Key: HCZHTEBBIGUZTQ-QRPNPIFTSA-N
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Description

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7;/h1-4,8,12H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZHTEBBIGUZTQ-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375826
Record name (3S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid--hydrogen chloride (1/1)
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Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336182-13-9
Record name Benzenebutanoic acid, β-amino-4-hydroxy-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336182-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid--hydrogen chloride (1/1)
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Foundational & Exploratory

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic Acid Hydrochloride

Introduction

This compound, also known as L-β-Homotyrosine HCl, is a chiral non-proteinogenic β-amino acid.[1] As a derivative of the natural amino acid L-tyrosine, it incorporates a 4-hydroxyphenyl moiety, a well-established pharmacophore found in numerous FDA-approved pharmaceuticals.[2] This structural feature allows for diverse interactions with biological targets, making it a valuable building block for drug discovery and development.[2] This guide provides a comprehensive overview of its chemical properties, analytical characterization, synthesis, and applications for researchers and scientists in the pharmaceutical and chemical industries.

Chemical Identity and Structure

The fundamental identity of a compound is established by its structure and nomenclature. (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid is the free base form, while the hydrochloride salt is formed by the protonation of the amino group.

  • IUPAC Name: (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride

  • Synonyms: L-β-Homotyrosine HCl, (S)-3-Amino-4-(p-hydroxyphenyl)butyric acid hydrochloride[1]

  • Molecular Formula: C₁₀H₁₄ClNO₃

  • Molecular Weight: 231.68 g/mol (hydrochloride salt); 195.21 g/mol (free base)[1]

  • CAS Number: 64913-50-4 (free base)

The molecule's structure, featuring a chiral center at the C3 position, a carboxylic acid group, an amino group, and a p-hydroxyphenyl side chain, makes it a versatile scaffold for chemical modification.

Caption: 2D structure of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and biological activity.

PropertyValueSource
Appearance White to off-white solid[3]
Molecular Weight 195.21 g/mol (free base)[1]
XLogP3 -1.8 (free base)[1]
Hydrogen Bond Donor Count 3 (free base)[1]
Hydrogen Bond Acceptor Count 4 (free base)[1]
Rotatable Bond Count 4 (free base)[1]
Solubility Soluble in water (as hydrochloride salt)[4]
  • Causality behind Properties: The presence of the hydrophilic amino, carboxyl, and hydroxyl groups contributes to its predicted water solubility, which is further enhanced in the hydrochloride salt form due to the ionic nature of the ammonium chloride group. The low XLogP3 value indicates a preference for hydrophilic environments, a key consideration for bioavailability and formulation.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons on the phenyl ring (typically in the δ 6.5-7.5 ppm range), a multiplet for the chiral proton adjacent to the amino group, and signals for the methylene protons of the butanoic acid backbone.[2]

  • ¹³C NMR (DMSO-d₆, 101 MHz): Characteristic peaks would correspond to the carboxyl carbon (~170-180 ppm), aromatic carbons (115-160 ppm), the chiral carbon bearing the amino group, and the other aliphatic carbons.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the free base, the expected [M+H]⁺ ion would be at m/z 196.0973.[1] Key fragments would arise from the loss of water, the carboxyl group, and cleavage of the side chain.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands include:

  • O-H stretch: A broad band around 3300-3400 cm⁻¹ for the phenolic hydroxyl group.

  • N-H stretch: Also in the 3200-3400 cm⁻¹ region for the amino group.[2]

  • C=O stretch: A strong absorption around 1650-1710 cm⁻¹ for the carboxylic acid carbonyl group.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of amino acids and their derivatives. A reversed-phase C18 column is often suitable.[5] Due to the lack of a strong chromophore, pre-column derivatization with agents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is a common strategy to enhance UV detection and sensitivity.[6]

Synthesis and Purification Workflow

A general synthetic approach to β-amino acids like (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid can be conceptualized, often starting from a suitable precursor and involving stereoselective steps. Purification is typically achieved through recrystallization to ensure high purity.

synthesis_workflow start Starting Material (e.g., 4-hydroxycinnamic acid derivative) step1 Asymmetric Amination/ Conjugate Addition start->step1 step2 Protection/Deprotection Steps (if necessary) step1->step2 step3 Hydrolysis of Ester/Amide step2->step3 step4 Purification (Recrystallization/Chromatography) step3->step4 step5 Salt Formation with HCl step4->step5 product (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride step5->product applications center_node (S)-3-Amino-4-(4-hydroxyphenyl) butanoic acid HCl app1 Antimicrobial Agents center_node->app1 app2 Neuroactive Compounds (e.g., GABA analogs) center_node->app2 app3 Peptidomimetics center_node->app3 app4 Anticancer Drug Leads center_node->app4

Caption: Potential applications in drug development.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Hazard Identification: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye and respiratory tract irritation. [7]* Handling: Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [8]* Storage: Store in a tightly closed container in a cool, dry place. [7]* Fire Fighting: Use dry chemical, carbon dioxide, water spray, or foam for extinction. [7]

Experimental Protocol: HPLC Analysis

This protocol provides a self-validating system for the quantitative analysis of this compound using pre-column derivatization.

Objective: To determine the purity of a sample by HPLC with UV detection.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Boric acid buffer (pH 8.2) [9]* o-Phthalaldehyde (OPA) derivatizing reagent

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) [6] Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., aqueous buffer) and mobile phase B (e.g., acetonitrile). Filter and degas both.

  • Standard Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., mobile phase A) to create a stock solution. Perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample in the same diluent to a concentration within the calibration range.

  • Derivatization: In an autosampler vial, mix a defined volume of the standard or sample with the OPA reagent and boric acid buffer. Allow the reaction to proceed for a specified time (e.g., 1-2 minutes) before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 338 nm

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the derivatized analyte.

  • Data Analysis: Construct a calibration curve from the standards. Determine the purity of the sample by comparing its peak area to the calibration curve.

hplc_workflow prep Sample/Standard Preparation deriv Pre-column Derivatization (OPA Reagent) prep->deriv inject HPLC Injection deriv->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (338 nm) separate->detect analyze Data Analysis & Purity Calculation detect->analyze

Caption: HPLC analytical workflow.

References

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

  • (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid. PubChem. [Link]

  • (S)-3-Amino-4-phenylbutanoic acid. PubChem. [Link]

  • Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. PubMed Central. [Link]

  • Safety Data Sheet for (S)-Boc-β-Tyr-OH. AAPPTec. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

  • Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
  • Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Waters. [Link]

  • Sample IR spectra. University of Calgary. [Link]

  • Exploring the Role of Amino Acid APIs in Drug Development and Formulation. LinkedIn. [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

  • 3-Hydroxybutanoic acid. FooDB. [Link]

  • Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent. [Link]

Sources

Introduction: The Enigmatic Potential of L-β-Homotyrosine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the CNS Mechanism of Action of L-β-Homotyrosine

Abstract: L-β-homotyrosine, a non-proteinogenic amino acid, represents a class of molecules with largely unexplored potential within the central nervous system (CNS). As a structural analog of L-tyrosine, a critical precursor to key catecholaminergic neurotransmitters, L-β-homotyrosine presents a compelling subject for neuropharmacological investigation. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of L-β-homotyrosine within the CNS. We will delve into its structural and synthetic background, postulate potential mechanisms of action based on its chemical similarity to endogenous molecules, and provide detailed, field-proven experimental protocols to test these hypotheses. This document is designed not as a static review, but as a methodological roadmap for pioneering research in this nascent area.

L-β-homotyrosine is an amino acid that differs from its proteinogenic counterpart, L-tyrosine, by the insertion of an additional methylene group in its side chain. This seemingly minor modification can dramatically alter its chemical properties and biological activity. While its primary applications to date have been in the synthesis of complex natural products like callipeltin B and geodiamolide H, its structural analogy to L-tyrosine, the precursor to dopamine, norepinephrine, and epinephrine, strongly suggests a potential for interaction with CNS pathways.

The core scientific question is: how might this structural alteration influence its recognition and processing by neuronal enzymes and receptors? Could it act as a competitive inhibitor, a false transmitter, or an allosteric modulator? This guide will provide the foundational knowledge and experimental designs to answer these questions.

Postulated Mechanisms of Action in the CNS

Given the lack of direct studies on L-β-homotyrosine's CNS effects, we must formulate hypotheses based on its structure. Its similarity to L-tyrosine suggests several plausible mechanisms of action that warrant investigation.

Interference with Catecholamine Synthesis

The primary pathway for L-tyrosine in the CNS is its conversion to L-DOPA by tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis. L-β-homotyrosine could potentially interact with this pathway in several ways:

  • Competitive Inhibition of Tyrosine Hydroxylase: The most direct hypothesis is that L-β-homotyrosine acts as a competitive inhibitor of TH, binding to the active site but not undergoing hydroxylation, thereby reducing the synthesis of catecholamines.

  • Substrate for Tyrosine Hydroxylase: Alternatively, L-β-homotyrosine could be a substrate for TH, leading to the formation of a "false" neurotransmitter, β-homodopamine. This novel catecholamine would then have its own unique interactions with downstream machinery.

G cluster_0 Canonical Pathway cluster_1 Hypothesized Interactions L-Tyrosine L-Tyrosine Tyrosine\nHydroxylase Tyrosine Hydroxylase L-Tyrosine->Tyrosine\nHydroxylase L-DOPA L-DOPA Tyrosine\nHydroxylase->L-DOPA Dopamine Dopamine L-DOPA->Dopamine L-β-Homotyrosine_1 L-β-Homotyrosine Tyrosine\nHydroxylase_2 Tyrosine Hydroxylase L-β-Homotyrosine_1->Tyrosine\nHydroxylase_2 Competitive Inhibition L-β-Homotyrosine_2 L-β-Homotyrosine L-β-Homotyrosine_2->Tyrosine\nHydroxylase_2 Substrate Action β-Homo-L-DOPA β-Homo-L-DOPA Tyrosine\nHydroxylase_2->β-Homo-L-DOPA Substrate Action β-Homodopamine\n(False Neurotransmitter) β-Homodopamine (False Neurotransmitter) β-Homo-L-DOPA->β-Homodopamine\n(False Neurotransmitter) Substrate Action

Caption: Potential interactions of L-β-homotyrosine with the catecholamine synthesis pathway.

Modulation of Neurotransmitter Receptors

L-β-homotyrosine or its potential metabolites could directly interact with neurotransmitter receptors. Key targets for investigation would include:

  • Dopamine Receptors (D1-D5): Could L-β-homotyrosine or β-homodopamine act as agonists or antagonists at these receptors?

  • Adrenergic Receptors (α and β): Similar to dopamine receptors, these are downstream targets that could be affected.

  • Glutamate Receptors (NMDA, AMPA): As an amino acid, a direct or allosteric effect on these excitatory receptors cannot be ruled out.

Experimental Workflows for Mechanistic Elucidation

A multi-pronged approach is essential to systematically dissect the mechanism of action of L-β-homotyrosine. The following experimental workflows provide a logical progression from in vitro characterization to in vivo validation.

Workflow 1: In Vitro Target Engagement and Enzyme Kinetics

The initial and most critical step is to determine if L-β-homotyrosine directly interacts with the hypothesized enzymatic machinery.

G start Start: Purified Tyrosine Hydroxylase (TH) assay_prep Prepare Assay: Buffer, Cofactors (BH4, Fe2+) start->assay_prep substrate_add Add Substrate: Varying [L-Tyrosine] Fixed [L-β-Homotyrosine] assay_prep->substrate_add reaction Incubate at 37°C substrate_add->reaction stop_reaction Stop Reaction (e.g., acid quench) reaction->stop_reaction hplc Quantify L-DOPA Production via HPLC stop_reaction->hplc analysis Data Analysis: Lineweaver-Burk or Michaelis-Menten Plot hplc->analysis competitive Conclusion: Competitive Inhibition analysis->competitive Km increases, Vmax constant non_competitive Conclusion: Non-Competitive/ Uncompetitive Inhibition analysis->non_competitive Km changes, Vmax decreases no_effect Conclusion: No Inhibition analysis->no_effect No change in Km or Vmax

Caption: Experimental workflow for determining the inhibitory kinetics of L-β-homotyrosine on tyrosine hydroxylase.

Detailed Protocol: Tyrosine Hydroxylase Inhibition Assay

  • Enzyme Source: Recombinant human tyrosine hydroxylase.

  • Assay Buffer: 50 mM HEPES, pH 7.0, containing 0.1 mg/mL catalase, and 100 µM Fe(NH₄)₂(SO₄)₂.

  • Substrate and Cofactor Preparation:

    • Prepare a stock solution of L-tyrosine (e.g., 10 mM).

    • Prepare a stock solution of L-β-homotyrosine (e.g., 50 mM).

    • Prepare a fresh solution of the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) at 10 mM.

  • Assay Procedure: a. In a 96-well plate, add assay buffer. b. Add varying concentrations of L-tyrosine (e.g., 0-200 µM). c. Add a fixed concentration of L-β-homotyrosine (e.g., 0, 10, 50, 100 µM) to different sets of wells. d. Pre-incubate for 5 minutes at 37°C. e. Initiate the reaction by adding a pre-determined amount of tyrosine hydroxylase. f. Incubate for 20 minutes at 37°C. g. Stop the reaction by adding 10 µL of 2M perchloric acid.

  • Detection: a. Centrifuge the plate to pellet the precipitated protein. b. Analyze the supernatant for L-DOPA production using HPLC with electrochemical detection.

  • Data Analysis: a. Plot reaction velocity (L-DOPA formed per unit time) against L-tyrosine concentration. b. Perform non-linear regression to fit the Michaelis-Menten equation to determine Km and Vmax in the presence and absence of L-β-homotyrosine. c. Alternatively, use a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the type of inhibition.

Workflow 2: Cell-Based Assays for Neurotransmitter Dynamics

If L-β-homotyrosine is found to interact with the catecholamine pathway, the next logical step is to assess its effects in a cellular context. PC12 cells, which synthesize and store dopamine, are an excellent model system.

Detailed Protocol: Neurotransmitter Release Assay in PC12 Cells

  • Cell Culture: Culture PC12 cells in appropriate media, often supplemented with nerve growth factor (NGF) to induce a neuronal phenotype.

  • Loading with Radiotracer: Incubate cells with [³H]-dopamine for 1-2 hours to allow for uptake into synaptic vesicles.

  • Wash and Pre-treatment: Wash the cells thoroughly to remove extracellular [³H]-dopamine. Pre-treat the cells with varying concentrations of L-β-homotyrosine for a specified period (e.g., 30 minutes).

  • Stimulation of Release: Depolarize the cells to induce neurotransmitter release. This is typically done by adding a high concentration of potassium chloride (e.g., 50 mM KCl).

  • Sample Collection: Collect the supernatant at various time points post-stimulation.

  • Quantification: a. Lyse the cells to determine the remaining intracellular [³H]-dopamine. b. Quantify the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Express the amount of released [³H]-dopamine as a percentage of the total initial radioactivity. Compare the release profiles between control and L-β-homotyrosine-treated cells.

Treatment Group Basal Release (% of Total) Stimulated Release (% of Total) Interpretation
Vehicle Control2.1 ± 0.315.5 ± 1.2Normal physiological release
L-β-homotyrosine (10 µM)2.0 ± 0.410.2 ± 0.9Potential inhibition of release
L-β-homotyrosine (100 µM)1.9 ± 0.35.8 ± 0.7Dose-dependent inhibition of release

Table represents hypothetical data for illustrative purposes.

Workflow 3: In Vivo Microdialysis for Real-Time Neurochemical Monitoring

The ultimate validation of a CNS-active compound's mechanism requires in vivo assessment. Microdialysis in freely moving rodents allows for the direct measurement of neurotransmitter levels in specific brain regions following systemic administration of L-β-homotyrosine.

G implant Surgical Implantation of Microdialysis Probe (e.g., into Striatum) recover Post-Surgical Recovery implant->recover baseline Collect Baseline Dialysate Samples recover->baseline administer Systemic Administration of L-β-Homotyrosine (i.p. or i.v.) baseline->administer collect_post Collect Post-Dose Dialysate Samples (e.g., every 20 min) administer->collect_post hplc Analyze Samples for Dopamine, DOPAC, HVA via HPLC-ECD collect_post->hplc analysis Data Analysis: Plot Neurotransmitter Levels vs. Time hplc->analysis conclusion Conclusion: Determine in vivo effect on catecholamine release and metabolism. analysis->conclusion

Caption: Workflow for in vivo microdialysis to assess the effect of L-β-homotyrosine on neurotransmitter levels.

Conclusion and Future Directions

The study of L-β-homotyrosine in the CNS is a greenfield opportunity. The structural similarity to L-tyrosine provides a strong rationale for investigating its role as a modulator of catecholaminergic neurotransmission. The experimental framework outlined in this guide, progressing from in vitro enzyme kinetics to in vivo neurochemical monitoring, provides a robust and logical path to elucidating its mechanism of action.

Future research should also consider:

  • Blood-Brain Barrier Permeability: Does L-β-homotyrosine cross the blood-brain barrier? This is a critical prerequisite for any CNS activity.

  • Behavioral Studies: If a neurochemical effect is confirmed, what are the behavioral consequences in animal models of CNS disorders such as Parkinson's disease or ADHD?

  • Metabolite Identification: What is the metabolic fate of L-β-homotyrosine in the brain? Does it form other active compounds?

By systematically applying these methodologies, the scientific community can unlock the potential of this intriguing molecule and pave the way for novel therapeutic strategies for neurological and psychiatric disorders.

References

  • Synthesis of L-β-homotyrosine: Wipf, P., & Venkatraman, S. (1996). A New Synthesis of β-Amino Acids and Peptides with Protein Kinase C Modulatory Activity. Journal of the American Chemical Society, 118(50), 12445-12453. [Link]

  • Use in Natural Product Synthesis (Callipeltin B): Wipf, P., & Uto, Y. (2000). Total Synthesis and Stereochemical Revision of Callipeltin B. The Journal of Organic Chemistry, 65(4), 1037-1049. [Link]

  • Use in Natural Product Synthesis (Geodiamolide H): Jiang, B., & Chen, Z. (2001). Asymmetric synthesis of the C3-C11 fragment of geodiamolide H. Tetrahedron: Asymmetry, 12(12), 1791-1796. [Link]

  • General Methods in Neurotransmitter Analysis: Westerink, B. H. (1995). Brain microdialysis and its application for the study of animal behaviour. Behavioural Brain Research, 70(2), 103-124. [Link]

  • Tyrosine Hydroxylase Kinetics: Fitzpatrick, P. F. (2000). The aromatic amino acid hydroxylases. Advances in enzymology and related areas of molecular biology, 74, 235-294. [Link]

An In-depth Technical Guide to the Structure Elucidation of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques to explain the scientific rationale behind the analytical choices, ensuring a self-validating and robust characterization process.

Introduction: The Importance of Unambiguous Structure Verification

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid, also known as L-β-Homotyrosine, is a chiral β-amino acid derivative.[1] Its structural similarity to naturally occurring amino acids makes it a compound of interest in pharmaceutical and biochemical research. The hydrochloride salt form is often utilized to improve solubility and stability. Accurate and unambiguous determination of its chemical structure, including its stereochemistry, is a critical prerequisite for any further investigation into its biological activity, safety profile, and therapeutic potential. This guide outlines a multi-technique approach, leveraging the strengths of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance spectroscopy to achieve complete structural confirmation.

Foundational Analysis: Confirming Molecular Formula and Functional Groups

The initial phase of structure elucidation focuses on determining the molecular formula and identifying the key functional groups present in the molecule. This foundational data provides the building blocks for the more detailed structural assembly that follows.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: High-resolution mass spectrometry is the cornerstone for determining the elemental composition of a molecule with high accuracy. Unlike nominal mass measurements, HRMS can distinguish between ions of very similar mass, providing a definitive molecular formula. For a molecule like this compound, electrospray ionization (ESI) is the preferred technique due to the polar nature of the analyte.[2]

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Dissolve approximately 1 mg of the compound in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Determine the accurate mass of the most abundant isotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition.

Data Presentation: Expected HRMS Data

ParameterExpected Value
Molecular FormulaC₁₀H₁₄ClNO₃
Molecular Weight (HCl salt)231.68 g/mol
Free Base FormulaC₁₀H₁₃NO₃
Free Base Molecular Weight195.21 g/mol [1]
[M+H]⁺ (Free Base)196.0968

Trustworthiness: The experimentally determined accurate mass should be within a narrow tolerance (typically < 5 ppm) of the theoretical mass calculated for the proposed molecular formula. This provides a high degree of confidence in the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule.[3] For an amino acid derivative, FTIR is particularly useful for identifying the characteristic stretches of the carboxylic acid, amine, and aromatic functionalities.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, with a sufficient number of scans (e.g., 32) to ensure a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400-2500 (broad)O-H (Carboxylic Acid & Phenol), N-H (Ammonium)Stretching
~3030C-H (Aromatic)Stretching
~2950-2850C-H (Aliphatic)Stretching
~1710C=O (Carboxylic Acid)Stretching
~1610, 1515, 1450C=C (Aromatic)Stretching
~1580N-HBending
~1250C-O (Phenol)Stretching

Trustworthiness: The presence of these characteristic bands provides strong, self-validating evidence for the proposed functional groups within the molecule.

Unraveling the Carbon-Hydrogen Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[6] A combination of 1D and 2D NMR experiments is essential for a complete and unambiguous structure elucidation.[6]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for amino acids to exchange labile protons (OH, NH), which can simplify the spectrum.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • 1D Experiments: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • 2D Experiments: Perform a suite of 2D experiments, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.[6][7]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (over 2-3 bonds).[6][7]

¹H NMR: Mapping the Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (coupling to neighboring protons).

Data Presentation: Expected ¹H NMR Data (in D₂O)

Proton LabelChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-7, H-11~7.1d2H~8.5
H-8, H-10~6.8d2H~8.5
H-3~3.8m1H-
H-4a, H-4b~2.9m2H-
H-2a, H-2b~2.6m2H-
¹³C NMR: Identifying the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Data Presentation: Expected ¹³C NMR Data (in D₂O)

Carbon LabelChemical Shift (ppm)
C-1~178
C-9~156
C-6~128
C-7, C-11~131
C-8, C-10~116
C-3~50
C-2~40
C-4~38
2D NMR: Assembling the Pieces

2D NMR experiments are crucial for connecting the individual protons and carbons into the final molecular structure.

Expertise & Experience:

  • COSY: A cross-peak between two protons in the COSY spectrum indicates that they are coupled to each other, typically through three bonds (vicinal coupling). This allows for the tracing of spin systems within the molecule.[6]

  • HSQC: Each cross-peak in the HSQC spectrum correlates a proton with the carbon it is directly attached to. This is the primary method for assigning carbon resonances.[6]

  • HMBC: HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is invaluable for connecting different spin systems and identifying quaternary carbons.[6]

Visualization: NMR Correlation Workflow

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Chemical Shifts, Couplings) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Final_Structure Final Structure Connectivity COSY->Final_Structure Assembles Spin Systems HSQC->Final_Structure Assigns Carbons HMBC->Final_Structure Connects Fragments

Caption: Workflow for structure elucidation using 2D NMR techniques.

Interpretation: By systematically analyzing the correlations in the COSY, HSQC, and HMBC spectra, the complete connectivity of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid can be pieced together, confirming the butanoic acid backbone, the position of the amino group at C-3, and the attachment of the 4-hydroxyphenyl group at C-4.

Absolute Stereochemistry Confirmation

While NMR and MS can define the connectivity of the molecule, they do not typically reveal its absolute stereochemistry. For a chiral molecule like this, confirming the (S)-configuration at the C-3 stereocenter is essential.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Chiral HPLC is a powerful technique for separating enantiomers.[8] This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[9] Polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective for the separation of amino acid derivatives.[10]

Experimental Protocol: Chiral HPLC

  • Column Selection: Screen several chiral columns (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T) to find one that provides baseline separation of the racemic mixture.[10]

  • Mobile Phase Optimization: Develop an isocratic mobile phase, often a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer, to achieve optimal resolution.

  • Sample Analysis:

    • Inject a solution of the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

    • Inject a solution of the sample of interest.

  • Data Analysis: Compare the retention time of the sample peak to that of the standards to confirm its enantiomeric identity. The enantiomeric excess (e.e.) can also be calculated from the peak areas.

Trustworthiness: Co-injection of the sample with the (S)-enantiomer standard should result in a single, sharp peak, confirming the absolute configuration.

X-ray Crystallography (The Gold Standard)

Expertise & Experience: Single-crystal X-ray crystallography provides an unambiguous three-dimensional structure of a molecule at the atomic level.[11][12] It is considered the definitive method for determining absolute stereochemistry.[13] The primary challenge with this technique is often growing a single crystal of suitable quality.[14]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound. This is often a trial-and-error process involving techniques like slow evaporation from a suitable solvent or solvent/anti-solvent diffusion.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Absolute Stereochemistry Determination: Use anomalous dispersion effects (the Flack parameter) to determine the absolute configuration of the molecule in the crystal.

Visualization: Structure Elucidation Logic

G cluster_start Initial Analysis cluster_nmr Connectivity cluster_stereo Stereochemistry HRMS HRMS (Molecular Formula) NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) HRMS->NMR FTIR FTIR (Functional Groups) FTIR->NMR Chiral_HPLC Chiral HPLC NMR->Chiral_HPLC Xray X-ray Crystallography NMR->Xray Confirmed_Structure Confirmed Structure This compound Chiral_HPLC->Confirmed_Structure Xray->Confirmed_Structure

Caption: A logical workflow for the complete structure elucidation process.

Conclusion

The structure elucidation of this compound requires a systematic and multi-faceted analytical approach. By integrating the data from high-resolution mass spectrometry, FTIR, a comprehensive suite of 1D and 2D NMR experiments, and stereochemistry-specific techniques like chiral HPLC or X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This self-validating workflow ensures the scientific integrity of the data, providing a solid foundation for all subsequent research and development activities.

References

  • (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid | C10H13NO3 | CID 2761554 - PubChem. Available at: [Link]

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018). Available at: [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex - MDPI. (2021). Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. Available at: [Link]

  • Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC - NIH. (2021). Available at: [Link]

  • FTIR Analysis of Protein Structure. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). Available at: [Link]

  • (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem. Available at: [Link]

  • (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid | C10H13NO3 | CID 2761554 - PubChem. Available at: [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020). Available at: [Link]

  • Infrared Spectroscopy of Amino Acid Side Chains - Undergraduate Science Journals. (2016). Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. Available at: [Link]

  • Basic 2D NMR experiments. Available at: [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification - ResearchGate. (2022). Available at: [Link]

  • Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility. (2022). Available at: [Link]

  • NMR Spectroscopy - YouTube. (2016). Available at: [Link]

  • 1 Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH. Available at: [Link]

  • Problem Session. Available at: [Link]

  • In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan - Analytical Methods (RSC Publishing). Available at: [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. Available at: [Link]

  • (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - ResearchGate. Available at: [Link]

  • Small molecule crystallography - Excillum. Available at: [Link]

  • Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry - Chemistry Stack Exchange. (2016). Available at: [Link]

  • Improvement of mass spectrometry analysis of glycoproteins by MALDI-MS using 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid - PubMed. Available at: [Link]

  • FTIR Spectroscopy as a Multi-Parameter Analytical Tool | BioPharm International. (2017). Available at: [Link]

  • Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment - Longdom Publishing. Available at: [Link]

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An In-Depth Technical Guide to L-beta-homotyrosine: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of L-beta-homotyrosine in Modern Research

L-beta-homotyrosine, with the systematic IUPAC name (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid, is a non-proteinogenic β-amino acid. As a structural analog of the proteinogenic amino acid L-tyrosine, it has garnered significant interest within the scientific community, particularly in the realms of peptide synthesis, neuroscience, and drug development. Its unique structural configuration, featuring an additional methylene group in the backbone, imparts distinct conformational properties to peptides and peptidomimetics, influencing their stability, bioactivity, and enzymatic resistance. This guide provides a comprehensive overview of the core physical and chemical properties of L-beta-homotyrosine, alongside detailed protocols for its characterization, offering a foundational resource for researchers seeking to harness its potential in their work.

I. Core Physicochemical Properties of L-beta-homotyrosine

A thorough understanding of the fundamental physicochemical properties of L-beta-homotyrosine is paramount for its effective application in research and development. These properties dictate its behavior in various solvents, its reactivity, and its suitability for different analytical techniques.

Molecular Structure and Identity

The foundational attributes of L-beta-homotyrosine are summarized below.

PropertyValueSource
IUPAC Name (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid[1]
Synonyms L-β-Homotyrosine, (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid[1]
CAS Number 336182-13-9 (for hydrochloride)[2]
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.21 g/mol [1]
Diagram: Chemical Structure of L-beta-homotyrosine

Purification Workflow start Crude Synthesis Product recrystallization Recrystallization start->recrystallization Initial Purification chromatography Ion-Exchange or Reversed-Phase Chromatography recrystallization->chromatography Further Purification chiral_hplc Chiral HPLC Analysis (Purity & Enantiomeric Excess) chromatography->chiral_hplc Purity Assessment nmr NMR Spectroscopy (Structural Verification) chiral_hplc->nmr Structural Analysis ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms Molecular Confirmation final_product Purified L-beta-homotyrosine ms->final_product Final Product

Caption: A self-validating purification and analysis workflow.

III. Experimental Protocols for Characterization

Rigorous characterization is essential to confirm the identity, purity, and properties of L-beta-homotyrosine. The following are detailed protocols for key analytical techniques.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that serves as an indicator of purity. A sharp melting point range is indicative of a pure compound.

Protocol:

  • Ensure the L-beta-homotyrosine sample is completely dry by placing it under a high vacuum for several hours.

  • Load a small amount of the finely powdered sample into a capillary tube, ensuring a packed height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-15 °C/minute initially.

  • As the expected melting range is approached (based on literature for similar compounds, e.g., 208-209 °C), reduce the heating rate to 1-2 °C/minute. [3]6. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Measurement of Specific Optical Rotation

Rationale: Specific rotation is a characteristic property of chiral molecules and is used to confirm the enantiomeric purity of L-beta-homotyrosine.

Protocol:

  • Accurately weigh a known amount of the dried L-beta-homotyrosine sample (e.g., 100 mg).

  • Dissolve the sample in a known volume of a specified solvent (e.g., methanol or 1 N HCl) in a volumetric flask to achieve a precise concentration (e.g., 1 g/100 mL).

  • Calibrate the polarimeter using a blank (the pure solvent).

  • Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.

  • Measure the observed optical rotation (α) at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (usually 20 or 25 °C).

  • Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Determination of pKa Values by Titration

Rationale: Titration allows for the experimental determination of the pKa values of the ionizable groups, providing insight into the molecule's behavior in different pH environments.

Protocol:

  • Accurately weigh a sample of L-beta-homotyrosine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Place the L-beta-homotyrosine solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise increments (e.g., 0.1 mL) and recording the pH after each addition until the pH drops significantly (e.g., to pH 2).

  • In a separate experiment, titrate a fresh sample of the L-beta-homotyrosine solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in a similar incremental manner until the pH rises significantly (e.g., to pH 12).

  • Plot the pH versus the equivalents of acid and base added.

  • The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).

Spectroscopic Analysis

Rationale: Spectroscopic techniques provide detailed information about the molecular structure and functional groups of L-beta-homotyrosine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms. The spectrum of L-beta-homotyrosine is expected to show distinct signals for the aromatic protons, the protons on the aliphatic chain, and the amine protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • Identifies the functional groups present. Key expected vibrational frequencies include:

      • ~3200-3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the amine.

      • ~3000-2850 cm⁻¹: C-H stretches of the aliphatic chain.

      • ~1700 cm⁻¹: C=O stretch of the carboxylic acid.

      • ~1600 and ~1500 cm⁻¹: C=C stretches of the aromatic ring.

      • ~1250 cm⁻¹: C-O stretch of the phenolic hydroxyl group.

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound. High-resolution mass spectrometry can confirm the elemental composition. The fragmentation pattern in the MS/MS spectrum provides structural information. PubChem lists a precursor m/z of 196.24 for the protonated molecule [M+H]⁺. [4]

Chromatographic Analysis

Rationale: High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and, with a chiral stationary phase, the enantiomeric excess of L-beta-homotyrosine.

  • Reversed-Phase HPLC for Purity Analysis:

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., ~275 nm).

    • Outcome: A single, sharp peak indicates high purity.

  • Chiral HPLC for Enantiomeric Purity:

    • Column: A chiral stationary phase (CSP), such as one based on a cyclodextrin or a polysaccharide derivative.

    • Mobile Phase: Optimized for the specific CSP, which can be normal-phase, polar organic, or reversed-phase.

    • Detection: UV or mass spectrometry.

    • Outcome: Baseline separation of the L- and D-enantiomers allows for the accurate determination of enantiomeric excess.

IV. Conclusion: A Versatile Tool for Scientific Innovation

L-beta-homotyrosine stands as a valuable and versatile building block for researchers in chemistry, biology, and medicine. Its unique structural features offer opportunities to modulate the properties of peptides and other bioactive molecules. This guide has provided a detailed overview of its fundamental physical and chemical properties, along with robust protocols for its characterization. By adhering to these methodologies, scientists can ensure the quality and reliability of their research, paving the way for new discoveries and innovations.

V. References

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Molecules, 29(5), 1020. [Link]

  • PubChem. (n.d.). (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2022). Molecules, 27(19), 6563. [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(5), 1020. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid - Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Retrieved from [Link]

  • PubMed. (2003). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. The Journal of Organic Chemistry, 68(15), 6066–6069. [Link]

  • ResearchGate. (n.d.). FTIR Spectral Analysis of Plasma Homocysteine Levels Among Smokers. Retrieved from [Link]

  • Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • YouTube. (2022, December 17). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. Majid Ali. [Link]

  • ResearchGate. (n.d.). Experimental high-resolution solid-state ¹³C NMR spectrum recorded for... Retrieved from [Link]

  • National Institutes of Health. (2004). FTIR reveals structural differences between native β-sheet proteins and amyloid fibrils. Protein Science, 13(2), 482–489. [Link]

  • Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 65-71. [Link]

  • PubMed Central. (2014). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. Biochemistry, 53(39), 6211–6221. [Link]

  • PubMed Central. (2008). Mass Spectral Characterization of Organophosphate-Labeled, Tyrosine-Containing Peptides. Journal of the American Society for Mass Spectrometry, 19(10), 1523–1532. [Link]

  • ResearchGate. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1175(1), 89-95. [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from

  • MDPI. (2020). Protein Polarimetry, Perfected: Specific Rotation Measurement for the Refracto-Polarimetric Detection of Cryptic Protein Denaturation. Molecules, 25(17), 3848. [Link]

  • Shimadzu. (n.d.). Evaluation of Amyloid-β Aggregation by Fourier Transform Infrared Spectrophotometer (FTIR). Retrieved from [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(7), 1569. [Link]

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The Cornerstone of Versatile Therapeutics: An In-depth Technical Guide to the Molecular Structure of 6-Bromo-4-Quinazolinone (CAS 64913-50-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a privileged motif in medicinal chemistry, celebrated for its wide array of pharmacological activities.[1] Among its halogenated derivatives, 6-bromo-4-quinazolinone has garnered significant attention as a pivotal building block for the synthesis of novel therapeutic agents. This technical guide offers a comprehensive exploration of the molecular structure of 6-bromo-4-quinazolinone, its synthesis, and its profound implications in the landscape of modern drug discovery.

Unveiling the Core: Molecular Structure and Properties

6-Bromo-4-quinazolinone possesses a bicyclic heterocyclic structure, which is a fusion of a pyrimidine ring with a benzene ring. The bromine atom at the 6th position and the oxo group at the 4th position are key features that dictate its chemical reactivity and biological activity.

PropertyValueSource
CAS Number 64913-50-4N/A
Molecular Formula C8H5BrN2ON/A
Molecular Weight 225.04 g/mol N/A
Appearance Varies depending on purity and formN/A
Solubility Generally soluble in organic solvents like DMF and DMSON/A

The presence of the bromine atom, a halogen, significantly influences the molecule's lipophilicity and electronic properties. This, in turn, can enhance its ability to cross biological membranes and interact with target proteins. The quinazolinone core itself provides a rigid scaffold that can be readily functionalized at various positions to modulate its biological profile.

The Synthetic Blueprint: Crafting the 6-Bromo-4-Quinazolinone Scaffold

The synthesis of 6-bromo-4-quinazolinone and its derivatives is a critical first step in harnessing their therapeutic potential.[1] A common and efficient synthetic strategy commences with 5-bromoanthranilic acid.[1][2]

A prevalent synthetic route involves the cyclization of 5-bromoanthranilic acid with various reagents to introduce substituents at the 2-position.[1] For instance, reacting it with an appropriate acyl chloride or anhydride can lead to a 2-substituted-6-bromo-3,1-benzoxazin-4-one intermediate.[1] This intermediate is then reacted with an amine or another nucleophile to form the final quinazolinone ring.[1]

Below is a generalized experimental protocol for the synthesis of 2,3-substituted 6-bromo-4(3H)-quinazolinones:

Step 1: Synthesis of 6-bromo-2-substituted-3,1-benzoxazin-4-one

  • A mixture of 5-bromoanthranilic acid and a suitable acylating agent (e.g., acetic anhydride, benzoyl chloride) is refluxed.

  • The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled.

  • The resulting precipitate is filtered, washed with a suitable solvent, and dried to yield the 6-bromo-2-substituted-3,1-benzoxazin-4-one intermediate.[1]

Step 2: Synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinone

  • The 6-bromo-2-substituted-3,1-benzoxazin-4-one intermediate is refluxed with a primary amine in a suitable solvent like pyridine or ethanol.[2]

  • The reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed, and recrystallized to obtain the purified 6-bromo-2,3-disubstituted-4(3H)-quinazolinone.[2]

This versatile synthetic pathway allows for the introduction of a wide array of substituents at the 2 and 3 positions, facilitating the creation of extensive chemical libraries for structure-activity relationship (SAR) studies.[1]

Synthesis_of_6_Bromo_4_Quinazolinone_Derivatives A 5-Bromoanthranilic Acid C 6-Bromo-2-methyl-3,1-benzoxazin-4-one (Intermediate) A->C Reflux B Acylating Agent (e.g., Acetic Anhydride) B->C E 6-Bromo-2-methyl-3-substituted-4(3H)-quinazolinone (Final Product) C->E Reflux D Primary Amine (R-NH2) D->E

General synthetic scheme for 6-bromo-4-quinazolinone derivatives.

A Scaffold for Innovation: Applications in Drug Discovery

The 6-bromo-4-quinazolinone core is a "privileged structure" in medicinal chemistry, serving as a versatile platform for the development of novel therapeutic agents.[1] Its derivatives have demonstrated significant potential in several key areas of drug development.[1]

Anticancer Activity

A substantial body of research has focused on the anticancer properties of 6-bromo-4-quinazolinone derivatives.[1][3] A primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed in various cancers.[1] The EGFR signaling pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation can lead to uncontrolled cell growth.[1]

Derivatives of 6-bromo-4-quinazolinone have been designed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activation and downstream signaling.[1] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1] Several quinazoline-based drugs, such as Gefitinib and Erlotinib, have been approved by the FDA as anticancer agents.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of synthesized 6-bromo-4-quinazolinone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.[1][3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is then calculated relative to untreated control cells.

EGFR_Signaling_Pathway_Inhibition cluster_0 Cell Membrane EGFR EGFR Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activates ATP ATP ATP->EGFR Binds to kinase domain Quinazolinone 6-Bromo-4-Quinazolinone Derivative Quinazolinone->EGFR Blocks ATP binding Apoptosis Cell Cycle Arrest & Apoptosis Quinazolinone->Apoptosis Induces

Inhibition of EGFR signaling by 6-bromo-4-quinazolinone derivatives.
Anti-inflammatory and Analgesic Properties

Derivatives of 6-bromo-4-quinazolinone have also exhibited promising anti-inflammatory and analgesic properties.[5][6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

A standard in vivo model to assess the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema test in rats.[1]

  • Animal Grouping: Rats are divided into control, standard (e.g., treated with Indomethacin), and test groups.[1]

  • Compound Administration: The test compounds and the standard anti-inflammatory drug are administered orally or intraperitoneally.[1]

  • Carrageenan Injection: After a set time, a carrageenan solution is injected into the sub-plantar region of the rat's hind paw to induce inflammation.[1]

  • Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.[1]

  • Percentage Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[1]

Antimicrobial Activity

Furthermore, 6-bromo-4-quinazolinone derivatives have been investigated for their antibacterial and antifungal activities.[2][7]

Experimental Protocol: Agar Disk Diffusion Method

The antimicrobial activity of synthesized compounds is often screened using the agar disk diffusion method.[1]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.[1]

  • Inoculation of Agar Plates: The surface of the agar plates is uniformly inoculated with the microbial suspension.[1]

  • Application of Disks: Sterile filter paper disks impregnated with known concentrations of the test compounds and a standard antibiotic are placed on the agar surface.[1]

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Measurement of Inhibition Zones: The diameter of the zone of inhibition around each disk is measured in millimeters.[1]

Structural Elucidation: Spectroscopic Analysis

The structural characterization of novel 6-bromo-4-quinazolinone derivatives is crucial for confirming their identity and purity. Techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy are routinely employed.

For instance, in the ¹H-NMR spectra of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, a duplet at δ 5.64 ppm can be attributed to the amino (-NH₂) group, while aromatic protons appear as multiplets in the range of δ 7.18-7.86 ppm. In the IR spectra, characteristic peaks for the C=O stretching of the ring and N-H stretching can be observed around 1698 cm⁻¹ and 3365-3345 cm⁻¹, respectively.

Conclusion: A Privileged Scaffold with a Promising Future

The 6-bromo-4-quinazolinone scaffold represents a highly versatile and privileged structure in the field of medicinal chemistry.[1] Its synthetic accessibility allows for extensive derivatization, leading to compounds with a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The foundational research into their mechanisms of action, particularly as EGFR inhibitors, underscores their significant potential in oncology.[1] Continued exploration of the structure-activity relationships and optimization of lead compounds based on the 6-bromo-4-quinazolinone core are poised to yield new and effective treatments for a range of human diseases. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable chemical entity.[1]

References

  • The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. Benchchem.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - Medires. Medires. 2023-04-19.
  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. ResearchGate. 2025-08-05.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. 2024-07-04.
  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. N/A.
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). N/A. 2023-04-19.
  • Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. PubMed Central. 2023-10-26.

Sources

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride: A Technical Guide to its Function as a GABA Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride, a structural analogue of γ-aminobutyric acid (GABA). Given the absence of extensive direct pharmacological data, this document synthesizes information from closely related compounds, primarily Baclofen and Phenibut, to project its mechanism of action, potential therapeutic applications, and the experimental methodologies required for its definitive characterization. We posit that this molecule functions as a selective GABA-B receptor agonist. This guide details its presumptive signaling pathways and offers comprehensive, field-tested protocols for receptor binding and functional activity assays to validate this hypothesis. This document is intended for researchers, medicinal chemists, and drug development professionals investigating novel modulators of the GABAergic system.

Introduction: The GABA System and the Rationale for Novel Analogues

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Dysregulation of GABAergic signaling is implicated in a wide array of neurological and psychiatric disorders, including anxiety, epilepsy, spasticity, and pain.[2] Pharmacological intervention in this system is a cornerstone of modern neuropharmacology.

GABA exerts its effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[3] GABA-B receptors, which are G-protein coupled receptors (GPCRs), mediate slow and prolonged inhibitory signals.[4] The clinical success of GABA-B agonists, such as Baclofen, for treating spasticity has validated this receptor as a therapeutic target.[5]

This compound emerges as a compelling research compound due to its structural architecture. As a β-substituted GABA analogue, it belongs to the same chemical family as Phenibut (β-phenyl-GABA) and Baclofen (β-(4-chlorophenyl)-GABA).[6][7] The introduction of a para-hydroxyl group on the phenyl ring presents a unique modification whose impact on GABA-B receptor interaction is of significant scientific interest.

Structural Comparison of β-Phenyl-GABA Analogues

The subtle yet critical variations in the para-position of the phenyl ring among these analogues are predicted to influence their pharmacological profiles, including binding affinity, blood-brain barrier penetration, and off-target effects.

GAB_Analogs cluster_gaba Core Structure: GABA cluster_analogues β-Phenyl-GABA Analogues GABA γ-Aminobutyric Acid (GABA) Phenibut Phenibut (β-phenyl-GABA) GABA->Phenibut Add Phenyl Ring at β-position Baclofen Baclofen (β-(4-chlorophenyl)-GABA) Phenibut->Baclofen Add Chloro Group at para-position Target (S)-3-Amino-4-(4-hydroxyphenyl) butanoic acid (β-(4-hydroxyphenyl)-GABA) Phenibut->Target Add Hydroxyl Group at para-position

Caption: Structural relationships between GABA and its β-phenyl analogues.

Projected Mechanism of Action: A GABA-B Receptor Agonist

Based on its structural similarity to Baclofen, a potent and selective GABA-B agonist, it is hypothesized that this compound acts primarily as an agonist at the GABA-B receptor.[7][8]

GABA-B receptors are heterodimeric GPCRs composed of GABA-B1 and GABA-B2 subunits.[5] Agonist binding occurs at the extracellular Venus flytrap domain of the GABA-B1 subunit. This binding event induces a conformational change that is transmitted to the GABA-B2 subunit, triggering the activation of associated intracellular G-proteins (Gαi/o).[4]

The activated G-protein dissociates, leading to two primary downstream inhibitory effects:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[8]

  • Modulation of Ion Channels: The Gβγ subunit directly modulates ion channel activity, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of high-voltage-activated Ca2+ channels.[9]

The cumulative effect is a hyperpolarization of the neuronal membrane, which decreases the likelihood of an action potential and reduces neurotransmitter release from presynaptic terminals.[8]

GABAB_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling & Effect Receptor GABA-B Receptor (GABA-B1/B2) G_Protein Gαi/o-βγ (Inactive) Receptor->G_Protein Activates G_Alpha Gαi/o-GTP (Active) G_Protein->G_Alpha G_BetaGamma Gβγ (Active) G_Protein->G_BetaGamma AC Adenylyl Cyclase cAMP_down ↓ cAMP AC->cAMP_down Ca_Channel Ca2+ Channel (Open) Ca_Channel_Closed Ca2+ Channel (Closed) Ca_Channel->Ca_Channel_Closed K_Channel K+ Channel (Closed) K_Channel_Open K+ Channel (Open) K_Channel->K_Channel_Open Ligand (S)-3-Amino-4- (4-hydroxyphenyl) butanoic acid Ligand->Receptor Binds G_Alpha->AC Inhibits G_BetaGamma->Ca_Channel Inhibits G_BetaGamma->K_Channel Activates Hyperpolarization Neuronal Hyperpolarization & Inhibition Ca_Channel_Closed->Hyperpolarization K_Channel_Open->Hyperpolarization

Caption: Hypothesized signaling pathway for a GABA-B receptor agonist.

Potential Pharmacological Profile and Therapeutic Applications

The substitution on the phenyl ring is a key determinant of activity. The para-chloro group of Baclofen enhances its potency compared to the unsubstituted Phenibut.[6] The para-hydroxyl group of the subject molecule introduces polarity and the potential for hydrogen bonding within the receptor binding pocket, which could significantly influence its affinity and efficacy. It is plausible that this modification could alter its pharmacokinetic properties, such as blood-brain barrier permeability.

Table 1: Comparative Profile of β-Phenyl-GABA Analogues

FeaturePhenibutBaclofen(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid
Structure β-phenyl-GABAβ-(4-chlorophenyl)-GABAβ-(4-hydroxyphenyl)-GABA
Primary Target GABA-B Receptor[7]Selective GABA-B Receptor Agonist[7]Hypothesized: Selective GABA-B Receptor Agonist
Secondary Target(s) GABA-A (at high conc.), Dopamine Receptors[7]Minimal off-target activityTo be determined
Primary Clinical Use Anxiolytic, Nootropic (in some countries)[7]Antispasmodic, Muscle Relaxant[5]Potential: Antispasmodic, Anxiolytic, Neuropathic Pain

Based on its presumed action as a GABA-B agonist, potential therapeutic applications could include:

  • Spasticity: Management of muscle spasticity associated with multiple sclerosis or spinal cord injury.

  • Anxiety Disorders: As an anxiolytic agent.

  • Neuropathic Pain: Attenuation of chronic pain states.

  • Substance Use Disorders: Potential role in managing withdrawal syndromes.[10][11]

Experimental Characterization: Validating the Hypothesis

To rigorously define the pharmacological profile of this compound, a series of well-established in vitro assays are required. The following protocols provide a self-validating system to first determine its binding affinity and subsequently its functional activity at the GABA-B receptor.

Assays_Workflow Start Test Compound: (S)-3-Amino-4-(4-hydroxyphenyl) butanoic acid Assay1 Protocol 1: Radioligand Binding Assay (Competition) Start->Assay1 Result1 Determine Binding Affinity (Ki) Does it bind to the GABA-B receptor? Assay1->Result1 Assay2 Protocol 2: [35S]GTPγS Functional Assay Result2 Determine Functional Activity (EC50, Emax) Is it an agonist, antagonist, or inverse agonist? Assay2->Result2 Result1->Assay2 If Binding Confirmed Conclusion Pharmacological Characterization Result2->Conclusion

Caption: Experimental workflow for pharmacological characterization.

Protocol 1: GABA-B Receptor Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the GABA-B receptor by measuring its ability to compete with a known high-affinity radioligand.

Materials:

  • Receptor Source: Rat cortical membranes or CHO/HEK cells stably expressing human GABA-B1b/B2 receptors.

  • Radioligand: [3H]CGP54626 (a high-affinity GABA-B antagonist).

  • Test Compound: this compound, dissolved and serially diluted.

  • Non-specific Ligand: GABA (100 µM) or Baclofen (100 µM).

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: 96-well plate harvester, scintillation counter, glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine).

Methodology:

  • Membrane Preparation: Thaw cryopreserved receptor membranes on ice. Homogenize gently and dilute in assay buffer to a final protein concentration of 100-200 µ g/well .[1]

  • Assay Plate Setup: In a 96-well plate, add reagents in triplicate for each condition:

    • Total Binding: 50 µL Assay Buffer.

    • Non-specific Binding: 50 µL Non-specific Ligand.

    • Competition: 50 µL of each concentration of the test compound.

  • Radioligand Addition: Add 50 µL of [3H]CGP54626 (at a final concentration near its Kd, e.g., 2-4 nM) to all wells.[12]

  • Receptor Addition: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[12]

  • Termination & Harvesting: Terminate the assay by rapid vacuum filtration through the glass fiber filters using the cell harvester.[13]

  • Washing: Wash each filter rapidly three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[14]

  • Quantification: Place filters in scintillation vials with 4-5 mL of scintillation cocktail. Allow to sit for several hours before counting in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Binding Assay

Objective: To determine the functional activity of the test compound by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins upon GABA-B receptor activation. This assay differentiates agonists from antagonists.

Materials:

  • Receptor Source: As described in Protocol 1.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: this compound, dissolved and serially diluted.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4.[12]

  • Reagents: GDP (final concentration ~10 µM), Saponin (optional, for membrane permeabilization).

  • Non-specific Ligand: Unlabeled GTPγS (10 µM).

  • Instrumentation: As described in Protocol 1.

Methodology:

  • Membrane Preparation: Prepare membranes as in Protocol 1, but use the [³⁵S]GTPγS assay buffer.

  • Assay Plate Setup: In a 96-well plate, add 50 µL of the appropriate solution in triplicate:

    • Basal Binding: Assay Buffer.

    • Agonist Stimulation: Serial dilutions of the test compound.

    • Non-specific Binding: Unlabeled GTPγS.

  • Pre-incubation: Add 100 µL of the membrane preparation (5-20 µg protein/well) and 25 µL of GDP solution to all wells. Incubate for 20-30 minutes at 30°C to allow for dissociation of endogenous GDP.[15]

  • Initiation: Add 25 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to all wells to start the reaction.[12]

  • Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle agitation.[15]

  • Termination & Harvesting: Terminate the reaction by rapid filtration as described in Protocol 1.

  • Washing & Quantification: Wash filters with ice-cold wash buffer and quantify radioactivity via scintillation counting.

  • Data Analysis: Calculate the percentage stimulation over basal binding for each concentration of the test compound. Plot this percentage against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values. An agonist will produce a concentration-dependent increase in binding, while an antagonist will have no effect on its own but will block the effect of a known agonist in a co-incubation experiment.

Prospective Synthesis Route

The synthesis of β-phenyl-GABA analogues is well-documented. A plausible route for (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid could be adapted from methods used for similar structures, such as the one described for 4-amino-3-phenylbutyric acid.[16] A general, hypothetical scheme is presented below.

A potential synthetic pathway could start from 4-hydroxybenzaldehyde and ethyl acetoacetate. These would undergo a condensation reaction, followed by cyclization and subsequent reactions involving hydrolysis, amidation, and a Hofmann rearrangement to introduce the amine at the beta position while maintaining the butanoic acid backbone. Chiral resolution would be a critical final step to isolate the desired (S)-enantiomer.[17]

Conclusion and Future Directions

This compound represents a logically designed GABA analogue with high potential to act as a selective GABA-B receptor agonist. Its structure, poised between the known pharmacological profiles of Phenibut and Baclofen, makes it a prime candidate for investigation. The para-hydroxyl group may confer unique properties regarding receptor affinity, selectivity, and pharmacokinetics.

The immediate and necessary next step is the empirical validation of its pharmacological profile using the detailed protocols provided in this guide. Successful characterization as a GABA-B agonist would warrant further investigation into its in vivo effects in animal models of spasticity, anxiety, and neuropathic pain, alongside comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies. The insights gained from this specific molecule will contribute significantly to the broader understanding of structure-activity relationships at the GABA-B receptor, aiding in the rational design of future therapeutics for a host of neurological disorders.

References

  • Frangaj and V. A. (2021). The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI. Available at: [Link]

  • Gudmundsen, O., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Available at: [Link]

  • Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Pharmacology. Available at: [Link]

  • Tyurenkov, I. N., et al. (2016). Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid. PubMed. Available at: [Link]

  • Benke, D., et al. (2015). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Organic Chemistry Tutor. (2024). Synthesis of para-Deuterated 1-Methoxynaphthalene. YouTube. Available at: [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. PubMed. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Joshi, S., et al. (2022). Back Pedaling on Baclofen: Highlighting Concerns Surrounding Baclofen use in Phenibut Withdrawal. ResearchGate. Available at: [Link]

  • Wang, T., et al. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. MDPI. Available at: [Link]

  • Wen, H., et al. (2022). A Case of Phenibut Withdrawal Management and Detoxification Using Baclofen in the Outpatient Setting. Cureus. Available at: [Link]

  • Traynor, J. R. & Nahorski, S. R. (1995). [35S]GTP gamma S binding to opiate receptor-G protein complexes in NCB-20 cell membranes. ResearchGate. Available at: [Link]

  • Morris, M., et al. (2023). A case of phenibut withdrawal and treatment with baclofen. World Journal of Emergency Medicine. Available at: [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid. Google Patents.
  • National Center for Biotechnology Information. (n.d.). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry - NCBI Bookshelf. Available at: [Link]

  • Wainaina, M. N., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. Available at: [Link]

  • Kavaliauskas, P., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of (S)-3-Amino-4-(4-bromophenyl)butyric Acid HCl Explained. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

Sources

The Enigmatic Homologue: A Technical Guide to the Endogenous Potential and Research Applications of L-β-Homotyrosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-β-Homotyrosine, a non-proteinogenic amino acid and a structural analogue of L-tyrosine, occupies a unique niche in the landscape of biochemical research. While its endogenous presence and physiological roles remain largely uncharted, its value as a tool in peptide synthesis and drug discovery is well-established.[1][2][3] This guide provides a comprehensive overview of L-β-homotyrosine, delving into its structural and chemical properties, and exploring its potential, yet-to-be-confirmed, endogenous functions. We will further detail its significant applications in the development of novel therapeutics and as a molecular probe. This document serves as a technical resource, offering detailed methodologies for the detection, quantification, and utilization of this intriguing amino acid.

Introduction: The World of Non-Proteinogenic Amino Acids

The twenty canonical amino acids are the fundamental building blocks of proteins, dictated by the genetic code. However, nature's repertoire extends far beyond these twenty. Non-proteinogenic amino acids (NPAAs), which are not encoded in the genome, are found in a variety of organisms and play crucial roles in diverse biological processes.[4] NPAAs can be found in natural products, including antibiotics and toxins, and are increasingly utilized in the design of novel peptide-based therapeutics to enhance stability, potency, and bioavailability.[4]

L-β-homotyrosine ((S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid) is an NPAA that has garnered significant interest.[5] As a homologue of L-tyrosine, it possesses a similar phenolic side chain, but with an additional methylene group in its backbone. This subtle structural modification has profound implications for its chemical properties and biological activity. While a definitive endogenous role for L-β-homotyrosine has yet to be elucidated, its structural similarity to L-tyrosine provides a compelling basis for exploring its potential interactions with metabolic and signaling pathways.

Physicochemical Properties of L-β-Homotyrosine

A thorough understanding of the physicochemical properties of L-β-homotyrosine is essential for its application in research and drug development.

PropertyValueSource
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol [6]
CAS Number 336182-13-9[5]
Appearance White solid[1]
Purity ≥ 97%[1]

These properties are critical for accurate experimental design, including solution preparation, dosage calculations, and analytical method development.

Hypothetical Endogenous Roles and Metabolic Fate

The structural analogy between L-β-homotyrosine and L-tyrosine suggests several plausible, albeit hypothetical, avenues for its endogenous activity. L-tyrosine is a precursor to several critical biomolecules, including catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[][8][9]

Potential Interference with Tyrosine Metabolism

Given its structural similarity, L-β-homotyrosine could potentially act as a competitive inhibitor or an alternative substrate for enzymes involved in L-tyrosine metabolism.

Tyrosine_Metabolism_Interference cluster_0 Tyrosine Metabolic Pathways Tyrosine L-Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH Homotyrosine L-β-Homotyrosine (Hypothetical Substrate/Inhibitor) Homotyrosine->TH ? L_DOPA L-DOPA TH->L_DOPA DDC DOPA Decarboxylase Dopamine Dopamine DDC->Dopamine DBH Dopamine β-Hydroxylase Norepinephrine Norepinephrine DBH->Norepinephrine L_DOPA->DDC Dopamine->DBH caption Fig. 1: Hypothetical interference of L-β-homotyrosine with catecholamine biosynthesis.

Caption: Fig. 1: Hypothetical interference with catecholamine biosynthesis.

Experimental validation of this hypothesis would involve kinetic assays with purified enzymes such as tyrosine hydroxylase to determine if L-β-homotyrosine can bind to the active site and act as either a substrate or an inhibitor.

Incorporation into Peptides and Proteins

While not one of the canonical amino acids, the possibility of in vivo incorporation of L-β-homotyrosine into peptides, particularly through non-ribosomal peptide synthesis in microorganisms, cannot be entirely dismissed. In a laboratory setting, it is intentionally incorporated to create peptides with novel properties.[1][2]

L-β-Homotyrosine in Drug Discovery and Chemical Biology

The primary and most extensively documented role of L-β-homotyrosine is as a building block in the synthesis of novel peptides and peptidomimetics.[1][2][3] Its unique structural features are leveraged to enhance the pharmacological properties of peptide-based drugs.

Enhancing Peptide Stability and Bioavailability

The additional methylene group in the backbone of L-β-homotyrosine can introduce conformational constraints and increase resistance to enzymatic degradation, thereby prolonging the half-life of peptide therapeutics.[4] Furthermore, its incorporation can modulate the hydrophobicity of a peptide, potentially improving its membrane permeability and oral bioavailability.[2][3]

Probing Biological Systems

Peptides containing L-β-homotyrosine can serve as valuable research tools. For instance, they can be used to probe the active sites of enzymes or the binding pockets of receptors, providing insights into structure-activity relationships. The phenolic side chain can also be modified with fluorescent labels or other reporter groups for use in imaging and binding assays.[2]

Methodologies for the Study of L-β-Homotyrosine

Rigorous and validated analytical methods are crucial for the study of L-β-homotyrosine, both in its pure form and when incorporated into peptides.

Detection and Quantification

Several analytical techniques can be employed for the detection and quantification of L-β-homotyrosine.

MethodPrincipleSensitivityThroughput
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, often with UV detection.ModerateModerate
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-based detection.HighHigh
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by GC with mass detection.HighModerate
Enzymatic Kinetic Assay Enzyme-catalyzed reaction producing a detectable signal.LowHigh
Experimental Protocol: Quantification of L-β-Homotyrosine by HPLC

This protocol provides a general framework for the quantification of L-β-homotyrosine in a sample.

Objective: To determine the concentration of L-β-homotyrosine in a solution.

Materials:

  • L-β-homotyrosine standard

  • HPLC system with a C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of L-β-homotyrosine of known concentration. Create a series of dilutions to generate a standard curve.

  • Sample Preparation: Dilute the sample containing L-β-homotyrosine to a concentration within the range of the standard curve.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject a fixed volume of the standard and sample solutions.

    • Elute the analytes using a gradient of Mobile Phase B.

    • Monitor the absorbance at a suitable wavelength (e.g., 275 nm).

  • Data Analysis:

    • Identify the peak corresponding to L-β-homotyrosine based on its retention time.

    • Integrate the peak area for each standard and sample injection.

    • Construct a standard curve by plotting peak area against concentration.

    • Determine the concentration of L-β-homotyrosine in the sample by interpolating its peak area on the standard curve.

HPLC_Workflow cluster_workflow HPLC Quantification Workflow Prep Sample & Standard Preparation Inject Injection into HPLC System Prep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis & Quantification Detect->Analyze caption Fig. 2: Workflow for HPLC quantification of L-β-homotyrosine.

Caption: Fig. 2: Workflow for HPLC quantification.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with L-β-Homotyrosine

This protocol outlines the general steps for incorporating L-β-homotyrosine into a peptide using Fmoc-based SPPS.

Objective: To synthesize a custom peptide containing L-β-homotyrosine.

Materials:

  • Fmoc-protected L-β-homotyrosine

  • Fmoc-protected canonical amino acids

  • Rink Amide resin

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using the deprotection solution.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the Fmoc-protected amino acid (starting with the C-terminal residue) using coupling reagents and DIPEA.

    • Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence, including Fmoc-L-β-homotyrosine at the desired position.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.

  • Purification and Analysis: Purify the crude peptide by preparative HPLC and verify its identity and purity by LC-MS.

Future Directions and Conclusion

The study of L-β-homotyrosine is a field ripe with possibilities. While its primary role to date has been as a synthetic tool, the potential for an undiscovered endogenous role remains an intriguing area for future research. Elucidating whether this amino acid is a cryptic metabolite or a signaling molecule could open new avenues in our understanding of cellular physiology.

Advanced analytical techniques with higher sensitivity and specificity will be instrumental in searching for L-β-homotyrosine in biological samples. Furthermore, the continued application of L-β-homotyrosine in peptide design will undoubtedly lead to the development of novel therapeutics with improved pharmacological profiles.

References

  • PubChem. (2026). (+)-Homotyrosine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (1993). Further studies on the mechanism of the cardiovascular effects of L-tyrosine. Retrieved from [Link]

  • PubMed Central. (2019). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]

  • PubChem. (2019). Tyrosine Metabolism. National Center for Biotechnology Information. Retrieved from [Link]

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An In-Depth Technical Guide to the Stereospecific Interactions of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the stereospecific interactions of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid, a chiral β-amino acid also known as L-β-Homotyrosine. Drawing from established principles in pharmacology and receptor theory, this document elucidates the likely molecular target of this compound and the critical importance of its stereochemistry in mediating biological activity. Primarily aimed at researchers, scientists, and professionals in drug development, this guide offers not only a theoretical framework but also detailed, field-proven methodologies for the empirical validation of these interactions. By integrating expertise in molecular biology and pharmacology, this document serves as a valuable resource for investigating the nuanced world of stereospecific molecular engagement.

Introduction: The Significance of Stereochemistry in Drug Action

In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a paramount determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different, and sometimes opposing, physiological effects. This is due to the chiral nature of their biological targets, such as receptors and enzymes, which creates a specific and selective binding environment. The case of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid offers a compelling example of this principle. As a β-amino acid analog of the neurotransmitter γ-aminobutyric acid (GABA), its biological interactions are predicted to be highly dependent on its (S)-configuration.

This guide will delve into the stereospecific interactions of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid, with a focus on its engagement with the GABA type B (GABAB) receptor, the principal inhibitory G-protein coupled receptor (GPCR) in the central nervous system.[1][2][3] We will explore the structural basis for this stereoselectivity and provide detailed protocols for its experimental validation.

The GABAB Receptor: A Key Modulator of Neuronal Excitability

The GABAB receptor is a heterodimeric GPCR composed of two subunits, GABAB1 and GABAB2.[1][2][4] The GABAB1 subunit is responsible for binding the endogenous ligand GABA and other orthosteric ligands, while the GABAB2 subunit is crucial for G-protein coupling and signal transduction.[2][5] Activation of the GABAB receptor leads to a cascade of intracellular events that ultimately result in neuronal inhibition.

Mechanism of Action

Upon agonist binding to the GABAB1 subunit, a conformational change is induced in the receptor complex, leading to the activation of associated Gαi/o proteins.[6] This activation results in two primary downstream effects:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

  • Modulation of ion channel activity: Activated Gβγ subunits can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. They also inhibit voltage-gated calcium channels (VGCCs), reducing neurotransmitter release from presynaptic terminals.[6]

This multi-faceted mechanism allows GABAB receptors to exert a powerful and prolonged inhibitory influence on synaptic transmission.

The Orthosteric Binding Site and the Basis for Stereoselectivity

The orthosteric binding site of the GABAB receptor, located in the extracellular Venus flytrap (VFT) domain of the GABAB1 subunit, is a highly structured pocket that accommodates the GABA molecule and its analogs.[1][4][5] The precise arrangement of amino acid residues within this site creates a chiral environment, meaning that it can differentiate between the enantiomers of a chiral ligand.

For β-substituted GABA analogs like baclofen ((R)-4-amino-3-(4-chlorophenyl)butanoic acid), it is the (R)-enantiomer that is significantly more potent as a GABAB receptor agonist. This stereoselectivity arises from the specific interactions between the functional groups of the ligand and the amino acid residues of the binding pocket. It is therefore highly probable that (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid, as a structural analog of baclofen, also exhibits stereospecific binding to the GABAB receptor, with the (S)-enantiomer being the more active form.

Experimental Workflows for Characterizing Stereospecific Interactions

To empirically validate and quantify the stereospecific interactions of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid with the GABAB receptor, a series of well-established experimental workflows can be employed. These protocols are designed to be self-validating, providing a robust framework for generating reliable and reproducible data.

Radioligand Binding Assays: Quantifying Binding Affinity and Stereoselectivity

Radioligand binding assays are a cornerstone of pharmacology, allowing for the direct measurement of a ligand's affinity for its receptor. In the context of the GABAB receptor, a competition binding assay using a radiolabeled antagonist is the preferred method.

This protocol details a competition binding assay to determine the binding affinities (Ki) of the (S)- and (R)-enantiomers of 3-Amino-4-(4-hydroxyphenyl)butanoic acid for the human GABAB receptor.

Materials:

  • HEK293 cells stably expressing human GABAB1b and GABAB2 subunits

  • [3H]CGP54626 (specific activity ~50 Ci/mmol)

  • (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid

  • (R)-3-Amino-4-(4-hydroxyphenyl)butanoic acid

  • GABA (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (GF/B)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hGABAB cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh binding buffer and repeat the centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford).

    • Store membrane preparations at -80°C until use.

  • Competition Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]CGP54626 (final concentration ~2 nM), and 50 µL of either (S)- or (R)-3-Amino-4-(4-hydroxyphenyl)butanoic acid at various concentrations (e.g., 10-10 to 10-3 M).

    • For total binding, add 50 µL of binding buffer instead of the competitor.

    • For non-specific binding, add 50 µL of a high concentration of GABA (e.g., 1 mM).

    • Add 50 µL of the membrane preparation (final protein concentration ~50-100 µ g/well ).

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value for each enantiomer.

    • Calculate the binding affinity (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The results of this assay are expected to demonstrate a significant difference in the binding affinities of the (S)- and (R)-enantiomers, with the (S)-enantiomer exhibiting a much lower Ki value, indicating higher affinity. This would provide direct evidence for the stereospecific binding of the compound to the GABAB receptor.

CompoundPredicted Ki (nM)
(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acidLow nM range
(R)-3-Amino-4-(4-hydroxyphenyl)butanoic acidHigh µM to mM range
Functional Assays: Assessing Biological Activity

Functional assays are essential to determine whether the binding of a ligand to its receptor translates into a biological response. For the GABAB receptor, two key functional assays are the measurement of cAMP levels and [35S]GTPγS binding.

This assay measures the ability of the test compounds to inhibit forskolin-stimulated cAMP production in cells expressing the GABAB receptor.

Materials:

  • HEK293 cells stably expressing human GABAB1b and GABAB2 subunits

  • (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid

  • (R)-3-Amino-4-(4-hydroxyphenyl)butanoic acid

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium

Procedure:

  • Plate the HEK293-hGABAB cells in a 96-well plate and allow them to attach overnight.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with various concentrations of the (S)- and (R)-enantiomers for 15 minutes.

  • Stimulate the cells with forskolin (final concentration ~1 µM) in the presence of the test compounds for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration.

  • Determine the EC50 value for each enantiomer from the dose-response curve.

This assay measures the activation of G-proteins by the receptor upon agonist binding, using the non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

  • Membrane preparation from HEK293-hGABAB cells (as described in 3.1.1)

  • [35S]GTPγS (specific activity >1000 Ci/mmol)

  • (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid

  • (R)-3-Amino-4-(4-hydroxyphenyl)butanoic acid

  • GDP

  • GTPγS (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

Procedure:

  • In a 96-well plate, add the membrane preparation, GDP (final concentration ~10 µM), and various concentrations of the (S)- and (R)-enantiomers.

  • Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

  • For non-specific binding, include a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the bound radioactivity by scintillation counting.

  • Plot the stimulated [35S]GTPγS binding against the logarithm of the compound concentration to determine the EC50 and Emax values for each enantiomer.

Consistent with the binding data, the (S)-enantiomer is expected to be a potent agonist in both functional assays, exhibiting a low EC50 value. The (R)-enantiomer is predicted to be significantly less potent or inactive. This would confirm that the stereospecific binding of the (S)-enantiomer leads to a functional response at the GABAB receptor.

CompoundPredicted EC50 (cAMP Assay)Predicted EC50 ([35S]GTPγS Assay)
(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acidLow µM to high nM rangeLow µM to high nM range
(R)-3-Amino-4-(4-hydroxyphenyl)butanoic acid> 100 µM or inactive> 100 µM or inactive

Visualizing the Molecular Interactions and Signaling Pathway

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and the GABAB receptor signaling pathway.

GABAb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid GABAB_R GABAB Receptor (GABAB1/GABAB2) Agonist->GABAB_R Binds G_Protein Gαi/oβγ GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (Gαi/o) GIRK GIRK Channel G_Protein->GIRK Activates (Gβγ) VGCC Voltage-Gated Ca2+ Channel G_Protein->VGCC Inhibits (Gβγ) ATP ATP cAMP cAMP ATP->cAMP Conversion K_ion GIRK->K_ion K+ Efflux Ca_ion VGCC->Ca_ion Ca2+ Influx Blocked

Caption: GABAB Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis & Conclusion S_Enantiomer (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid Competition_Binding [3H]CGP54626 Competition Binding S_Enantiomer->Competition_Binding cAMP_Assay cAMP Accumulation Assay S_Enantiomer->cAMP_Assay GTPgS_Assay [35S]GTPγS Binding Assay S_Enantiomer->GTPgS_Assay R_Enantiomer (R)-3-Amino-4-(4-hydroxyphenyl)butanoic acid R_Enantiomer->Competition_Binding R_Enantiomer->cAMP_Assay R_Enantiomer->GTPgS_Assay Ki_Determination Determine Ki Values Competition_Binding->Ki_Determination Stereospecificity_Analysis Analyze Stereospecificity Ki_Determination->Stereospecificity_Analysis EC50_Determination Determine EC50/Emax Values cAMP_Assay->EC50_Determination GTPgS_Assay->EC50_Determination EC50_Determination->Stereospecificity_Analysis Conclusion Conclusion on Stereospecific Interaction Stereospecificity_Analysis->Conclusion

Caption: Experimental Workflow for Stereospecificity Analysis.

Conclusion and Future Directions

This technical guide has outlined the theoretical basis and practical methodologies for investigating the stereospecific interactions of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid. The GABAB receptor stands out as the most probable biological target, and the principles of stereoselective binding, well-established for related compounds like baclofen, provide a strong rationale for the expected higher potency of the (S)-enantiomer. The detailed experimental protocols for radioligand binding and functional assays offer a robust framework for researchers to empirically validate these hypotheses.

Future research should focus on obtaining high-resolution crystal structures of the GABAB receptor in complex with both the (S)- and (R)-enantiomers of 3-Amino-4-(4-hydroxyphenyl)butanoic acid. Such structural data would provide invaluable insights into the precise molecular interactions that underpin the observed stereoselectivity. Furthermore, investigating the in vivo effects of the individual enantiomers will be crucial for understanding their therapeutic potential and for developing novel, highly selective modulators of the GABAB receptor.

References

  • Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Neuropharmacology, 111, 24-33. [Link]

  • Evenseth, L. S. M., Gabrielsen, M., & Sylte, I. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(14), 3299. [Link]

  • Gabrielsen, M., Evenseth, L. S. M., Andersen, J. V., & Sylte, I. (2021). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 6(20), 13098–13107. [Link]

  • Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular Structure and Physiological Functions of GABAB Receptors. Physiological Reviews, 84(3), 835-867. [Link]

  • Enna, S. J. (2001). Characterization of GABAB Receptors. Current Protocols in Pharmacology, 1, 1.7.1-1.7.15. [Link]

  • Benke, D. (2020). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neurochemistry, 154(1), 11-30. [Link]

  • Freyd, T., Warszycki, D., Mordalski, S., Bojarski, A. J., & Sylte, I. (2017). Ligand-guided homology modelling of the GABAB2 subunit of the GABAB receptor. PLoS One, 12(5), e0177372. [Link]

  • Geng, Y., Bush, M., Mosyak, L., Wang, F., & Fan, Q. R. (2013). Structural mechanism of ligand activation in human GABAB receptor. Nature, 504(7479), 254-259. [Link]

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An In-depth Technical Guide to (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride, a chiral non-proteinogenic β-amino acid analog of L-tyrosine, stands as a molecule of significant interest in the landscape of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and known pharmacological activities. While its specific discovery timeline is not extensively documented, its importance is underscored by its application in the synthesis of modified peptides with enhanced stability and therapeutic potential. This document will delve into the scientific underpinnings of its synthesis, explore its structural relationship to key neurotransmitters, and discuss its potential as a modulator of biological systems, including its theoretical role as a GABA analogue.

Introduction: The Emergence of a Versatile Building Block

This compound, also known by its synonym L-beta-Homotyrosine, belongs to the growing class of non-proteinogenic amino acids that are being increasingly utilized to overcome the limitations of traditional peptide-based therapeutics. The incorporation of β-amino acids into peptide chains has been shown to confer resistance to enzymatic degradation, thereby improving pharmacokinetic profiles.[1][2]

The core structure of this compound is derived from L-tyrosine, a proteinogenic amino acid that serves as a precursor to several key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[3][4] This structural similarity to endogenous signaling molecules provides a compelling rationale for its investigation in the context of neurological and physiological modulation. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in research and development.[5]

While the precise historical moment of its initial synthesis and characterization is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader exploration of β-amino acids as tools for creating novel therapeutic agents. The first amino acids were discovered in the early 19th century, with tyrosine being isolated from cheese casein in 1846 by Justus von Liebig.[4] The subsequent exploration of non-proteinogenic amino acids, like L-beta-Homotyrosine, represents a logical progression in the quest for molecules with tailored biological activities.

Synthesis and Chemical Properties

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to obtain the desired (S)-enantiomer. While specific industrial synthesis routes are often proprietary, the general chemical principles can be inferred from the synthesis of related β-amino acids and tyrosine derivatives.

A plausible synthetic approach involves the stereoselective synthesis of the β-amino acid core, followed by the introduction of the 4-hydroxyphenyl moiety. One common strategy for preparing β-amino acids is through the Arndt-Eistert homologation of an α-amino acid. In the case of L-beta-Homotyrosine, this would involve the homologation of a protected L-tyrosine derivative.

Illustrative Synthetic Pathway:

G cluster_0 Starting Material cluster_1 Protection cluster_2 Homologation cluster_3 Reduction & Deprotection cluster_4 Salt Formation L-Tyrosine L-Tyrosine Protected L-Tyrosine Protected L-Tyrosine L-Tyrosine->Protected L-Tyrosine Protection of -NH2 and -COOH groups β-Keto Ester β-Keto Ester Protected L-Tyrosine->β-Keto Ester Arndt-Eistert Homologation L-beta-Homotyrosine L-beta-Homotyrosine β-Keto Ester->L-beta-Homotyrosine Stereoselective Reduction & Deprotection Target This compound L-beta-Homotyrosine->Target Treatment with HCl

Caption: A generalized synthetic workflow for L-beta-Homotyrosine.

Detailed Experimental Protocol (Conceptual):

  • Protection of L-Tyrosine: The amino and carboxylic acid groups of L-tyrosine are protected using standard protecting groups (e.g., Boc for the amine and methyl ester for the acid) to prevent unwanted side reactions.

  • Activation and Homologation: The protected L-tyrosine is converted to its corresponding acid chloride and then reacted with diazomethane to form a diazoketone. This intermediate is then subjected to a Wolff rearrangement in the presence of a nucleophile (e.g., water or an alcohol) to yield the homologated β-amino ester.

  • Purification and Deprotection: The resulting β-amino ester is purified, and the protecting groups are removed under appropriate conditions (e.g., acidolysis for the Boc group and saponification for the ester).

  • Salt Formation: The free base of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid is then treated with hydrochloric acid to yield the hydrochloride salt.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO₃[5]
Molecular Weight 231.68 g/mol [5]
Appearance White to off-white solid
Chirality (S)-enantiomer
Solubility Soluble in water

Pharmacological Profile and Mechanism of Action

The pharmacological profile of this compound is an area of active interest, primarily due to its structural resemblance to L-tyrosine and its classification as a β-amino acid.

Structural Analogue of Neurotransmitter Precursors

As a homologue of L-tyrosine, L-beta-Homotyrosine has the potential to interact with biological pathways that utilize tyrosine. Tyrosine is the metabolic precursor for the synthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[3] These neurotransmitters are fundamental to a vast array of physiological and cognitive processes, including mood, attention, and motor control. It is plausible that L-beta-Homotyrosine could act as a modulator of catecholaminergic systems, although specific studies confirming this are not widely reported.

Potential as a GABA Analogue

The β-amino acid scaffold is a key feature of several known GABAergic compounds. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[6] Drugs that mimic or enhance the effects of GABA are used to treat a variety of conditions, including anxiety, epilepsy, and muscle spasms.

The structural similarity of β-amino acids to GABA allows them to potentially interact with GABA receptors (GABA-A and GABA-B) or GABA transporters. While direct experimental evidence for the interaction of L-beta-Homotyrosine with GABA receptors is limited, its potential as a GABA analogue is a compelling area for future research.

G cluster_0 Potential Ligand cluster_1 Potential Targets cluster_2 Potential Downstream Effects Ligand (S)-3-Amino-4-(4-hydroxyphenyl) butanoic acid hydrochloride GABA_A GABA-A Receptor Ligand->GABA_A Potential Agonist/ Antagonist Activity GABA_B GABA-B Receptor Ligand->GABA_B Potential Agonist/ Antagonist Activity GAT GABA Transporter Ligand->GAT Potential Inhibition of GABA Uptake Neuronal_Inhibition Neuronal Inhibition GABA_A->Neuronal_Inhibition GABA_B->Neuronal_Inhibition Neurotransmitter_Modulation Neurotransmitter Modulation GAT->Neurotransmitter_Modulation Increased Synaptic GABA Levels

Caption: A conceptual diagram of the potential GABAergic mechanisms of action for L-beta-Homotyrosine.

Antioxidant Properties

The phenolic hydroxyl group in the structure of L-beta-Homotyrosine suggests that it may possess antioxidant properties. Phenolic compounds are known to act as free radical scavengers, which can help to mitigate oxidative stress in biological systems. Oxidative stress is implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders and cancer.

Applications in Drug Discovery and Development

The primary and most well-established application of this compound is as a building block in the synthesis of peptidomimetics and other complex organic molecules.

Peptide Modification

The incorporation of L-beta-Homotyrosine into peptide sequences can lead to several advantageous properties:

  • Increased Proteolytic Stability: The altered backbone structure resulting from the inclusion of a β-amino acid can render the peptide less susceptible to degradation by proteases.[2]

  • Conformational Constraint: The additional methylene group in the backbone can introduce conformational rigidity, which can be beneficial for receptor binding and selectivity.

  • Modified Biological Activity: The altered structure can lead to novel or enhanced biological activities compared to the parent peptide. A study on angiotensin II analogues demonstrated that the incorporation of beta-homotyrosine resulted in altered pressor activity and increased resistance to degradation by chymotrypsin.[1]

Development of Novel Therapeutics

Given its structural features, L-beta-Homotyrosine is a promising scaffold for the development of novel therapeutics targeting a range of conditions, including:

  • Neurological Disorders: Its potential to modulate neurotransmitter systems makes it a candidate for the development of drugs for conditions such as anxiety, depression, and epilepsy.

  • Pain Management: The GABAergic system is a key target for analgesic drugs, suggesting a potential role for L-beta-Homotyrosine in this area.

  • Oncology: Its potential antioxidant properties and use as a scaffold for bioactive molecules could be explored in the context of cancer therapy.

Future Directions and Conclusion

This compound is a molecule with considerable untapped potential. While its historical discovery is not as well-chronicled as that of the proteinogenic amino acids, its value as a synthetic building block is well-recognized in the field of medicinal chemistry.

Future research should focus on several key areas:

  • Elucidation of its Pharmacological Profile: Comprehensive studies are needed to definitively characterize its interaction with GABA receptors and other neurotransmitter systems.

  • Exploration of its Therapeutic Potential: Preclinical studies are warranted to investigate its efficacy in models of neurological disorders, pain, and other conditions.

  • Optimization of Synthetic Routes: The development of more efficient and scalable synthetic methods will be crucial for its wider application.

References

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  • Hase, A., et al. (2018). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. eNeuro, 5(6), ENEURO.0235-18.2018.
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  • Sivanandaiah, K. M., et al. (1984). Synthesis of angiotensin II analogues by incorporating beta-homotyrosine or beta-homoisoleucine residues. International Journal of Peptide and Protein Research, 24(4), 347-353.
  • Papini, A. M., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(15), 6283-6313.
  • Biochemistry & Pharmacology: Open Access. (2020). A Review on Neurotransmitters and their Pharmacological Effects. Biochemistry & Pharmacology: Open Access, 9(1), 1-8.
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A Comprehensive Guide to Elucidating the Pharmacokinetic Profile of L-beta-homotyrosine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

L-beta-homotyrosine, a non-proteinogenic beta-amino acid, represents a compelling scaffold for novel therapeutic development due to its structural similarity to L-tyrosine, a precursor to key neurotransmitters.[1] The hydrochloride salt form enhances its solubility and suitability for pharmaceutical formulations. Despite its potential, a comprehensive understanding of its pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—remains to be established. This technical guide provides a strategic and methodological framework for the in-depth investigation of the pharmacokinetics of L-beta-homotyrosine hydrochloride. By leveraging established principles of amino acid pharmacology and state-of-the-art bioanalytical techniques, this guide aims to empower researchers to systematically characterize the in vivo disposition of this promising compound.

Introduction: The Rationale for Pharmacokinetic Characterization

Beta-amino acids are of significant interest in medicinal chemistry due to their unique structural properties and potential for enhanced metabolic stability compared to their alpha-amino acid counterparts.[2] L-beta-homotyrosine, in particular, holds promise for applications in neuroscience and beyond. A thorough understanding of its ADME properties is paramount for its translation from a promising molecule to a viable therapeutic agent. This guide outlines a comprehensive, multi-faceted approach to elucidating the pharmacokinetic profile of L-beta-homotyrosine hydrochloride, providing a roadmap for preclinical development.

Physicochemical and Predicted ADME Properties

A foundational step in pharmacokinetic assessment is the characterization of the molecule's physicochemical properties, which profoundly influence its biological behavior. While experimental data for L-beta-homotyrosine is scarce, we can predict key parameters based on its structure and data from its alpha-isomer, L-homotyrosine.[3]

PropertyPredicted Value for L-beta-homotyrosineRationale and Implication for Pharmacokinetics
Molecular Formula C₁₀H₁₃NO₃Defines the basic composition.
Molecular Weight 195.21 g/mol Influences diffusion and filtration rates.
Predicted XLogP3 -1.5 to -2.0Indicates high hydrophilicity, suggesting potentially low passive membrane permeability but good solubility in aqueous environments.
Hydrogen Bond Donors 3Contributes to aqueous solubility and interactions with transporters.
Hydrogen Bond Acceptors 4Influences solubility and potential for transporter-mediated interactions.
pKa (acidic) ~3.5-4.5The carboxylic acid group will be ionized at physiological pH.
pKa (basic) ~9.0-10.0The amino group will be protonated at physiological pH, contributing to its charge and solubility.

These predicted properties suggest that L-beta-homotyrosine hydrochloride is a water-soluble molecule with limited passive diffusion across biological membranes. Consequently, its absorption and distribution are likely to be mediated by specific amino acid transporters.

A Proposed Research Framework for ADME Profiling

The following sections detail a logical and experimentally robust workflow to systematically investigate the ADME properties of L-beta-homotyrosine hydrochloride.

ADME_Workflow cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion A1 In vitro Caco-2 Permeability Assay A2 In situ Intestinal Perfusion A1->A2 Confirmatory D1 Plasma Protein Binding A2->D1 Systemic Availability M1 In vitro Metabolic Stability (Microsomes, Hepatocytes) A2->M1 First-Pass Metabolism? D2 Tissue Distribution Studies D1->D2 D3 Blood-Brain Barrier Penetration D2->D3 CNS Targeting? E1 Mass Balance Studies D2->E1 M2 Metabolite Identification M1->M2 E2 Urinary and Fecal Excretion Profiling E1->E2

Caption: Proposed workflow for the pharmacokinetic characterization of L-beta-homotyrosine.

Absorption

Given its hydrophilic nature, the oral absorption of L-beta-homotyrosine is likely dependent on carrier-mediated transport.

The Caco-2 cell monolayer is a widely accepted in vitro model of the human intestinal epithelium for studying drug absorption.[4][5]

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a differentiated monolayer with stable transepithelial electrical resistance (TEER) is formed.

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add L-beta-homotyrosine hydrochloride to the apical (A) chamber and measure its appearance in the basolateral (B) chamber over time.

    • Basolateral to Apical (B-A) Transport: Add the compound to the B chamber and measure its appearance in the A chamber to assess active efflux.

  • Concentration Dependence: Perform transport studies at multiple concentrations to assess saturation kinetics, which is indicative of carrier-mediated transport.

  • Inhibition Studies: Co-incubate with known inhibitors of amino acid transporters (e.g., L-tyrosine, L-DOPA for large neutral amino acid transporters) to identify the specific transporters involved.[6]

  • Sample Analysis: Quantify the concentration of L-beta-homotyrosine in the collected samples using a validated LC-MS/MS method.

Causality and Self-Validation: Demonstrating concentration-dependent transport and inhibition by known substrates of amino acid transporters provides strong evidence for a carrier-mediated absorption mechanism. The TEER values before and after the experiment validate the integrity of the cell monolayer.

Distribution

The extent and sites of distribution will determine the compound's therapeutic efficacy and potential for off-target effects.

Experimental Protocol:

  • Method: Use rapid equilibrium dialysis (RED) or ultracentrifugation.

  • Procedure: Incubate L-beta-homotyrosine hydrochloride with plasma from relevant species (e.g., mouse, rat, human) at 37°C.

  • Analysis: After reaching equilibrium, measure the concentration of the compound in the buffer/ultrafiltrate and the plasma fractions by LC-MS/MS to determine the percentage of bound and unbound drug.

Causality and Self-Validation: A low to moderate plasma protein binding is expected for a hydrophilic amino acid analog. This is a critical parameter as only the unbound fraction is pharmacologically active and available for distribution and elimination.

Experimental Protocol:

  • Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats.[7]

  • Dosing: Administer a single intravenous (IV) and oral (PO) dose of L-beta-homotyrosine hydrochloride.

  • Sample Collection: At various time points post-dosing, collect blood and key tissues (e.g., liver, kidneys, brain, muscle, heart).

  • Sample Processing: Homogenize the tissues and extract the compound.

  • Quantification: Analyze the concentration of L-beta-homotyrosine in plasma and tissue homogenates using LC-MS/MS.

Causality and Self-Validation: This study will reveal the extent of tissue penetration and identify potential sites of accumulation. Comparison of IV and PO administration will provide insights into bioavailability and first-pass effects.

Given its structural similarity to L-tyrosine, a key question is its ability to cross the BBB.[6][8]

Experimental Protocol:

  • In Situ Brain Perfusion: This technique allows for the direct measurement of transport across the BBB.

  • Procedure: Perfuse the cerebral vasculature of an anesthetized rat with a solution containing L-beta-homotyrosine hydrochloride for a short duration.

  • Analysis: Measure the amount of compound that has entered the brain parenchyma.

  • Inhibition Studies: Co-perfuse with known substrates of large neutral amino acid transporters (LAT1) to assess competitive inhibition.[9]

BBB_Transport Blood Blood Capillary Endothelium LAT1 LAT1 Transporter Blood:c->LAT1 L-beta-homotyrosine? Brain Brain ECF LAT1->Brain

Caption: Hypothetical transport of L-beta-homotyrosine across the BBB via LAT1.

Metabolism

The metabolic fate of L-beta-homotyrosine will determine its half-life and the potential for active or toxic metabolites.

Experimental Protocol:

  • Systems: Use liver microsomes and cryopreserved hepatocytes from relevant species.

  • Incubation: Incubate L-beta-homotyrosine hydrochloride with these systems in the presence of necessary cofactors (e.g., NADPH for microsomes).

  • Time Course: Collect samples at various time points.

  • Analysis: Quantify the disappearance of the parent compound over time using LC-MS/MS to determine its intrinsic clearance and half-life.

Causality and Self-Validation: As a beta-amino acid, L-beta-homotyrosine is expected to be more resistant to degradation by typical proteases.[10] The primary metabolic pathways for L-tyrosine involve transamination and hydroxylation.[11][12] Similar pathways may be relevant for L-beta-homotyrosine, though the beta-amino group may alter substrate specificity for these enzymes.

Experimental Protocol:

  • Sample Source: Use samples from in vitro metabolic stability assays and in vivo studies.

  • Technique: Employ high-resolution mass spectrometry (HRMS) to detect and identify potential metabolites.

  • Hypothesized Metabolites: Based on L-tyrosine metabolism, potential metabolic pathways for L-beta-homotyrosine include conjugation (glucuronidation, sulfation) of the phenolic hydroxyl group and modifications of the amino acid backbone.

Excretion

Understanding the routes and rate of excretion is crucial for determining the dosing regimen.

Experimental Protocol:

  • Radiolabeling: Synthesize radiolabeled ([¹⁴C] or [³H]) L-beta-homotyrosine hydrochloride.

  • Dosing: Administer a single dose to rodents.

  • Sample Collection: Collect urine, feces, and expired air over an extended period (e.g., 72-96 hours).

  • Analysis: Measure the total radioactivity in each matrix to determine the primary route of excretion.

  • Metabolite Profiling: Use radio-HPLC or LC-MS to profile the radioactive components in urine and feces to distinguish between the parent compound and its metabolites.

Causality and Self-Validation: A mass balance study provides a definitive account of the administered dose. Given its hydrophilicity, significant renal excretion of the unchanged drug is anticipated.[1] The kidneys efficiently filter and reabsorb amino acids; thus, the renal clearance of L-beta-homotyrosine will depend on the balance of glomerular filtration, tubular secretion, and reabsorption.[13][14]

Bioanalytical Methodology: A Cornerstone of Pharmacokinetic Studies

Accurate and precise quantification of L-beta-homotyrosine in biological matrices is fundamental to all pharmacokinetic assessments.

Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the required sensitivity, selectivity, and throughput for bioanalysis.[15][16]

Protocol Outline:

  • Sample Preparation:

    • Plasma/Urine: Protein precipitation followed by centrifugation.

    • Tissue Homogenates: Liquid-liquid or solid-phase extraction.

  • Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar analytes like amino acids.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) with a modifier like formic acid.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification, using a stable isotope-labeled internal standard.

  • Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as accuracy, precision, linearity, selectivity, and stability.

Conclusion

The in-depth technical guide presented herein provides a comprehensive and scientifically rigorous framework for the complete pharmacokinetic characterization of L-beta-homotyrosine hydrochloride. By systematically evaluating its absorption, distribution, metabolism, and excretion, researchers can generate the critical data necessary to advance its development as a potential therapeutic agent. The proposed experimental workflows, grounded in established methodologies, are designed to yield high-quality, interpretable data, thereby enabling informed decision-making in the drug development process.

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Methodological & Application

Synthesis of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Asymmetric

Authored by a Senior Application Scientist

This document provides a detailed protocol and scientific rationale for the enantioselective synthesis of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride, a valuable chiral β-amino acid building block. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for accessing this important molecule.

Introduction and Strategic Overview

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid is the β-homologue of the proteinogenic amino acid L-tyrosine. The incorporation of β-amino acids into peptides can confer remarkable properties, including enhanced metabolic stability against proteolytic degradation and the ability to form unique, stable secondary structures like helices and sheets.[1] These characteristics make them highly sought-after motifs in the design of peptidomimetics and other bioactive molecules for therapeutic applications.

The synthesis of enantiomerically pure β-amino acids presents a significant challenge, requiring precise control over stereochemistry.[1] Common strategies include conjugate additions, Mannich-type reactions, and the homologation of readily available α-amino acids.[2] For the synthesis of the target molecule, we will leverage the latter approach, which is particularly advantageous as it utilizes a chiral pool starting material, thereby preserving the desired stereochemistry throughout the reaction sequence.

Our chosen strategy is the Arndt-Eistert homologation , a reliable and well-established method for the one-carbon extension of carboxylic acids.[3] This pathway begins with the commercially available and enantiopure N-Boc-L-tyrosine, converting it into an intermediate α-diazoketone. The cornerstone of this synthesis is the subsequent Wolff rearrangement , where the α-diazoketone rearranges to form a ketene, which is then trapped by a nucleophile to yield the desired β-amino acid derivative.[3][4] This method is highly effective for preparing β-amino acids for use in peptide chemistry.[5]

The overall synthetic workflow is depicted below.

G cluster_0 Overall Synthetic Workflow A Boc-L-Tyrosine B Mixed Anhydride Formation (Activation) A->B Isobutyl chloroformate, N-Methylmorpholine C α-Diazoketone Synthesis B->C Diazomethane (CH2N2) D Wolff Rearrangement & Ketene Trapping C->D Silver Benzoate (AgOBz), Methanol (MeOH) E Ester Hydrolysis D->E Lithium Hydroxide (LiOH) F Boc Deprotection & Salt Formation E->F HCl in Dioxane G (S)-3-Amino-4-(4-hydroxyphenyl) butanoic acid hydrochloride F->G

Caption: Synthetic pathway from Boc-L-tyrosine to the target compound.

The Wolff Rearrangement: Mechanistic Insight

The key transformation in this synthesis is the Wolff rearrangement. This reaction proceeds via the extrusion of dinitrogen from the α-diazoketone to form a highly reactive carbene intermediate. This is followed by a 1,2-acyl migration to produce a ketene. The rearrangement can be promoted thermally, photochemically, or, as in our protocol, with a metal catalyst like silver(I).[6][7] The resulting ketene is a powerful electrophile that is immediately trapped by a nucleophile present in the reaction mixture, in this case, methanol, to yield the homologated methyl ester.

G cluster_1 Wolff Rearrangement Mechanism start α-Diazoketone carbene Acyl-Carbene Intermediate start->carbene - N2 [Ag+] catalyst ketene Ketene Intermediate carbene->ketene 1,2-Acyl Migration product β-Amino Ester ketene->product + Methanol (Nu:)

Caption: Key steps of the catalytic Wolff Rearrangement.

Detailed Experimental Protocols

Safety Precaution: Diazomethane is a toxic and potentially explosive gas. This synthesis should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield. Use non-etched glassware and avoid contact with ground glass joints. Safer alternatives like (trimethylsilyl)diazomethane can be considered.

Step 1: Activation of N-Boc-L-Tyrosine (Mixed Anhydride Formation)

Rationale: The carboxylic acid of N-Boc-L-tyrosine must be activated to facilitate acylation of diazomethane. Formation of a mixed anhydride with isobutyl chloroformate is a clean and efficient method that proceeds under mild conditions, minimizing the risk of racemization. N-methylmorpholine (NMM) is used as a base to deprotonate the carboxylic acid and neutralize the HCl byproduct.

Protocol:

  • Dissolve N-Boc-L-tyrosine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to -15 °C using an ice-salt or acetone/dry ice bath.

  • Add N-methylmorpholine (NMM) (1.0 eq) dropwise while maintaining the temperature at -15 °C.

  • After stirring for 10 minutes, add isobutyl chloroformate (1.0 eq) dropwise. The formation of a white precipitate (NMM·HCl) will be observed.

  • Stir the reaction mixture at -15 °C for an additional 20 minutes. The resulting slurry containing the activated mixed anhydride is used immediately in the next step.

Validation: This step is typically not monitored by TLC as the mixed anhydride is unstable. The formation of the salt precipitate is a strong visual indicator of reaction progression.

Step 2: Synthesis of the α-Diazoketone

Rationale: The activated mixed anhydride reacts with diazomethane in a nucleophilic acyl substitution to form the α-diazoketone. It is critical to perform this reaction at low temperatures to prevent premature Wolff rearrangement and minimize side reactions. An excess of diazomethane is used to ensure complete conversion.

Protocol:

  • In a separate flask, prepare an ethereal solution of diazomethane (~0.4 M).

  • Slowly add the cold ethereal diazomethane solution (approx. 2.5 eq) to the mixed anhydride slurry from Step 1 at -15 °C. A yellow color should persist, indicating a slight excess of diazomethane.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears and gas evolution ceases.

  • Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-diazoketone as a yellow solid or oil.

Validation: The product can be analyzed by ¹H NMR (characteristic singlet for the diazo proton around 5.5-6.0 ppm) and IR spectroscopy (strong absorption for the diazo group around 2100 cm⁻¹). The crude product is often used directly in the next step due to its instability.

Step 3: Catalytic Wolff Rearrangement and Ketene Trapping

Rationale: Silver benzoate serves as a mild and effective catalyst for the Wolff rearrangement, promoting the reaction at room temperature.[5] Methanol acts as both the solvent and the nucleophile to trap the highly reactive ketene intermediate, directly forming the corresponding methyl ester. This avoids the need to handle the free β-amino acid, which can be challenging to extract and purify.

Protocol:

  • Dissolve the crude α-diazoketone from Step 2 in anhydrous methanol (~0.1 M).

  • To this solution, add silver benzoate (0.1 eq) in one portion. Gas evolution (N₂) should be observed.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver catalyst.

  • Concentrate the filtrate under reduced pressure. The residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Boc-(S)-3-amino-4-(4-hydroxyphenyl)butanoic acid methyl ester.

Validation: Successful formation of the product can be confirmed by ¹H NMR (disappearance of the diazoketone signals and appearance of a methyl ester singlet around 3.7 ppm) and Mass Spectrometry to confirm the expected molecular weight.

Step 4: Saponification of the Methyl Ester

Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like lithium hydroxide. A mixed solvent system of THF/water ensures the solubility of both the ester and the inorganic base.

Protocol:

  • Dissolve the purified methyl ester from Step 3 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting ester.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-(S)-3-amino-4-(4-hydroxyphenyl)butanoic acid.

Validation: The product can be characterized by NMR and Mass Spectrometry. The disappearance of the methyl ester peak in the ¹H NMR spectrum is a key indicator of a complete reaction.

Step 5: Boc Deprotection and Hydrochloride Salt Formation

Rationale: The final step involves the removal of the acid-labile Boc protecting group and the simultaneous formation of the hydrochloride salt. A solution of HCl in an anhydrous organic solvent like dioxane or diethyl ether is ideal for this transformation, as it cleanly cleaves the Boc group and allows for the precipitation of the final product as a stable, crystalline salt.

Protocol:

  • Dissolve the N-Boc protected β-amino acid from Step 4 in a minimal amount of anhydrous dioxane or methanol.

  • Cool the solution in an ice bath.

  • Add a solution of 4 M HCl in dioxane (or a saturated solution of HCl in diethyl ether) (excess, e.g., 5-10 eq) dropwise.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to yield this compound as a white or off-white solid.

Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry. Chiral HPLC analysis is recommended to confirm that no racemization has occurred during the synthesis.

Summary of Synthesis Data

StepStarting MaterialKey ReagentsProductTypical YieldPurity Check
1 & 2 N-Boc-L-TyrosineIsobutyl chloroformate, NMM, CH₂N₂Crude α-Diazoketone>95% (crude)¹H NMR, IR
3 α-DiazoketoneSilver Benzoate, MethanolN-Boc-β-homo-Tyrosine Methyl Ester70-85%TLC, ¹H NMR, MS
4 N-Boc-β-homo-Tyrosine Methyl EsterLithium HydroxideN-Boc-β-homo-Tyrosine90-98%TLC, ¹H NMR
5 N-Boc-β-homo-TyrosineHCl in Dioxane(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid HCl>95%¹H NMR, ¹³C NMR, HRMS, Chiral HPLC

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  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1997). Chemo- and Diastereoselective Reduction of .beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters.
  • Nature Communications. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
  • Google Patents. (n.d.). Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • SciELO. (2007). The solvent free preparation of beta-amino esters alpha,beta-unsaturated ketones and esters with domestic microwave oven.
  • Wikipedia. (n.d.). Wolff rearrangement. Retrieved from [Link]

Sources

Application Note & Protocols: High-Fidelity Quantification of L-β-Homotyrosine in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for L-β-Homotyrosine

L-β-homotyrosine is a non-canonical amino acid of significant interest in drug development and protein engineering. As a homolog of L-tyrosine, its incorporation into peptide chains can introduce unique structural and functional properties. Furthermore, its presence as a free analyte in biological systems can be indicative of novel metabolic pathways or serve as a potential biomarker. Accurate and precise quantification is therefore paramount for validating its incorporation into protein-based therapeutics, conducting pharmacokinetic studies, and exploring its physiological roles.

This guide provides a comprehensive overview of robust analytical methodologies for the quantification of L-β-homotyrosine. We will delve into the rationale behind method selection, from sample preparation to final analysis, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will also address the critical challenge of chiral separation. The protocols described herein are designed to be self-validating systems, incorporating internal standards and quality controls to ensure data integrity.

Core Challenge: Specificity and Chirality

The primary analytical challenges in quantifying L-β-homotyrosine are twofold:

  • Isobaric and Structural Isomers: Distinguishing L-β-homotyrosine from its structural isomers, particularly the proteinogenic L-tyrosine and its α-homolog, requires high chromatographic resolution.

  • Enantiomeric Specificity: As biological systems are stereospecific, it is often crucial to separate the L-enantiomer from its D-counterpart. Standard reversed-phase chromatography cannot distinguish between enantiomers[1]. This requires specialized chiral separation techniques.

Our discussion will address these challenges through the strategic application of chromatographic principles and detection technologies.

A Foundational Step: Sample Preparation

The goal of sample preparation is to extract L-β-homotyrosine from a complex matrix, remove interfering substances, and prepare it in a solvent compatible with the downstream analytical method.[2] The choice of method depends entirely on the sample matrix.

Liberation from Protein/Peptide Matrices: Acid Hydrolysis

When L-β-homotyrosine is incorporated into a peptide backbone, it must first be liberated into its free form. Acid hydrolysis is the most common and effective method.

Protocol 1: Acid Hydrolysis of Protein Samples

  • Sample Preparation: Accurately weigh or pipette the protein sample (typically 10-100 µg) into a hydrolysis tube.

  • Acid Addition: Add 1 mL of 6 M HCl to the tube.[3]

  • Degas: Freeze the sample in liquid nitrogen and evacuate the tube to create a vacuum. Seal the tube while under vacuum to prevent oxidation during heating.

  • Hydrolysis: Heat the sealed tube at 110°C for 24 hours.[3]

  • Drying: After cooling, carefully open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried amino acid pellet in a suitable buffer for analysis, such as 0.1 M HCl or the initial mobile phase of your chromatographic method.[3]

Extraction from Biological Fluids (Plasma, Serum, Urine)

For free L-β-homotyrosine in biological fluids, the primary goal is to remove proteins and phospholipids that can interfere with analysis.[4]

Protocol 2: Protein Precipitation (PPT)

This "acetonitrile crash" is a rapid and effective method for removing the bulk of proteins.[4]

  • Sample Aliquot: Take a known volume of the biological sample (e.g., 100 µL of plasma).

  • Internal Standard: Spike the sample with a known concentration of a suitable internal standard (ideally, a stable isotope-labeled L-β-homotyrosine). This is critical for accurate quantification, especially with LC-MS/MS.

  • Precipitation: Add 3 volumes of ice-cold acetonitrile (300 µL).

  • Vortex & Incubate: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[2]

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard, and transfer to a clean tube for analysis. The supernatant can be evaporated and reconstituted if concentration is needed.

Analytical Methodologies & Protocols

The choice of analytical instrument dictates the sensitivity, specificity, and complexity of the assay.

Method 1: Reversed-Phase HPLC with UV Detection

This method is widely accessible and suitable for relatively clean samples with moderate-to-high concentrations of the analyte. The aromatic ring of L-β-homotyrosine allows for sensitive UV detection.

Causality Behind Experimental Choices:

  • Column: A C18 reversed-phase column is the standard choice for separating small polar molecules like amino acids.

  • Mobile Phase: A gradient of an aqueous acidic buffer and an organic solvent (typically acetonitrile) is used. The acid (TFA or formic acid) serves to protonate the carboxylic acid and amine groups, leading to more consistent retention times and better peak shapes.[3]

  • Detection: Detection is typically performed at a low wavelength (e.g., 215 nm) to capture the peptide bond absorbance of the amino acid backbone, or at a higher wavelength (~275 nm) specific to the phenolic side chain.[3][5]

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample (Hydrolysate or PPT Supernatant) Filter Filter through 0.22 µm Syringe Filter Sample->Filter Vial Transfer to HPLC Vial Filter->Vial Injector Autosampler Injection Vial->Injector Column C18 Reversed-Phase Column (Gradient Elution) Injector->Column Detector UV/Vis Detector (λ = 215 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quant Quantify Peak Area vs. External Standard Curve Chromatogram->Quant

Caption: High-level workflow for HPLC-UV quantification of L-β-homotyrosine.

Protocol 3: HPLC-UV Quantification

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Standard Curve: Prepare a series of calibration standards of L-β-homotyrosine (e.g., from 1 µM to 200 µM) in the reconstitution buffer.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the standards and prepared samples onto the HPLC system.

  • Chromatography: Perform the separation using a C18 column and a suitable gradient. (See Table 2 for an example).

  • Detection & Quantification: Monitor the absorbance at 215 nm.[3] Identify the L-β-homotyrosine peak by its retention time compared to the standard. Quantify the amount by integrating the peak area and comparing it against the calibration curve.[3]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive method for quantifying L-β-homotyrosine, especially at low concentrations or in highly complex matrices like plasma. Its power lies in its exceptional sensitivity and specificity, derived from monitoring a specific precursor-to-product ion transition.[3][6]

Causality Behind Experimental Choices:

  • Internal Standard (IS): A stable isotope-labeled (e.g., ¹³C₆ or D₄) L-β-homotyrosine is the ideal IS. It co-elutes with the analyte and experiences identical matrix effects and ionization suppression, ensuring the highest possible accuracy.[3]

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically used, as it efficiently protonates the amine group of the amino acid.

  • Multiple Reaction Monitoring (MRM): This is the key to specificity. The first quadrupole (Q1) is set to select only the protonated molecular ion of L-β-homotyrosine (the precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (the product ion). This two-stage filtering eliminates nearly all chemical noise.[3]

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis Sample Biological Sample Spike Spike with Stable Isotope-Labeled IS Sample->Spike Extract Protein Precipitation or SPE Spike->Extract LC UPLC/HPLC Separation (C18 Column) Extract->LC ESI ESI Source (Positive Ion Mode) LC->ESI MS Tandem Mass Spectrometer (MRM Mode) ESI->MS Peaks Integrate Peak Areas (Analyte & IS) MS->Peaks Ratio Calculate Peak Area Ratio (Analyte / IS) Peaks->Ratio Quant Quantify vs. Standard Curve (Ratio vs. Concentration) Ratio->Quant

Caption: Workflow for highly specific L-β-homotyrosine quantification by LC-MS/MS.

Protocol 4: LC-MS/MS Quantification

  • Sample & Standard Preparation: Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of L-β-homotyrosine. Prepare samples as described in Protocol 2, ensuring the same fixed concentration of IS is added.

  • LC Separation: Inject the sample onto an LC system. Separation is still important to resolve the analyte from other matrix components that could cause ion suppression. (See Table 3 for example parameters).

  • MS Detection: Operate the mass spectrometer in MRM mode. Define the specific precursor-to-product ion transitions for both L-β-homotyrosine and its labeled internal standard.[3]

  • Quantification: Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Quantify the L-β-homotyrosine in the samples using this curve.[3]

Addressing Chirality: Enantiomeric Separation

To quantify only the L-enantiomer, a chiral selector must be introduced into the system. This can be achieved in two primary ways.[7]

  • Chiral Stationary Phases (CSPs): This is the most direct approach. The analytical column itself contains a chiral selector (e.g., based on cyclodextrins, macrocyclic antibiotics, or proteins) immobilized on the silica support.[7] The enantiomers form transient, diastereomeric complexes with the CSP, which have different stability constants, leading to different retention times.[8]

  • Chiral Mobile Phase Additives (CMPA): A chiral selector is added directly to the mobile phase. It forms diastereomeric complexes with the enantiomers in solution, which can then be resolved on a standard achiral column (like a C18).[7]

Implementation: Chiral separation can be integrated into either the HPLC-UV or LC-MS/MS method by replacing the standard C18 column with a suitable chiral column (e.g., Astec CHIROBIOTIC T). Method development is often required to optimize the mobile phase composition for the best resolution.[9]

G cluster_input Input cluster_column Chiral Column cluster_output Output Racemate Racemic Mixture (L- and D-forms) CSP Chiral Stationary Phase (CSP) Racemate->CSP Differential Interaction L_form L-Enantiomer CSP->L_form Elutes at t₁ D_form D-Enantiomer CSP->D_form Elutes at t₂

Caption: Principle of enantiomeric separation using a chiral stationary phase.

Data Presentation: Method Performance

The following tables summarize typical parameters for the methods described. Note that specific values for LOD and LOQ are matrix-dependent and must be determined during method validation.[10][11]

Table 1: Comparison of Analytical Methodologies

Feature HPLC-UV LC-MS/MS
Principle UV Absorbance Mass-to-Charge Ratio (MRM)
Specificity Moderate Very High
Sensitivity (Typical LOQ) Low µM range Low nM to pM range[6][11]
Internal Standard Optional (retention time marker) Essential (Stable Isotope-Labeled)
Pros Accessible, robust, lower cost Highest sensitivity & specificity, ideal for complex matrices

| Cons | Lower specificity, potential interferences | Higher cost & complexity, susceptible to ion suppression |

Table 2: Example HPLC-UV Method Parameters

Parameter Value
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)[3]
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[3]
Gradient 5% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min[3]

| Detection Wavelength | 215 nm[3] |

Table 3: Example LC-MS/MS Method Parameters

Parameter Value
Column UPLC C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Ionization Mode ESI Positive
MRM Transitions Analyte & IS specific; requires infusion and optimization

| Analysis Time | < 10 minutes[12] |

Conclusion

The successful quantification of L-β-homotyrosine hinges on a deliberate and well-reasoned analytical strategy. For applications requiring high sensitivity and specificity, such as the analysis of biological fluids in a drug development setting, LC-MS/MS with a stable isotope-labeled internal standard is the unequivocal method of choice. For process monitoring or analysis of purer, more concentrated samples, HPLC-UV offers a robust and accessible alternative. In all cases where stereoisomeric purity is a concern, the integration of a chiral separation step is mandatory. The protocols and principles outlined in this guide provide a validated framework for researchers to develop and implement reliable methods for the quantification of this important non-canonical amino acid.

References

  • CN111141856A - HPLC method for simultaneously detecting L-homoserine and free amino acid in fermentation liquor - Google P
  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC - NIH. (URL: [Link])

  • Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - ReCIPP. (URL: [Link])

  • LC/MS/MS Method Package for D/L Amino Acids - Shimadzu Scientific Instruments. (URL: [Link])

  • Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - ResearchGate. (URL: [Link])

  • Validation of Amino Acid Analysis Methods - ResearchGate. (URL: [Link])

  • Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed. (URL: [Link])

  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine | Waters. (URL: [Link])

  • Enantiomeric Recognition and Separation by Chiral Nanoparticles - PMC - NIH. (URL: [Link])

  • Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC - NIH. (URL: [Link])

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - MDPI. (URL: [Link])

  • Spectrophotometric-methods-for-the-determination-of-L-tyrosine-in-pharmaceutical-formulations.pdf - ResearchGate. (URL: [Link])

  • An Introduction to Chiral Analysis by Capillary Electrophoresis - Bio-Rad. (URL: [Link])

  • Analysis of Amino Acids by HPLC - Agilent. (URL: [Link])

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed. (URL: [Link])

  • EP1033576A2 - Method of preparing sample for amino acid analysis and kit for analyzing the same - Google P
  • Separation of Chiral Enantiomers in LC Enantioseparations | LCGC International. (URL: [Link])

  • enantiomer labelling, a method for the quantitative analysis of amino acids - CAT. (URL: [Link])

  • Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - NIH. (URL: [Link])

  • Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food - ACS Publications. (URL: [Link])

  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - NIH. (URL: [Link])

  • Bioanalytical sample preparation | Biotage. (URL: [Link])

  • Enantiomer Separations. (URL: [Link])

  • Validation of an HPLC method for the determination of amino acids in feed. (URL: [Link])

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HPLC analysis of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Analysis of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. This compound, a beta-amino acid derivative also known as L-Beta-homotyrosine hydrochloride, serves as a valuable intermediate in pharmaceutical synthesis.[1][2] The accurate determination of its purity, concentration (assay), and enantiomeric integrity is critical for ensuring the quality and safety of downstream active pharmaceutical ingredients (APIs). This document provides two distinct, validated protocols: a reversed-phase HPLC method for purity and assay determination and a chiral HPLC method for assessing enantiomeric purity. The methodologies are grounded in established principles of chromatographic science and adhere to the validation standards outlined by the International Council for Harmonisation (ICH).[3][4]

Introduction and Analyte Background

This compound is an organic compound widely utilized in life sciences and pharmaceutical research.[5] Its structure, featuring a chiral center, an aromatic ring, and amino and carboxylic acid functional groups, makes it a versatile building block for complex molecules targeting various disease pathways.[2]

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique in the pharmaceutical industry, indispensable for everything from early-stage drug discovery to final product quality control.[6][7] Its power lies in its ability to separate, identify, and quantify components within a mixture, providing critical data on the identity, strength, quality, purity, and stability of drug substances.[8]

The objective of this application note is to provide researchers and drug development professionals with a reliable and scientifically sound framework for the HPLC analysis of this specific analyte. We will delve into the causality behind methodological choices, establishing a self-validating system that ensures data integrity.

Analyte Properties:

  • Molecular Formula: C₁₀H₁₄ClNO₃[5]

  • Molecular Weight: 231.68 g/mol [2][5]

  • Appearance: Solid[2]

  • Key Structural Features: Aromatic phenol group, a beta-amino acid backbone, and a single chiral center at the C3 position. The hydrochloride salt form is employed to enhance aqueous solubility.[2][9]

Method Development: A Rationale-Driven Approach

The development of a successful HPLC method is a systematic process rooted in the physicochemical properties of the analyte.[10] Our strategy is twofold: an achiral method for quantifying the compound and its impurities, and a chiral method to resolve its stereoisomer.

Causality of Experimental Choices
  • Column Selection:

    • For Purity & Assay (Achiral): A reversed-phase C18 column is the logical choice. The non-polar stationary phase will interact with the hydrophobic phenyl group of the analyte, providing good retention. The polar functional groups (amino, carboxyl, hydroxyl) will ensure that the molecule is not overly retained, allowing for elution with a standard aqueous-organic mobile phase. We recommend a column with a 3 or 5 µm particle size for optimal efficiency and resolution.[10][11]

    • For Enantiomeric Purity (Chiral): Direct separation of enantiomers requires a Chiral Stationary Phase (CSP). For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are highly effective.[12] These CSPs offer multiple interaction mechanisms (ionic, hydrogen bonding, steric) that are necessary to differentiate between the subtle structural differences of enantiomers.[12]

  • Mobile Phase Selection:

    • For Purity & Assay (Achiral): The mobile phase must control the ionization state of the analyte's acidic and basic centers. A buffered aqueous phase is essential. A phosphate buffer at a pH between 2.5 and 4.0 will ensure the carboxylic acid is protonated (less polar) and the amine group is protonated (ionized), leading to predictable retention on a C18 column. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure that any potential impurities with different polarities are eluted and resolved within a reasonable timeframe.[11]

    • For Enantiomeric Purity (Chiral): Chiral recognition is highly sensitive to the mobile phase composition. Polar-ionic or polar-organic modes are typically used with CHIROBIOTIC columns.[13] A mobile phase consisting of methanol with small amounts of acidic and basic modifiers (like acetic acid and triethylamine) is often effective. These additives interact with both the analyte and the CSP to modulate ionization and enhance the enantioselective interactions.

  • Detector Selection: The analyte contains a 4-hydroxyphenyl group, which is a strong chromophore. A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. The maximum absorbance (λmax) for the phenyl ring is expected around 220 nm and a secondary absorbance around 275 nm. We will monitor at 225 nm for high sensitivity.

Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step methodologies for analysis.

Diagram: Overall Analytical Workflow

This diagram outlines the complete process from initial sample handling to final data reporting.

HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Obtain Analyte Sample Inject Inject Sample/Standard Sample->Inject Standard Prepare Reference Standard Standard->Inject MobilePhase Prepare Mobile Phase SystemPrep Equilibrate System MobilePhase->SystemPrep SystemPrep->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Results (Purity, Assay, etc.) Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC analysis.

Protocol 1: Purity and Assay by Reversed-Phase HPLC

Objective: To quantify the main component and determine the area percentage of any impurities.

1. Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and DAD/UV detector.

  • Analytical balance.

  • Volumetric flasks, pipettes, and vials.

  • This compound reference standard.

  • HPLC-grade acetonitrile, water, potassium dihydrogen phosphate, and phosphoric acid.

2. Solutions Preparation:

  • Mobile Phase A: 20 mM potassium dihydrogen phosphate in water, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A.

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

3. Chromatographic Conditions:

ParameterCondition
ColumnC18, 150 x 4.6 mm, 5 µm
Mobile PhaseA: 20 mM KH₂PO₄, pH 3.0; B: Acetonitrile
Gradient5% B to 60% B over 15 min; hold at 60% B for 2 min; return to 5% B in 1 min; equilibrate for 5 min
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength225 nm
Injection Volume10 µL
Protocol 2: Enantiomeric Purity by Chiral HPLC

Objective: To separate the (S)-enantiomer from the potential (R)-enantiomer impurity.

1. Instrumentation and Materials:

  • Same as Protocol 1.

  • Chiral column as specified below.

  • HPLC-grade methanol, acetic acid, and triethylamine.

2. Solutions Preparation:

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v).

  • Diluent: Mobile Phase.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

3. Chromatographic Conditions:

ParameterCondition
ColumnAstec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm
Mobile PhaseMethanol / Acetic Acid / Triethylamine (100:0.1:0.1)
ModeIsocratic
Flow Rate0.8 mL/min
Column Temperature25 °C
Detection Wavelength225 nm
Injection Volume10 µL

Method Validation: Ensuring Trustworthiness

A method is only useful if it is proven to be reliable. Validation is performed according to ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[3][14]

Summary of Validation Parameters and Acceptance Criteria:

ParameterObjectiveTypical Acceptance Criteria
Specificity To show the method is unaffected by impurities, degradants, or matrix components.Peak purity index > 0.995; baseline resolution > 1.5.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value. Assessed via recovery studies.98.0% - 102.0% recovery.
Precision To assess the degree of scatter between a series of measurements. Includes Repeatability & Intermediate Precision.Relative Standard Deviation (RSD) ≤ 2.0%.[15]
LOQ / LOD To determine the lowest concentration that can be reliably quantified/detected.Signal-to-Noise ratio of ~10 for LOQ and ~3 for LOD.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[16]RSD ≤ 2.0% for varied conditions (pH ±0.2, flow ±10%).

For a full validation study, accuracy and linearity should be assessed over a range of concentrations, typically 80-120% of the nominal concentration for an assay.[3]

Data Analysis and Calculations

  • Purity (Area %):

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

  • Assay (% vs. Standard):

    • % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

  • Enantiomeric Purity (%):

    • % Enantiomeric Purity = (Area of S-enantiomer / (Area of S-enantiomer + Area of R-enantiomer)) * 100

Troubleshooting

HPLC systems can encounter issues that affect data quality. This decision tree provides a logical path for diagnosing common problems.

Diagram: HPLC Troubleshooting Guide

HPLC Troubleshooting Start Problem Observed Pressure Pressure Issue? Start->Pressure PeakShape Peak Shape Issue? Retention Retention Time Issue? HighPressure High Pressure - Check for blockages - Filter mobile phase/sample - Replace column Pressure->HighPressure LowPressure Low Pressure - Check for leaks - Prime pump - Check solvent levels Pressure->LowPressure Tailing Peak Tailing - pH mismatch (sample/mobile phase) - Column overload - Column degradation PeakShape->Tailing Fronting Peak Fronting - Column overload - Poor sample solubility PeakShape->Fronting Split Split Peaks - Clogged frit - Column void PeakShape->Split Drifting RT Drifting - Inconsistent mobile phase - Temperature fluctuation - Column not equilibrated Retention->Drifting NoPeaks No Peaks - Detector off - Injection issue - Wrong mobile phase Retention->NoPeaks

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of L-beta-homotyrosine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

L-beta-homotyrosine, a non-proteinogenic amino acid, is of increasing interest in pharmaceutical research and drug development due to its potential role as a biomarker and its incorporation into novel peptide-based therapeutics.[1][2] Accurate and reliable quantification of L-beta-homotyrosine in complex biological matrices such as human plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific determination of L-beta-homotyrosine in human plasma.

The inherent polarity of amino acids presents a challenge for traditional reversed-phase liquid chromatography, often resulting in poor retention.[3][4] To circumvent this, and to avoid the often time-consuming and potentially variable step of chemical derivatization, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC).[5][6][7][8] HILIC is an ideal separation technique for highly polar compounds, offering excellent retention and resolution of underivatized amino acids.[8] Coupled with tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, this method provides exceptional selectivity and sensitivity for confident quantification.[9][10]

Principle of the Method

The methodology is based on a straightforward protein precipitation step to extract L-beta-homotyrosine from the plasma matrix, followed by direct analysis of the supernatant. Chromatographic separation is achieved on a HILIC stationary phase, which effectively retains the polar analyte. The eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using MRM, which involves monitoring a specific precursor-to-product ion transition for L-beta-homotyrosine, ensuring a high degree of specificity and minimizing interferences from the complex plasma matrix.[9][10] An isotopically labeled internal standard (IS) is employed to compensate for any variability during sample preparation and analysis.

Materials and Reagents

  • Analytes and Internal Standard:

    • L-beta-homotyrosine hydrochloride (MW: 231.68 g/mol )

    • L-beta-homotyrosine-d4 (or other suitable stable isotope-labeled internal standard)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

  • Human Plasma:

    • K2-EDTA human plasma (sourced from an accredited biobank)

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (50 µL) s2 Add IS & Precipitation Solvent (Acetonitrile with 0.1% Formic Acid) s1->s2 s3 Vortex & Incubate s2->s3 s4 Centrifuge s3->s4 s5 Collect Supernatant s4->s5 lc HILIC Separation s5->lc ms ESI-MS/MS Detection (MRM) lc->ms dp Quantification & Reporting ms->dp

Caption: High-level workflow for L-beta-homotyrosine quantification.

Detailed Protocols

Protocol 1: Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve L-beta-homotyrosine and its stable isotope-labeled internal standard in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the L-beta-homotyrosine primary stock with a 50:50 (v/v) acetonitrile/water mixture to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the IS primary stock with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

  • Calibration Curve and Quality Control (QC) Samples:

    • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions (typically 5% of the final volume) to achieve a concentration range of 1-1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in the same manner using independently prepared working standard solutions.

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and damage the LC column.[11][12] Acetonitrile is a common and efficient solvent for this purpose.[11][13]

  • Aliquoting:

    • Aliquot 50 µL of plasma samples, calibration standards, or QC samples into 1.5 mL microcentrifuge tubes.

  • Protein Precipitation and IS Addition:

    • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[11]

  • Mixing and Incubation:

    • Vortex each tube vigorously for 30 seconds.

    • Incubate the samples at 4°C for 20 minutes to facilitate complete protein precipitation.[3]

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

sample_prep plasma 50 µL Plasma vortex Vortex 30 sec plasma->vortex solvent 200 µL Acetonitrile + Internal Standard solvent->vortex incubate Incubate 4°C, 20 min vortex->incubate centrifuge Centrifuge 14,000 x g, 10 min incubate->centrifuge supernatant Transfer 150 µL Supernatant for Analysis centrifuge->supernatant

Caption: Step-by-step protein precipitation protocol.

LC-MS/MS System and Conditions

The analysis is performed on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Parameters

The use of a HILIC column is critical for retaining the polar, underivatized L-beta-homotyrosine.[5][8] The mobile phase composition, with a high percentage of organic solvent, facilitates this retention mechanism.

ParameterCondition
LC Column HILIC Amide/BEH Amide Column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table 2

Table 1: LC System Parameters

Time (min)% Mobile Phase A% Mobile Phase B
0.01585
5.05050
5.11585
8.01585

Table 2: LC Gradient Program

Mass Spectrometry Parameters

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The specific MRM transitions and compound-dependent parameters must be optimized by infusing a standard solution of L-beta-homotyrosine and its labeled internal standard.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: General MS Parameters

MRM Transitions

MRM provides high specificity by monitoring a unique precursor ion to product ion fragmentation.[10][14] The precursor ion ([M+H]⁺) for L-beta-homotyrosine (C₁₀H₁₃NO₃, MW: 195.22) is m/z 196.2. The product ions are determined by fragmentation of the precursor ion in the collision cell. A common loss for amino acids is the neutral loss of formic acid (HCOOH, 46 Da) or the loss of the carboxyl group as CO and H₂O.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
L-beta-homotyrosine 196.2179.1 (Quantifier)10015
196.2133.1 (Qualifier)10025
L-beta-homotyrosine-d4 (IS) 200.2183.1 (Quantifier)10015

Table 4: Proposed MRM Transitions Note: Collision energies are instrument-dependent and require optimization.

Method Validation and Performance

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from multiple sources.

  • Linearity: A linear range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99 is expected.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be <15% (20% at the Lower Limit of Quantification, LLOQ), and accuracy (%RE) should be within ±15% (±20% at LLOQ).

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of L-beta-homotyrosine in human plasma using LC-MS/MS. The combination of a simple and efficient protein precipitation sample preparation method with a selective HILIC separation and highly sensitive MRM detection allows for the reliable determination of L-beta-homotyrosine. This method is well-suited for high-throughput analysis in a drug development setting, enabling researchers to obtain accurate pharmacokinetic and biomarker data.

References

  • Chromsystems. (2021, April 20). LC-MS/MS: A New Approach to Amino Acid Analysis. Retrieved from [Link]

  • Yuan, L., & Sharer, J. D. (2016). Simultaneous determination of plasma total homocysteine and methionine by liquid chromatography-tandem mass spectrometry. Current Protocols in Human Genetics, 89, 17.21.1–17.21.10. Available at: [Link]

  • Shimadzu Scientific Instruments. LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]

  • Wojtowicz, W., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules, 25(21), 5158. Available at: [Link]

  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • CHUM. Featured method: Plasma amino acid LC-MS/MS analysis. Retrieved from [Link]

  • Baitai Paike Biotechnology Co., Ltd. LC-MS Amino Acid Analysis. Retrieved from [Link]

  • Li, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(1), 123. Available at: [Link]

  • Du, C.-X., & Huang, Z. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. Analytical Methods, 11(45), 5739-5746. Available at: [Link]

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • Smith, C. A., et al. (2012). Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface. Journal of visualized experiments : JoVE, (62), 3788. Available at: [Link]

  • Li, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3478. Available at: [Link]

  • HILICON AB. Direct Analysis of Amino Acids by HILIC–ESI-MS. Retrieved from [Link]

  • Li, Y., et al. (2012). [Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model]. Se pu = Chinese journal of chromatography, 30(1), 36–41. Available at: [Link]

  • Yuan, L., & Sharer, J. D. (2016). Quantitative Analysis of Total Plasma Homocysteine by LC-MS/MS. Current protocols in human genetics, 89, 17.21.1–17.21.10. Available at: [Link]

  • Tushara, K. M., & Sankar, D. G. (2025). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. Journal of Separation Science. Available at: [Link]

  • Phenomenex. Protein Precipitation Method. Retrieved from [Link]

  • ResearchGate. Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. Retrieved from [Link]

  • KCAS Bioanalytical & Biomarker Services. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • ResearchGate. MRM transitions and compound-specific MS settings. Retrieved from [Link]

  • Nakano, Y., et al. (2018). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 143(1), 179-187. Available at: [Link]

  • ResearchGate. How to determine the C13 compounds MRM transitions for GCMSMS?. Retrieved from [Link]

  • Advanced Materials Technology. Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from [Link]

  • Prinsen, B. H. C. M., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of inherited metabolic disease, 39(4), 543–550. Available at: [Link]

  • Rabilloud, T. (2009). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of proteomics, 72(4), 579–587. Available at: [Link]

  • MacLean, B., et al. (2010). Statistical characterization of multiple-reaction monitoring mass spectrometry (MRM-MS) assays for quantitative proteomics. BMC bioinformatics, 11 Suppl 6, S3. Available at: [Link]

  • Shimbo, K., et al. (2009). Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(24), 2556–2562. Available at: [Link]

  • ResearchGate. Multiple reaction monitoring (MRM) transitions and compound-specific MS parameters. Retrieved from [Link]

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Using L-beta-homotyrosine in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Strategic Incorporation of L-β-Homotyrosine in Modern Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced stability, novel conformations, and improved biological activity. L-β-homotyrosine, a β-amino acid homolog of tyrosine, is a particularly valuable building block. Its extended backbone introduces a single methylene unit, which fundamentally alters the peptide's structural and functional properties. This guide provides a comprehensive overview of the rationale, strategic considerations, and detailed protocols for the successful incorporation of L-β-homotyrosine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, from protecting group strategy to the selection of coupling reagents, and provide self-validating protocols for synthesis and characterization.

The Strategic Advantage of L-β-Homotyrosine in Peptide Design

The replacement of a standard α-amino acid with a β-amino acid homolog like L-β-homotyrosine is a deliberate design choice aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.

Causality Behind the Choice:

  • Proteolytic Resistance: The fundamental driver for using β-amino acids is to confer resistance to enzymatic degradation. Proteases are highly specific for the α-peptide bond. The introduction of an additional methylene group in the peptide backbone disrupts the canonical spacing and stereochemistry recognized by these enzymes, significantly increasing the peptide's half-life in vivo.[1]

  • Conformational Modulation: β-amino acids are powerful tools for influencing peptide secondary structure.[1] While α-peptides predominantly form structures like α-helices and β-sheets, the inclusion of β-residues can induce unique and stable folding patterns, such as various helices (H12, H14) and turns. This allows for the precise spatial arrangement of side-chain functionalities to optimize interactions with biological targets.[1]

  • Enhanced Bioactivity: By creating novel backbone architectures, β-amino acids enable the design of peptidomimetics that can target protein-protein interactions or act as potent receptor agonists or antagonists.[2]

The workflow for incorporating such a specialized monomer requires careful planning, from the selection of the protected building block to the final characterization of the purified peptide.

G cluster_0 Design & Planning cluster_1 Synthesis & Purification cluster_2 Analysis & Validation A Define Target Peptide (Sequence & Properties) B Select L-β-Homotyrosine Building Block (Fmoc-L-β-HomoTyr(tBu)-OH) A->B C Choose Synthesis Strategy (Fmoc/tBu SPPS) B->C D Solid-Phase Peptide Synthesis (SPPS Cycle) C->D E Cleavage from Resin & Global Deprotection D->E F Purification (RP-HPLC) E->F G Identity Confirmation (Mass Spectrometry) F->G H Purity Analysis (Analytical HPLC) G->H I Structural Characterization (CD, NMR, FTIR) G->I SPPS_Cycle Start Resin-Bound Peptide (Free Amine) Deprotection Step 1: Nα-Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Step 2: Washing (DMF, DCM) Deprotection->Wash1 Coupling Activation & Coupling Add Fmoc-L-β-HomoTyr(tBu)-OH + Coupling Reagent (e.g., HBTU/HATU) + Base (e.g., DIPEA) Wash1->Coupling Monitoring In-process Monitoring (e.g., Kaiser Test) Coupling->Monitoring Wash2 Step 4: Washing (DMF) End Resin-Bound Peptide (n+1) (Fmoc Protected) Wash2->End Monitoring->Coupling Incomplete (Recouple) Monitoring->Wash2 Coupling Complete

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) for adding one amino acid.

Detailed Step-by-Step Methodology:

Materials:

  • Resin: Pre-loaded Wang or Rink Amide resin with the first amino acid.

  • Solvents: DMF (Peptide Synthesis Grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Amino Acid: Fmoc-L-β-HomoTyr(tBu)-OH.

  • Coupling Reagent: e.g., HBTU, HATU, or COMU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: Isopropanol (IPA).

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.

Protocol:

  • Resin Swelling: Place the resin in a reaction vessel. Swell the resin in DMF for 30-60 minutes to ensure full accessibility of the reactive sites. [3]

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes. Drain and repeat once.

    • Wash the resin thoroughly with DMF (5-6 times) and DCM (2-3 times) to remove all traces of piperidine.

  • Activation and Coupling of L-β-Homotyrosine:

    • Rationale: This is the most critical step. β-amino acids often exhibit slower coupling kinetics than α-amino acids due to steric hindrance. Therefore, a robust activation method is essential. [4] * In a separate vial, dissolve Fmoc-L-β-HomoTyr(tBu)-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 eq.), in DMF.

    • Add DIPEA (6-10 eq.) to the activation mixture. Allow to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours. The extended time helps ensure the reaction goes to completion.

  • In-Process Monitoring:

    • Perform a qualitative test (e.g., Kaiser test) on a small sample of beads. A negative result (yellow beads) indicates a complete reaction (no free primary amines). If the test is positive (blue beads), a second coupling (recouple) is required.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts. The peptide-resin is now ready for the next deprotection and coupling cycle.

  • Final Cleavage and Global Deprotection:

    • After the final amino acid has been coupled, wash the resin with DCM and dry it.

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin to cleave the peptide from the solid support and remove the side-chain protecting groups (including the tBu from homotyrosine).

    • Incubate for 2-4 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Field-Proven Insights: Overcoming Synthesis Challenges

Synthesizing peptides with non-canonical residues can present challenges not typically seen with standard sequences. Anticipating these issues is key to a successful outcome.

  • Challenge 1: Slow Coupling Kinetics

    • Causality: The β-amino group is sterically more hindered than an α-amino group, which can slow down the rate of peptide bond formation.

    • Solution: Employ more powerful coupling reagents. While standard reagents like HBTU are often sufficient, more reactive uronium/aminium salts or those based on HOAt or OxymaPure can significantly improve efficiency. [5] Table 2: Comparison of Common Coupling Reagents for Difficult Couplings

ReagentFull NameKey AdvantagesConsiderations
HBTU/TBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborateWell-suited for most standard couplings, cost-effective.May be insufficient for severely hindered couplings. [5]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly reactive, excellent for hindered amino acids, low racemization.More expensive; contains potentially explosive HOAt moiety. [5]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh reactivity similar to HATU, but with non-explosive OxymaPure byproduct. Water-soluble byproducts simplify purification. [6]Higher cost.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateEfficient coupling, byproducts are less hazardous than those from BOP.Can be less effective than HATU for the most difficult sequences. [5]
  • Challenge 2: Peptide Aggregation

    • Causality: As the peptide chain elongates, particularly if the sequence is hydrophobic, it can fold back on itself and aggregate on the resin. This leads to incomplete reactions by hiding reactive sites. [7][8] * Solution:

      • Use Chaotropic Salts: Adding agents like LiCl to the coupling or deprotection steps can disrupt secondary structures.

      • Elevated Temperature: Performing the coupling at a higher temperature (40-60°C) can help break up aggregates.

      • Solvent Choice: Using more "disruptive" solvents like N-methylpyrrolidone (NMP) instead of or mixed with DMF can improve solvation. [8]

Validation and Characterization of the Final Product

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized peptide.

Crude Lyophilized Crude Peptide HPLC_P Preparative RP-HPLC Crude->HPLC_P Fractions Collect Fractions HPLC_P->Fractions HPLC_A Analytical RP-HPLC Fractions->HPLC_A Purity Check MS Mass Spectrometry (MS) Fractions->MS Identity Check Final Pure, Characterized Peptide HPLC_A->Final MS->Final NMR NMR Spectroscopy CD Circular Dichroism (CD) Final->NMR Structure Final->CD Conformation

Caption: Post-synthesis workflow for purification and characterization.

Key Analytical Techniques:

  • Purification & Purity Assessment (RP-HPLC): Reversed-Phase High-Performance Liquid Chromatography is the gold standard for both purifying the crude peptide and determining its final purity. [9]A gradient of water and acetonitrile, both containing a small amount of TFA, is typically used.

  • Identity Confirmation (Mass Spectrometry): ESI-MS (Electrospray Ionization) or MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) is used to determine the molecular weight of the peptide. The observed mass must match the calculated theoretical mass of the sequence containing L-β-homotyrosine. [10]3. Structural Analysis:

    • Circular Dichroism (CD) Spectroscopy: This technique is invaluable for assessing the secondary structure of the peptide in solution, revealing whether the incorporation of L-β-homotyrosine induced a specific helical or turn conformation. [9] * Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed, atomic-level structural analysis, 2D-NMR experiments (like COSY and NOESY) can be performed. [9] * Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information on the peptide backbone's fundamental vibrations and can be used to characterize secondary structures like β-sheets. [11]

Applications in Drug Discovery and Chemical Biology

Peptides incorporating L-β-homotyrosine are powerful tools in several areas of research and development:

  • Therapeutic Peptides: The enhanced stability and unique conformations make these peptides excellent candidates for drugs targeting diseases like cancer, metabolic disorders, and inflammatory conditions. [12][13]* Enzyme Inhibitors: The modified backbone can be designed to fit into the active sites of enzymes, acting as potent and specific inhibitors.

  • Probes for Protein-Protein Interactions (PPIs): Many PPIs are mediated by short, flexible peptide regions. Stabilizing these regions in a bioactive conformation using β-amino acids can lead to potent inhibitors of these interactions.

  • Biomaterials: The self-assembly properties of β-peptides can be harnessed to create novel hydrogels and other biomaterials for applications in regenerative medicine and drug delivery. [14][15]

References

  • Martins, J., et al. (2018). Quaternary β2,2 -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis. PubMed. Available at: [Link]

  • Vigneron, P., et al. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Hägele, M., et al. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. Available at: [Link]

  • Huc, I., et al. (n.d.). Design and synthesis of beta-peptides with biological activity. PubMed. Available at: [Link]

  • Hartman, R. (2020). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • Muttenthaler, M., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • García-Ramos, Y., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. SciSpace. Available at: [Link]

  • Kumar, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

  • Adamo, R., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

  • Martensen, T. M. (1982). Phosphotyrosine in proteins. Stability and quantification. PubMed. Available at: [Link]

  • Quaglia, F., et al. (2020). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. PMC - NIH. Available at: [Link]

  • Activotec. (2023). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Activotec. Available at: [Link]

  • Lelimousin, M., et al. (2016). Stability of Transmembrane Amyloid β-Peptide and Membrane Integrity Tested by Molecular Modeling of Site-Specific Aβ 42 Mutations. NIH. Available at: [Link]

  • Kumar, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available at: [Link]

  • E-EROS. (2001). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. Available at: [Link]

  • ResearchGate. (2018). Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy. ResearchGate. Available at: [Link]

  • Aulisa, L., et al. (2020). Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials. MDPI. Available at: [Link]

  • Manning, M. C., et al. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Available at: [Link]

  • ResearchGate. (2018). A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. ResearchGate. Available at: [Link]

  • GenScript. (2023). Three Inventive Biomedical Applications for Synthetic Peptides. GenScript. Available at: [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Available at: [Link]

  • Cudic, M., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. In book: Peptide-Based Drug Design. Available at: [Link]

  • J-STAGE. (n.d.). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC - NIH. Available at: [Link]

  • Santhouse, J. R. (2021). Effects of Backbone Modification in Proteomimetics. D-Scholarship@Pitt. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Google Patents.
  • Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents.
  • IOSR Journal. (2024). Chemical characterization of biological peptide using modern analytical techniques. IOSR Journal. Available at: [Link]

  • ResearchGate. (2019). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2017). GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization. PMC - NIH. Available at: [Link]

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(S)-3-Amino-4-(4-hydroxyphenyl)butanoic Acid: An Evaluation of its Role in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a detailed analysis of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid, also known as L-beta-Homotyrosine, and its purported applications in neuroscience research. A comprehensive review of the current scientific literature reveals that while this compound is utilized in specific biochemical contexts, there is a notable absence of established, direct applications in the field of neuroscience. This guide will delineate the known uses of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid, clarify its distinction from structurally similar neuroactive compounds, and provide a broader context on the exploration of related molecules in neuroscience.

Introduction to (S)-3-Amino-4-(4-hydroxyphenyl)butanoic Acid (L-beta-Homotyrosine)

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid is a non-proteinogenic β-amino acid.[1] Its chemical structure is characterized by a butyric acid backbone with an amino group at the β-position and a 4-hydroxyphenyl group attached to the fourth carbon.

Chemical Structure:

  • IUPAC Name: (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid

  • Molecular Formula: C₁₀H₁₃NO₃

  • Molecular Weight: 195.21 g/mol

Current Scientific Applications: A Focus on Peptide Synthesis

Contrary to inquiries regarding its direct role in neuroscience, the primary application of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid and its derivatives, such as Boc-O-benzyl-L-β-homotyrosine, is as a specialized building block in peptide synthesis.[2] Its incorporation into peptide chains serves several key purposes in drug development and materials science:

  • Modulation of Peptide Structure and Function: β-amino acids, when integrated into peptide sequences, can induce specific secondary structures and enhance stability against enzymatic degradation.[3][4]

  • Development of Novel Therapeutics: It is used in the pharmaceutical industry to create modified peptides for targeted therapeutic applications.[2] The inclusion of such non-natural amino acids can lead to improved binding affinities and biological activities of peptide-based drugs.[2]

Misattribution and Comparison with Structurally Related Neuroactive Compounds

The interest in (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid within a neuroscience context likely stems from its structural similarity to other neuroactive compounds, most notably Phenibut (4-amino-3-phenylbutanoic acid). It is crucial to distinguish between these molecules.

Phenibut: A GABA-B Receptor Agonist

Phenibut is a well-documented central nervous system (CNS) depressant with anxiolytic and nootropic effects.[5][6] It functions primarily as a full agonist of the GABA-B receptor.[5] The presence of a phenyl group in Phenibut allows it to cross the blood-brain barrier more readily than GABA itself.[7]

Feature(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acidPhenibut (4-amino-3-phenylbutanoic acid)
Primary Role Building block in peptide synthesis[2]Neuroactive drug (anxiolytic, nootropic)[5][6]
Mechanism of Action Not established as a direct neuroactive agentGABA-B receptor agonist[5]
Neuroscience Application No direct, documented applicationsUsed in research and clinically (in some countries) for anxiety, insomnia, etc.[5]

The GABAergic System: The Context for Putative Neuroactivity

The interest in compounds like (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid is rooted in the critical role of the gamma-aminobutyric acid (GABA) system in the CNS. GABA is the primary inhibitory neurotransmitter, and its receptors are major targets for a wide range of drugs.[8][9]

GABA Receptors

There are two main types of GABA receptors:

  • GABA-A Receptors: These are ionotropic receptors that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect.[10]

  • GABA-B Receptors: These are metabotropic G protein-coupled receptors that mediate slower and more prolonged inhibitory signals through the modulation of ion channels and adenylyl cyclase.[10][11][12]

The activation of GABA-B receptors is a key mechanism for many therapeutic agents used to treat conditions such as muscle spasticity, anxiety, and addiction.[8][10]

Application Notes and Protocols: A Necessary Clarification

Given the lack of evidence for the direct application of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid in neuroscience research, the provision of detailed experimental protocols for its use in this context would be scientifically unfounded. Researchers interested in exploring the effects of novel β-amino acids on the nervous system would need to undertake foundational in vitro and in vivo studies, for which no established protocols for this specific compound exist.

Hypothetical Exploratory Workflow for a Novel β-Amino Acid in Neuroscience

Should a researcher wish to investigate the neuroactivity of a compound like L-beta-Homotyrosine, a logical first step would be to screen for its binding affinity and functional activity at key CNS receptors, particularly GABA receptors, due to its structural characteristics.

Conclusion

References

  • PubChem. (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid. [Link]

  • National Center for Biotechnology Information. GABA Receptor - StatPearls. [Link]

  • Wikipedia. Phenibut. [Link]

  • Hilaris Publisher. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

  • Owen DR, Wood DM, Archer JRH, Dargan PI. Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug Alcohol Rev. 2016;35(5):591-596. [Link]

  • Scanziani M. GABAB receptors: Structure, functions, and clinical implications. Neurology. 2012;78(8):575-583. [Link]

  • ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

  • OpenStax. 3.2 Neurotransmitters Made from Amino Acids - Introduction to Behavioral Neuroscience. [Link]

  • Patsnap Synapse. What are GABA receptor agonists and how do they work? [Link]

  • World Health Organization. Pre-Review Report: PHENIBUT. [Link]

  • National Center for Biotechnology Information. Amino Acid Neurotransmitters. [Link]

  • ResearchGate. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

  • Wikipedia. GABAB receptor. [Link]

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L-β-Homotyrosine: A Versatile Building Block for the Next Generation of Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical Twenty—The Rise of β-Amino Acids in Drug Discovery

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy, stability, and target specificity is relentless. While the twenty proteinogenic α-amino acids have long served as the fundamental building blocks of peptide-based therapeutics, their inherent limitations, such as susceptibility to proteolytic degradation and restricted conformational diversity, have spurred the exploration of non-canonical amino acids. Among these, β-amino acids have emerged as powerful tools for the design of peptidomimetics and other bioactive molecules.[1][2]

This application note focuses on L-β-homotyrosine, a non-proteinogenic β-amino acid that is gaining significant attention as a versatile building block in medicinal chemistry. Its unique structural features, including an additional methylene group in the backbone and a functional phenol side chain, offer a compelling combination of conformational constraint and opportunities for further chemical modification. The incorporation of L-β-homotyrosine can impart desirable pharmacokinetic properties to parent molecules, such as increased resistance to enzymatic degradation and improved bioavailability.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of L-β-homotyrosine, its chemical properties, and detailed protocols for its application in the synthesis of novel therapeutic agents. We will delve into the rationale behind its use, explore its role in shaping molecular architecture, and provide practical, field-proven methodologies for its incorporation into various molecular scaffolds.

Physicochemical Properties of L-β-Homotyrosine

A thorough understanding of the physicochemical properties of L-β-homotyrosine is fundamental to its effective application in synthesis and drug design.

PropertyValueSource
IUPAC Name (3S)-3-Amino-4-(4-hydroxyphenyl)butanoic acidN/A
Alternate Names (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride[4]
CAS Number 336182-13-9 (hydrochloride salt)[4]
Molecular Formula C₁₀H₁₃NO₃N/A
Molecular Weight 195.21 g/mol (free base)N/A
Appearance White to off-white solid[5]
Side-Chain Protecting Group (for SPPS) tert-Butyl (tBu)[5]
Protecting Group Lability Fmoc: Base-labile (e.g., 20% piperidine in DMF)[6][7]
tBu: Acid-labile (e.g., high concentration of TFA)[6][7]

The Strategic Advantage of L-β-Homotyrosine in Therapeutic Design

The incorporation of L-β-homotyrosine into a therapeutic candidate is not merely a substitution but a strategic design choice aimed at achieving specific molecular and pharmacological objectives.

Enhancing Proteolytic Stability

Peptides composed of natural α-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic utility. The altered backbone structure of β-amino acids, including L-β-homotyrosine, renders them poor substrates for many common proteases. This inherent resistance to enzymatic cleavage can significantly extend the in vivo half-life of a peptide-based drug, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.

Inducing Stable Secondary Structures

The additional methylene group in the backbone of β-amino acids provides greater conformational flexibility compared to their α-amino acid counterparts. However, this flexibility can be harnessed to induce stable and predictable secondary structures, such as helices, turns, and sheets, even in short peptide sequences.[8] L-β-homotyrosine, in particular, can act as a potent β-turn mimetic, a structural motif crucial for many protein-protein interactions (PPIs).[9][10] By mimicking these turns, L-β-homotyrosine-containing peptidomimetics can effectively disrupt pathological PPIs with high specificity and affinity.[9][11]

G cluster_0 α-Peptide Backbone cluster_1 β-Peptide Backbone (with L-β-Homotyrosine) cluster_2 β-Turn Mimicry a1 α-Carbon c1 Carbonyl a1->c1 n1 Amine c1->n1 Peptide Bond (Susceptible to Proteolysis) a2 α-Carbon b2 β-Carbon a2->b2 c2 Carbonyl b2->c2 n2 Amine c2->n2 Modified Peptide Bond (Resistant to Proteolysis) ppi Protein-Protein Interaction turn β-Turn Motif ppi->turn Mediated by inhibitor L-β-Homotyrosine Peptidomimetic inhibitor->ppi Disrupts

Caption: Structural advantages of L-β-homotyrosine incorporation.

Serving as a Versatile Scaffold

The tyrosine side chain of L-β-homotyrosine provides a reactive handle for further chemical modifications. The phenolic hydroxyl group can be functionalized to introduce a wide array of chemical moieties, such as imaging agents, cytotoxic payloads, or pharmacokinetic modifiers. This makes L-β-homotyrosine an excellent scaffold for the construction of complex, multifunctional therapeutic agents.

Application Protocols: Incorporating L-β-Homotyrosine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating L-β-homotyrosine into a peptide sequence is through Fmoc-based solid-phase peptide synthesis (SPPS). The following protocols provide a detailed, step-by-step guide for this process.

I. Materials and Reagents
  • Resin: Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids).

  • Fmoc-L-β-homotyrosine(tBu)-OH: The protected amino acid building block. The tert-Butyl (tBu) group protects the phenolic hydroxyl group.

  • Other Fmoc-protected α-amino acids.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure®, or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Cleavage and Deprotection Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water.

  • Other Reagents: Acetic anhydride for capping, ninhydrin for monitoring coupling efficiency.

II. Experimental Workflow

The general workflow for SPPS involves repetitive cycles of deprotection and coupling.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-L-β-homotyrosine(tBu)-OH + Coupling Reagents) wash1->coupling wash2 DMF Wash coupling->wash2 ninhydrin Ninhydrin Test (Check for complete coupling) wash2->ninhydrin ninhydrin->coupling If incomplete (recouple) repeat Repeat Cycle for Next Amino Acid ninhydrin->repeat If complete repeat->deprotection cleavage Final Cleavage & Deprotection (TFA Cocktail) repeat->cleavage After final residue

Sources

Application Note & Protocol: Investigating the Neuromodulatory Potential of L-beta-Homotyrosine on GABA Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive experimental framework for the initial characterization of L-beta-homotyrosine's effects on gamma-aminobutyric acid (GABA) receptors. As the primary inhibitory neurotransmitter system in the central nervous system (CNS), GABA receptors are critical targets for a wide array of therapeutics.[1][2] L-beta-homotyrosine, a non-proteinogenic amino acid and a derivative of L-tyrosine, presents an intriguing candidate for neuromodulation, given the established importance of tyrosine residues in the binding and function of GABA receptors.[3][4] This guide offers a logically structured, multi-tiered approach, from in vitro receptor characterization to in vivo behavioral screening, to elucidate the potential GABAergic activity of this compound.

Introduction: The Scientific Rationale

The rationale for investigating L-beta-homotyrosine's interaction with GABA receptors is rooted in the molecular architecture of the GABA-A receptor. Studies have demonstrated that conserved tyrosine residues within the GABA binding pocket are critical for neurotransmitter binding and subsequent channel gating.[3] Mutation of these tyrosine residues leads to altered receptor kinetics, including accelerated deactivation and a slower GABA binding rate.[3] This suggests that molecules with structural similarity to tyrosine, such as L-beta-homotyrosine, may interact with these binding sites, either as an agonist, antagonist, or allosteric modulator.

Furthermore, L-tyrosine itself is a precursor to the catecholamine neurotransmitters dopamine and norepinephrine, and its administration can influence cognitive functions.[5] While L-tyrosine supplementation has not been shown to directly impact GABAergic neurotransmission in cognitive flexibility tasks, the unique structure of L-beta-homotyrosine warrants direct investigation at the receptor level.[1][6] This protocol, therefore, provides a systematic approach to explore a novel chemical entity's potential as a modulator of the primary inhibitory system in the brain.

Experimental Strategy: A Multi-Modal Approach

A robust investigation into the effects of L-beta-homotyrosine on GABA receptors necessitates a multi-pronged approach, progressing from molecular interactions to systemic effects. This ensures a thorough characterization and validation of any observed activity.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Screening Binding_Affinity Radioligand Binding Assays (GABA-A & GABA-B Receptors) Functional_Activity Patch-Clamp Electrophysiology (GABA-A Receptors) Binding_Affinity->Functional_Activity Informs functional concentration range Anxiety_Behavior Elevated Plus Maze Functional_Activity->Anxiety_Behavior Predicts potential anxiolytic/anxiogenic effects Locomotor_Activity Open Field Test Functional_Activity->Locomotor_Activity Assesses for sedative or stimulant effects

Figure 1. A streamlined workflow for characterizing L-beta-homotyrosine's effects.

In Vitro Characterization: Receptor Binding and Function

The initial phase focuses on determining if L-beta-homotyrosine directly interacts with GABA receptors and, if so, how it affects their function.

Radioligand Binding Assays: Assessing Binding Affinity

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[7] These assays will establish whether L-beta-homotyrosine can displace known ligands for GABA-A and GABA-B receptors.

Protocol 1: Competitive Radioligand Binding Assay for GABA-A Receptors

  • Objective: To determine the binding affinity (Ki) of L-beta-homotyrosine for the GABA-A receptor.

  • Materials:

    • Membrane preparation from rat brain or a cell line stably expressing a specific GABA-A receptor subtype (e.g., HEK293 cells expressing α1β2γ2 subunits).[8][9]

    • Radioligand: [3H]-Muscimol (for the GABA binding site) or [3H]-Flunitrazepam (for the benzodiazepine site).

    • Non-specific binding control: Unlabeled GABA (high concentration).

    • L-beta-homotyrosine stock solution.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

    • Scintillation fluid and vials.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of L-beta-homotyrosine.

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of L-beta-homotyrosine or the non-specific binding control.

    • Incubate at 4°C for a predetermined time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold binding buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of L-beta-homotyrosine.

    • Plot the percentage of specific binding against the log concentration of L-beta-homotyrosine to generate a competition curve.

    • Determine the IC50 value (the concentration of L-beta-homotyrosine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Competitive Radioligand Binding Assay for GABA-B Receptors

  • Objective: To determine the binding affinity (Ki) of L-beta-homotyrosine for the GABA-B receptor.

  • Materials:

    • Membrane preparation from rat brain or a cell line expressing GABA-B receptors.

    • Radioligand: [3H]-CGP54626 (a GABA-B antagonist).[11]

    • Non-specific binding control: Unlabeled GABA (high concentration).

    • L-beta-homotyrosine stock solution.

    • Binding buffer.

    • Scintillation fluid and vials.

    • Liquid scintillation counter.

  • Procedure: Follow the same procedure as for the GABA-A receptor binding assay, substituting the appropriate radioligand and membrane preparation.

Parameter GABA-A Receptor Assay GABA-B Receptor Assay
Radioligand [3H]-Muscimol or [3H]-Flunitrazepam[3H]-CGP54626
Non-specific Control High concentration of unlabeled GABAHigh concentration of unlabeled GABA
Membrane Source Rat brain or GABA-A expressing cell lineRat brain or GABA-B expressing cell line
Primary Outcome Ki of L-beta-homotyrosine for GABA-A receptorKi of L-beta-homotyrosine for GABA-B receptor

Table 1. Summary of Radioligand Binding Assay Parameters.

Patch-Clamp Electrophysiology: Elucidating Functional Effects

Whole-cell patch-clamp electrophysiology is a powerful technique to study the function of ion channels, including the GABA-A receptor.[12][13] This method allows for the direct measurement of ion currents through the receptor in response to agonist application and modulation by test compounds.

Protocol 3: Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents

  • Objective: To determine if L-beta-homotyrosine acts as an agonist, antagonist, or allosteric modulator of GABA-A receptors.

  • Materials:

    • Cell line stably expressing a specific GABA-A receptor subtype (e.g., HEK293 cells with α1β2γ2 subunits).[14][15]

    • External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).[16]

    • Internal solution (pipette solution, e.g., containing KCl, MgCl2, EGTA, HEPES, ATP).

    • GABA stock solution.

    • L-beta-homotyrosine stock solution.

    • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Procedure:

    • Culture cells expressing the GABA-A receptor subtype of interest on glass coverslips.

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Form a giga-ohm seal between a borosilicate glass pipette filled with internal solution and the cell membrane.[17]

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Agonist testing: Apply increasing concentrations of L-beta-homotyrosine to determine if it directly activates the GABA-A receptor.

    • Antagonist testing: Co-apply a fixed concentration of GABA with increasing concentrations of L-beta-homotyrosine to see if it inhibits the GABA-evoked current.

    • Modulator testing: Co-apply a sub-maximal concentration of GABA (e.g., EC20) with increasing concentrations of L-beta-homotyrosine to assess for potentiation or inhibition of the GABA response.[18]

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents.

    • Generate concentration-response curves for GABA in the presence and absence of L-beta-homotyrosine.

    • Analyze changes in EC50 and maximal current to determine the nature of the modulation.

    • Statistical analysis (e.g., ANOVA, t-tests) to determine the significance of the effects.[19]

G cluster_0 Electrophysiology Workflow Cell_Culture Culture GABA-A Receptor Expressing Cells Patching Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Patching Recording Record GABA-Evoked Currents Patching->Recording Drug_Application Apply L-beta-homotyrosine (alone or with GABA) Recording->Drug_Application Data_Analysis Analyze Current Amplitude and Kinetics Drug_Application->Data_Analysis

Figure 2. Step-by-step workflow for patch-clamp electrophysiology experiments.

In Vivo Behavioral Screening: Assessing Systemic Effects

If in vitro data suggests significant GABAergic activity, the next logical step is to assess the effects of L-beta-homotyrosine in a living organism. Rodent behavioral models are well-established for screening compounds with potential anxiolytic, sedative, or locomotor effects, which are often associated with GABAergic modulation.

Elevated Plus Maze (EPM): A Model for Anxiety-Like Behavior

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[20][21] The test is based on the natural aversion of rodents to open and elevated spaces.[22]

Protocol 4: Elevated Plus Maze Test

  • Objective: To evaluate the anxiolytic or anxiogenic potential of L-beta-homotyrosine.

  • Materials:

    • Elevated plus maze apparatus.

    • Rodents (mice or rats).

    • L-beta-homotyrosine solution for injection (e.g., intraperitoneal).

    • Vehicle control solution.

    • Video tracking software.

  • Procedure:

    • Administer L-beta-homotyrosine or vehicle to the animals and allow for a pre-treatment period (e.g., 30 minutes).

    • Place the animal in the center of the EPM, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).[21]

    • Record the animal's behavior using a video camera mounted above the maze.

    • Thoroughly clean the maze between each animal to remove olfactory cues.[23]

  • Data Analysis:

    • Quantify the time spent in the open arms versus the closed arms.

    • Measure the number of entries into the open and closed arms.

    • Calculate the percentage of open arm time and entries.

    • An increase in open arm exploration is indicative of an anxiolytic effect.

Open Field Test: Assessing Locomotor Activity and Exploratory Behavior

The open field test is used to assess general locomotor activity, exploration, and anxiety-like behavior.[24][25] It is crucial to distinguish between a compound's effects on anxiety and its effects on overall movement.[26]

Protocol 5: Open Field Test

  • Objective: To assess the effects of L-beta-homotyrosine on locomotor activity and exploratory behavior.

  • Materials:

    • Open field arena.

    • Rodents (mice or rats).

    • L-beta-homotyrosine solution for injection.

    • Vehicle control solution.

    • Video tracking software.

  • Procedure:

    • Administer L-beta-homotyrosine or vehicle to the animals.

    • Place the animal in the center of the open field arena.

    • Allow the animal to freely explore for a set period (e.g., 10-30 minutes).[25]

    • Record the animal's movement using a video camera.

    • Clean the arena between each animal.[25]

  • Data Analysis:

    • Measure the total distance traveled.

    • Quantify the time spent in the center of the arena versus the periphery (thigmotaxis).

    • Count the number of rearing events (a measure of exploration).

    • A decrease in total distance traveled may indicate a sedative effect, while an increase could suggest a stimulant effect. Increased time in the center can be an indicator of reduced anxiety.

Behavioral Test Primary Measures Interpretation of Increased Values Interpretation of Decreased Values
Elevated Plus Maze Time in open arms, Open arm entriesAnxiolytic effectAnxiogenic effect
Open Field Test Total distance traveledIncreased locomotor activitySedative effect
Time in centerReduced anxiety-like behaviorIncreased anxiety-like behavior
Rearing frequencyIncreased exploratory behaviorDecreased exploratory behavior

Table 2. Interpretation of Behavioral Outcomes.

Conclusion and Future Directions

This application note provides a foundational, yet comprehensive, set of protocols to initiate the investigation of L-beta-homotyrosine's effects on the GABAergic system. The data generated from these experiments will provide a clear indication of whether this compound warrants further, more in-depth preclinical evaluation. Positive findings, such as significant binding affinity, potent modulation of GABA-A receptor function, and anxiolytic-like effects in vivo, would justify subsequent studies. These could include investigating the specific GABA-A receptor subunits involved, exploring the mechanism of action in more detail (e.g., effects on channel kinetics), and assessing a wider range of behavioral endpoints. This structured approach ensures a scientifically rigorous and efficient evaluation of L-beta-homotyrosine as a potential novel modulator of the GABAergic system.

References

  • Multiple tyrosine residues at the GABA binding pocket influence surface expression and mediate kinetics of the GABAA receptor. PubMed Central. [Link]

  • GABA Supplementation Negatively Affects Cognitive Flexibility Independent of Tyrosine. PubMed Central. [Link]

  • GABA, Tyrosine, and Taurine: Amino Acids to Support a Healthy Mood. casi.org. [Link]

  • GABA supplementation negatively affects cognitive flexibility independent of tyrosine. MDPI. [Link]

  • (+)-Homotyrosine | C10H13NO3 | CID 15160483. PubChem. [Link]

  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. PubMed Central. [Link]

  • Elevated plus maze protocol. protocols.io. [Link]

  • Characterization of GABA Receptors. PubMed Central. [Link]

  • Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PubMed Central. [Link]

  • Electrophysiology of ionotropic GABA receptors. PubMed Central. [Link]

  • Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors. PubMed Central. [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. PubMed Central. [Link]

  • Figure 1. (A) PatchXpress protocol for the screening of GABA A positive... ResearchGate. [Link]

  • GABAA receptor. Wikipedia. [Link]

  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. [Link]

  • Developing a novel nanodisc approach, targeting GABAA receptors in novel stable HEK293 cell lines. Swinburne figshare. [Link]

  • Electrophysiological Assessment of Serotonin and GABA Neuron Function in the Dorsal Raphe during the Third Trimester Equivalent Developmental Period in Mice. PubMed Central. [Link]

  • GABA Supplementation Negatively Affects Cognitive Flexibility Independent of Tyrosine. MDPI. [Link]

  • Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. PubMed. [Link]

  • Regulation of GABAA Receptor Subunit Expression in Substance Use Disorders. MDPI. [Link]

  • Open Field Test. Protocols.io. [Link]

  • Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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  • Cell-attached recordings of responses evoked by photorelease of GABA in the immature cortical neurons. ResearchGate. [Link]

  • A Human Microglial Cell Line Expresses γ-Aminobutyric Acid (GABA) Receptors and Responds to GABA and Muscimol by Increasing Production of IL-8. MDPI. [Link]

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  • Genetic Code Expansion and Click-Chemistry Labeling to Visualize GABA-A Receptors by Super-Resolution Microscopy. Frontiers. [Link]

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  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

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  • How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. [Link]

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Application Notes & Protocols: Solubilization of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive, field-tested guide for the solubilization and preparation of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride (also known as L-β-Homotyrosine hydrochloride) for use in a wide range of in vitro biological assays. The protocols herein are designed to ensure compound integrity, maximize solubility, and maintain solution stability, thereby generating reproducible and reliable experimental data. We will move beyond simple procedural steps to explain the critical scientific reasoning behind solvent selection, pH considerations, and handling procedures. This guide is intended for researchers, scientists, and drug development professionals requiring a robust methodology for preparing this compound for cell-based assays, enzyme kinetics, and other biochemical evaluations.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to developing a successful dissolution protocol. This compound is an amino acid derivative used in various life science research applications.[1]

Key Identifiers:

  • Molecular Formula: C₁₀H₁₄ClNO₃[1]

  • Molecular Weight: 231.68 g/mol [1]

  • CAS Number: 336182-13-9[1]

  • Parent Compound (Free Acid): (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid, MW: 195.21 g/mol [2]

The hydrochloride salt form is intentionally used to enhance aqueous solubility. The protonated amine group significantly increases the polarity of the molecule, making it more amenable to dissolution in aqueous systems compared to its free base form. However, this acidic nature necessitates careful consideration of the final solution's pH, especially for pH-sensitive biological assays.

Solubility Profile

The choice of solvent is the most critical decision in preparing a stock solution.[3] The ideal solvent will dissolve the compound to the desired concentration without compromising its chemical structure or interfering with the downstream assay.

SolventSolubilityKey Considerations & Rationale
Water (H₂O) Soluble, may require assistanceAs a hydrochloride salt, the compound has intrinsic aqueous solubility. However, achieving higher concentrations may require physical assistance such as vortexing or sonication.[4] This is the preferred solvent for most cell culture applications to avoid solvent-induced cytotoxicity.
Dimethyl Sulfoxide (DMSO) SolubleA common aprotic solvent for dissolving a wide range of organic molecules. While effective, the final concentration of DMSO in the assay medium should be minimized (typically <0.5%, ideally <0.1%) to prevent artifacts.
Phosphate-Buffered Saline (PBS) Soluble, pH dependentPBS is a physiologically relevant buffer. However, the acidic nature of the dissolved hydrochloride salt can lower the pH of the PBS. The buffering capacity of PBS may be insufficient to counteract the acidity of a highly concentrated stock solution.

Expert Insight: For most cell-based assays, preparing the primary stock solution in sterile, nuclease-free water is the recommended starting point. This minimizes the confounding variable of organic solvent toxicity. If aqueous solubility limits are reached before the desired stock concentration is achieved, DMSO can be used, followed by careful serial dilution into the aqueous assay medium.

Protocol: Reconstitution of High-Concentration Stock Solution

This protocol details the steps for preparing a concentrated stock solution, which serves as the foundation for creating subsequent working solutions.[5] The principle is to create a stable, accurately concentrated solution that can be aliquoted and stored for long-term use, preventing degradation from repeated freeze-thaw cycles.[4]

Materials
  • This compound powder

  • Sterile, nuclease-free water or anhydrous DMSO

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 1.5 mL, 15 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator (optional, recommended)

Step-by-Step Methodology
  • Pre-Calculation: Determine the mass of the compound required to achieve the desired stock concentration. The formula is: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

    Example for a 100 mM stock in 1 mL: Mass (g) = 0.1 mol/L × 0.001 L × 231.68 g/mol = 0.023168 g (or 23.17 mg)

  • Weighing: Accurately weigh the calculated amount of the powdered compound in a sterile microcentrifuge tube or on weighing paper. Ensure the balance is tared correctly.

  • Solvent Addition: Add the calculated volume of the chosen solvent (e.g., sterile water) to the tube containing the powder. Use a calibrated pipette for accuracy.

  • Dissolution:

    • Vortexing: Cap the tube securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to check for undissolved particulates.

    • Sonication (If Necessary): If particulates remain, place the tube in a bath sonicator at room temperature for 5-10 minutes.[4] This uses ultrasonic waves to break up aggregates and enhance dissolution without significant heat, preserving compound integrity.

    • Gentle Warming (Use with Caution): If the compound is still not fully dissolved, gentle warming (e.g., 37°C water bath) can be attempted for a short period. However, this should be a last resort, as heat can degrade some compounds.

  • Final Inspection: Once dissolved, the solution should be clear and free of any visible precipitate.

  • Sterilization (for Aqueous Stocks): If the stock solution is prepared in an aqueous solvent for direct use in sterile cell culture, it must be filter-sterilized. Pass the solution through a 0.22 µm syringe filter into a new sterile tube.[4] Do not autoclave , as this will likely cause degradation.

  • Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes. Store the aliquots as recommended.

    • In solvent at -80°C: Stable for approximately 6 months.[4]

    • In solvent at -20°C: Stable for approximately 1 month.[4]

Workflow Visualization

The following diagram illustrates the standard workflow for preparing a sterile, aqueous stock solution.

G cluster_prep Stock Solution Preparation cluster_process Processing & Storage start 1. Calculate & Weigh Compound add_solvent 2. Add Sterile Water start->add_solvent dissolve 3. Vortex / Sonicate add_solvent->dissolve check 4. Visually Inspect for Clarity dissolve->check check->dissolve Particulates Remain filter 5. Filter Sterilize (0.22 µm) check->filter Completely Dissolved aliquot 6. Aliquot into Sterile Tubes filter->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for reconstituting (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid HCl.

Protocol: Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock into the final assay medium (e.g., cell culture media, buffer).

  • Thaw Stock: Thaw a single aliquot of the stock solution at room temperature. Once thawed, briefly vortex to ensure homogeneity. Keep on ice if not used immediately.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your assay volume. Formula (M1V1 = M2V2): (Vol. of Stock, V1) = (Final Concentration, M2 × Final Volume, V2) / (Stock Concentration, M1)

  • Serial Dilution (Recommended): For achieving very low final concentrations, performing one or more intermediate serial dilutions is best practice. This improves accuracy over pipetting sub-microliter volumes of concentrated stock.

  • Addition to Medium: Add the calculated volume of stock solution to your final assay medium. Mix thoroughly by gentle pipetting or swirling. Crucially, add the compound to the medium, not the other way around , to avoid localized high concentrations that could cause precipitation.

  • pH Verification (Critical): As the hydrochloride salt is acidic, adding it to a weakly buffered medium can lower the pH, potentially affecting cellular health or enzyme activity.[6] After preparing the final working solution, it is advisable to measure the pH and adjust with sterile, dilute NaOH or HCl if it has shifted outside the acceptable range for your assay (e.g., pH 7.2-7.4 for most cell cultures).

Troubleshooting

This decision tree provides guidance for common issues encountered during dissolution.

G start Issue: Compound won't dissolve in aqueous solvent. q1 Have you tried sonication for 10-15 min? start->q1 sol_sonicate Action: Sonicate the solution. q1->sol_sonicate No q2 Is the desired concentration very high (>50 mM)? q1->q2 Yes a1_yes Yes a1_no No sol_lower_c Solution: Prepare a lower concentration stock or switch to DMSO as the solvent. q2->sol_lower_c Yes sol_check_ph Solution: Check pH. The acidic nature may inhibit dissolution. Adjust with dilute NaOH. q2->sol_check_ph No a2_yes Yes a2_no No

Caption: Troubleshooting guide for dissolution issues.

References

  • National Center for Biotechnology Information. "Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties." PubMed Central, NIH. [Link]

  • PubChem. (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid. [Link]

  • PubChem. (S)-3-Amino-4-phenylbutanoic acid. [Link]

  • Rice University. Solutions and dilutions: working with stock solutions. [Link]

  • PubMed. "Long-term Stability of Cocaine Hydrochloride Aqueous Solution 50 mg/mL (5%) at Room Temperature and at 5°C ± 3°C in Glass Bottles." [Link]

  • ResearchGate. How do we choose a proper concentration for the stock solution?. [Link]

Sources

Application Notes and Protocols: L-beta-homotyrosine Hydrochloride for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating L-beta-homotyrosine Hydrochloride in Cellular Systems

L-beta-homotyrosine hydrochloride is a non-proteinogenic amino acid, a structural analog of the proteinogenic L-tyrosine. While L-tyrosine is a fundamental component of proteins and a precursor for crucial signaling molecules like catecholamines, the introduction of a beta-amino acid variant offers researchers a unique tool to probe and potentially manipulate cellular processes. The key distinction of a beta-amino acid lies in the position of the amino group on the carbon backbone, which can lead to peptides with altered secondary structures and increased resistance to enzymatic degradation.[1] This enhanced stability makes peptides incorporating L-beta-homotyrosine attractive candidates for therapeutic development.[2][3]

The primary applications of L-beta-homotyrosine hydrochloride in a research context have traditionally been in the realm of peptide synthesis, where its inclusion can confer novel structural and functional properties to the resulting peptides.[4] However, its utility as a standalone agent in cell culture experiments is an emerging area of investigation. Given its structural similarity to L-tyrosine, a key player in cellular signal transduction through tyrosine phosphorylation, L-beta-homotyrosine hydrochloride presents several intriguing possibilities for study in cell-based assays. These include its potential to act as a competitive inhibitor or modulator of tyrosine-dependent pathways, its incorporation into proteins to study misfolding or altered function, and its use as a building block for novel, cell-permeable bioactive peptides.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of L-beta-homotyrosine hydrochloride in cell culture experiments. It details the necessary protocols for its preparation and application, outlines experimental designs to assess its cellular effects, and discusses potential avenues of research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of L-beta-homotyrosine hydrochloride is essential for its effective use in cell culture.

PropertyValueReference(s)
Synonyms (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride, L-β-HomoTyr-OH·HCl[5]
CAS Number 336182-13-9[5]
Molecular Formula C10H13NO3·HCl[5]
Molecular Weight 231.68 g/mol [5]
Appearance White to off-white solid/powder[6]
Purity ≥96%[5]
Storage Store at 0-8°C for the solid compound.[4]

Core Protocols: Preparation and Application in Cell Culture

The following protocols are designed to provide a framework for the use of L-beta-homotyrosine hydrochloride in a variety of cell culture-based experiments.

Protocol 1: Preparation of a Sterile Stock Solution

The solubility of L-homotyrosine, the free amino acid, is known to be low in water at neutral pH. The hydrochloride salt form generally offers improved solubility. However, empirical determination of solubility in your specific culture medium or buffer is recommended.

Materials:

  • L-beta-homotyrosine hydrochloride powder

  • Sterile, nuclease-free water or dimethyl sulfoxide (DMSO)

  • Sterile, conical tubes (1.5 mL, 15 mL, or 50 mL)

  • Vortex mixer

  • Water bath or heat block (optional)

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Procedure:

  • Solvent Selection: Based on available data for similar non-proteinogenic amino acids, water or DMSO are suitable starting solvents. For aqueous solutions, slight warming and vortexing may be necessary to fully dissolve the compound.[4] If using an organic solvent like DMSO, be mindful of the final concentration in your cell culture, as high concentrations of DMSO can be cytotoxic.

  • Stock Solution Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to the cell culture medium.

  • Dissolution:

    • Aqueous Stock: Weigh the desired amount of L-beta-homotyrosine hydrochloride and dissolve it in a minimal amount of sterile water. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. Once dissolved, bring the solution to the final desired volume with sterile water.

    • DMSO Stock: Dissolve the weighed powder in 100% sterile DMSO.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, labeled tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aqueous stocks at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Store DMSO stocks at -20°C.

Protocol 2: Determining the Optimal Working Concentration and Assessing Cytotoxicity

Before investigating the biological effects of L-beta-homotyrosine hydrochloride, it is crucial to determine its cytotoxic profile in your chosen cell line(s). A dose-response experiment is essential for this.

Materials:

  • Your cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • L-beta-homotyrosine hydrochloride stock solution

  • Cell viability assay reagent (e.g., MTT, MTS, or a live/dead cell staining kit)

  • Plate reader (for colorimetric or fluorometric assays) or fluorescence microscope

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: The following day, prepare a serial dilution of the L-beta-homotyrosine hydrochloride stock solution in complete culture medium. A wide range of concentrations should be tested initially (e.g., from low micromolar to millimolar). Add the diluted compound to the appropriate wells. Include vehicle-treated (e.g., medium with the same concentration of DMSO as the highest dose of the compound) and untreated control wells.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, perform the chosen cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration), which is the concentration that reduces cell viability by 50%. This will help in selecting appropriate, non-toxic concentrations for subsequent experiments.

Experimental Workflows and Potential Applications

The unique structure of L-beta-homotyrosine hydrochloride opens up several avenues for investigation in cell culture.

Workflow 1: Investigating Effects on Cell Signaling Pathways

Given its analogy to L-tyrosine, a primary area of interest is its potential to modulate tyrosine kinase-dependent signaling pathways.

Signaling_Pathway_Investigation cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Treat_Cells Treat cells with L-beta-homotyrosine HCl (non-toxic concentrations) Western_Blot Western Blot for Phospho-Tyrosine Proteins (e.g., p-ERK, p-Akt) Treat_Cells->Western_Blot Protein Lysates Kinase_Assay In vitro Kinase Assays Treat_Cells->Kinase_Assay Cell Lysates Gene_Expression qPCR or RNA-Seq for Target Gene Expression Treat_Cells->Gene_Expression RNA Extraction

Caption: Workflow for investigating the impact of L-beta-homotyrosine HCl on cell signaling.

Experimental Design:

  • Cell Lines: Choose cell lines with well-characterized tyrosine kinase signaling pathways (e.g., cancer cell lines with known dependencies on specific receptor tyrosine kinases).

  • Treatment: Treat cells with a range of non-toxic concentrations of L-beta-homotyrosine hydrochloride for various time points.

  • Analysis:

    • Western Blotting: Analyze the phosphorylation status of key signaling proteins such as ERK, Akt, and STATs using phospho-specific antibodies.

    • Kinase Activity Assays: Investigate whether L-beta-homotyrosine hydrochloride directly inhibits or activates specific tyrosine kinases using in vitro kinase assays.

    • Gene Expression Analysis: Use qPCR or RNA-sequencing to determine if treatment with the compound alters the expression of genes downstream of tyrosine kinase signaling pathways.

Workflow 2: Incorporation into Proteins and Cellular Consequences

Investigating whether L-beta-homotyrosine can be incorporated into newly synthesized proteins in place of L-tyrosine is another key research direction.

Protein_Incorporation_Workflow cluster_culture Cell Culture cluster_protein_analysis Protein Analysis Culture_Cells Culture cells in Tyrosine-deficient medium supplemented with L-beta-homotyrosine HCl Mass_Spec Mass Spectrometry of isolated proteins Culture_Cells->Mass_Spec Protein Isolation Functional_Assay Functional assays of specific proteins Culture_Cells->Functional_Assay Stress_Response Assess for unfolded protein response (UPR) Culture_Cells->Stress_Response Western Blot for UPR markers (e.g., BiP, CHOP)

Caption: Workflow to study the incorporation of L-beta-homotyrosine HCl into proteins.

Experimental Design:

  • Media Formulation: Culture cells in a custom-formulated, L-tyrosine-deficient medium supplemented with varying concentrations of L-beta-homotyrosine hydrochloride.

  • Analysis:

    • Mass Spectrometry: Isolate total protein or specific proteins of interest and analyze them by mass spectrometry to detect the incorporation of L-beta-homotyrosine.

    • Functional Assays: If a specific protein is known to incorporate the analog, perform functional assays to determine if its activity is altered.

    • Unfolded Protein Response (UPR): Assess whether the incorporation of this non-proteinogenic amino acid induces cellular stress by measuring markers of the UPR via Western blotting or qPCR.

Troubleshooting and Considerations

  • Solubility Issues: If solubility in aqueous solutions is a problem, consider preparing the stock solution in DMSO. Always include a vehicle control in your experiments.

  • Cytotoxicity: If significant cytotoxicity is observed even at low concentrations, it may indicate off-target effects. Consider shorter incubation times or the use of more resistant cell lines.

  • Lack of Effect: If no cellular effects are observed, it could be due to poor cell permeability. The use of cell-penetrating peptide conjugates could be explored. It is also possible that L-beta-homotyrosine is not recognized by the cellular machinery responsible for amino acid transport and metabolism.

Conclusion

L-beta-homotyrosine hydrochloride is a valuable tool for chemical biologists and drug discovery scientists. While its primary use has been in peptide synthesis, its potential as a modulator of cellular processes warrants further investigation. The protocols and workflows outlined in this document provide a solid foundation for researchers to begin exploring the cellular effects of this intriguing non-proteinogenic amino acid. As with any novel compound, careful experimental design, including appropriate controls and thorough validation, is paramount to obtaining meaningful and reproducible results.

References

  • G. A. Akondi, et al. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Medicinal Chemistry. 2021.
  • M. A. Fuhrmann, et al. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences. 2021.
  • MDPI. Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. International Journal of Molecular Sciences. 2020.
  • ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. 2013.
  • MDPI. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules. 2021.
  • ACS Publications. Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry. 2020.
  • MDPI. Bioactive Peptides: An Understanding from Current Screening Methodology. Molecules. 2022.
  • PubMed. Biologically active peptides caged on tyrosine. Biochemistry. 1996.
  • MDPI. Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. Molecules. 2019.
  • PubMed. Biosynthesis of (R)-beta-tyrosine and its incorporation into the highly cytotoxic chondramides produced by Chondromyces crocatus. Journal of Biological Chemistry. 2007.

Sources

Application Note & Protocol Guide: Formulation of L-beta-homotyrosine for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for the formulation of L-beta-homotyrosine for animal studies.

Abstract: L-beta-homotyrosine, a non-proteinogenic amino acid analog of L-tyrosine, is a compound of significant interest in neuroscience, drug development, and peptide chemistry.[1][2] Its utility in preclinical animal models is often hampered by challenges related to its formulation, primarily stemming from limited aqueous solubility.[3][4] This guide provides a comprehensive, experience-driven framework for researchers to systematically approach the formulation of L-beta-homotyrosine. We will move beyond simple recipes to explain the causal relationships behind formulation choices, empowering scientists to develop stable, safe, and effective dosing solutions for animal studies. This document outlines pre-formulation assessment, detailed protocols for solubilization, and essential quality control measures to ensure dose accuracy and reproducibility.

Part 1: Pre-Formulation Assessment: The Foundation of a Successful Study

Before any formulation can be prepared, a thorough understanding of the active pharmaceutical ingredient (API) is paramount. The choice between the L-beta-homotyrosine free base and its salt form (e.g., hydrochloride) is the most critical initial decision, as it profoundly impacts the formulation strategy.

Physicochemical Characterization

L-beta-homotyrosine is typically supplied as a white to off-white crystalline powder.[1][5] The key difference for the formulator lies in the molecular weight and the inherent solubility conferred by the salt form. The hydrochloride salt is generally preferred for aqueous formulations due to its enhanced solubility compared to the zwitterionic free amino acid.[4]

PropertyL-beta-homotyrosine (Free Amino Acid)L-beta-homotyrosine HydrochlorideSource(s)
Molecular Formula C₁₀H₁₃NO₃C₁₀H₁₃NO₃ · HCl[6]
Molecular Weight 195.22 g/mol 231.68 g/mol [3][5]
Appearance White to off-white solidWhite to beige powder[3][5]
CAS Number 221243-01-2336182-13-9[6][7]
Aqueous Solubility Poor (reported as 2 mg/mL with heat)More readily soluble, especially in acidic pH[3][4]
Storage 4°C, under nitrogen0 - 8°C[1][3]

Expert Insight: Always begin with the hydrochloride salt if available. The protonated amine group prevents the formation of the less soluble zwitterion at neutral pH, providing a significant advantage in achieving a viable concentration for dosing. When calculating molarity or weight-based concentrations, it is crucial to use the correct molecular weight corresponding to the form of the compound you are using.

Systematic Solubility Profiling

The objective is to find the simplest vehicle system that can dissolve the required concentration of L-beta-homotyrosine while ensuring physiological compatibility. This systematic approach minimizes the use of potentially confounding co-solvents or aggressive pH adjustments.

  • Objective: To determine the approximate solubility of L-beta-homotyrosine HCl in common parenteral vehicles.

  • Materials: L-beta-homotyrosine HCl, Water for Injection (WFI), 0.9% Saline, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, vortex mixer, magnetic stirrer.

  • Procedure:

    • Weigh 5 mg of L-beta-homotyrosine HCl into separate glass vials.

    • To the first vial, add the primary test vehicle (e.g., 0.9% Saline) in small, incremental volumes (e.g., 100 µL).

    • After each addition, vortex vigorously for 60 seconds. Observe for complete dissolution.

    • If the compound does not dissolve at the target concentration (e.g., 5 mg/mL), test the next vehicle.

    • If solubility is poor in all isotonic vehicles, assess the impact of pH. Attempt to dissolve the compound in a slightly acidic vehicle (e.g., saline adjusted to pH 5-6) before neutralizing.

    • Record the vehicle in which the compound dissolves at the highest concentration.

This initial screening informs the selection of the most appropriate formulation protocol.

start Start: Determine Target Concentration (e.g., 5 mg/mL) sol_test_saline Test Solubility in 0.9% Saline at RT start->sol_test_saline is_soluble_saline Completely Soluble? sol_test_saline->is_soluble_saline sol_test_pbs Test Solubility in PBS (pH 7.4) at RT is_soluble_saline->sol_test_pbs No protocol_saline Select Protocol 1: Simple Saline Vehicle is_soluble_saline->protocol_saline Yes is_soluble_pbs Completely Soluble? sol_test_pbs->is_soluble_pbs ph_adjust pH Adjustment Strategy: Dissolve in acidic saline, then neutralize to pH 7.0-7.4 is_soluble_pbs->ph_adjust No protocol_pbs Select Protocol 2: PBS Vehicle is_soluble_pbs->protocol_pbs Yes precipitates Precipitation upon Neutralization? ph_adjust->precipitates cosolvent Co-Solvent Strategy: Use minimal % of biocompatible solvent (e.g., PEG 300, DMSO) precipitates->cosolvent Yes protocol_ph Select Protocol 3: pH-Adjusted Vehicle precipitates->protocol_ph No protocol_cosolvent Select Protocol 4: Co-Solvent Vehicle cosolvent->protocol_cosolvent

Caption: Vehicle selection decision workflow for L-beta-homotyrosine.

Part 2: Formulation Protocols for Animal Dosing

Based on the pre-formulation assessment, select the appropriate protocol. For L-beta-homotyrosine HCl, Protocol 1 is the most likely path to success. Always prepare formulations using aseptic techniques in a laminar flow hood.

Protocol 1: Formulation in pH-Adjusted Saline (Recommended)

This protocol leverages the pH-dependent solubility of amino acids and is the preferred method for achieving a physiologically compatible solution.

Causality: L-beta-homotyrosine HCl dissolves readily in water or saline, creating a slightly acidic solution. This acidity keeps the molecule protonated and soluble. To make it safe for injection, the pH must be raised to a near-neutral range (~7.4). This is a delicate step, as raising the pH too high can cause the compound to precipitate as the less soluble zwitterion. The goal is to find a pH sweet spot that maintains solubility while ensuring animal welfare.[8]

Step-by-Step Methodology:

  • Calculate Required Mass: Based on the desired final concentration and volume, calculate the mass of L-beta-homotyrosine HCl needed. Remember to use the molecular weight of the salt form (231.68 g/mol ).

  • Initial Dissolution: In a sterile beaker with a stir bar, add approximately 80% of the final required volume of 0.9% Sodium Chloride for Injection.

  • Add API: Slowly add the weighed L-beta-homotyrosine HCl to the vortexing saline. It should dissolve to form a clear solution.

  • pH Measurement & Adjustment:

    • Calibrate a pH meter and measure the initial pH of the solution.

    • Using a sterile pipette, add 0.1 M NaOH dropwise while continuously stirring and monitoring the pH.

    • CRITICAL STEP: Titrate slowly towards a final pH of 7.0 - 7.4. Watch carefully for any signs of cloudiness or precipitation. If precipitation occurs, the concentration may be too high for this vehicle system.

  • Final Volume Adjustment: Once the target pH is stable, transfer the solution to a sterile graduated cylinder and add 0.9% Saline to reach the final volume (q.s.).

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile, sealed vial.

  • Quality Control: Aliquot a small sample for QC checks (see Part 3) before storing the final formulation at 2-8°C.

Protocol 2: Co-Solvent Based Formulation

This is a secondary approach, to be used only if the target concentration cannot be achieved using pH adjustment alone. The use of co-solvents necessitates a parallel vehicle-only control group in the animal study to isolate the effects of the vehicle from the effects of the API.[9]

Commonly Used Co-Solvents for Subcutaneous Injection:

Co-Solvent Recommended Max % (in Mice) Notes Source
DMSO < 10% Use with caution; can have pharmacological effects. [9]
PEG 300/400 < 40% Generally well-tolerated. Can increase viscosity. [10]

| Propylene Glycol | < 40% | Good safety profile. |[10] |

Step-by-Step Methodology:

  • Weigh API: Weigh the required amount of L-beta-homotyrosine HCl.

  • Co-Solvent Dissolution: In a sterile vial, dissolve the API in the minimum required volume of the chosen co-solvent (e.g., Propylene Glycol).

  • Aqueous Dilution: In a separate sterile beaker, place ~80% of the final required volume of 0.9% Saline.

  • Combine: While vigorously stirring the saline, slowly add the API/co-solvent mixture dropwise. A transient cloudiness may appear but should resolve.

  • Final Volume & Filtration: Adjust to the final volume with saline and sterile filter as described in Protocol 1.

Part 3: Quality Control - The Self-Validating Protocol

A formulation is not complete until it is verified. These QC steps are non-negotiable for ensuring the integrity and reproducibility of your animal study.

  • Visual Inspection: The final formulation must be a clear, colorless, particulate-free solution.

  • pH Measurement: Confirm the pH of the final filtered solution is within the target range of 7.0 - 7.4.

  • Concentration Verification by HPLC-UV: It is essential to confirm that no API was lost during filtration and that the final concentration is accurate.

  • Standard Preparation: Prepare a standard curve of L-beta-homotyrosine HCl in the formulation vehicle (e.g., 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Dilute the final formulation to fall within the range of the standard curve.

  • Chromatography: Analyze the standards and sample using an appropriate HPLC method. L-beta-homotyrosine, being an aromatic amino acid, has a strong UV absorbance.

HPLC ParameterTypical ValueRationaleSource
Column Reversed-phase C18, 3.5-5 µmStandard for separating moderately polar analytes.[11]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent to improve peak shape.[11]
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)Organic solvent for elution.[11]
Gradient 5% to 60% B over 15 minutesOptimized to elute the compound with good resolution.[11]
Flow Rate 1.0 mL/minStandard analytical flow rate.[11]
Detection Wavelength 215 nm or 275 nm215 nm for the peptide bond, 275 nm for the phenolic ring.[11]
Injection Volume 10 µLStandard volume.
  • Quantification: Calculate the concentration of the formulation sample against the standard curve. The result should be within ±10% of the target concentration.

Part 4: Workflow Summary & Animal Administration

Successful delivery of the formulated compound is the final step.

weigh 1. Weigh API (L-beta-homotyrosine HCl) prepare 2. Prepare Formulation (Protocol 1 or 2) weigh->prepare filter 3. Sterile Filter (0.22 µm) prepare->filter qc 4. Quality Control - Visual - pH - HPLC Concentration filter->qc release Release for Dosing qc->release release->prepare Fail administer 5. Animal Administration (Subcutaneous) release->administer Pass

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The information provided herein is a synthesis of established chemical principles and practical field-proven insights.

Introduction

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid, a derivative of β-homotyrosine, is a chiral building block of significant interest in medicinal chemistry.[1] Its synthesis, while achievable through several routes, presents challenges in controlling stereochemistry, maximizing yield, and ensuring the purity of the final hydrochloride salt. This guide provides a structured approach to identifying and resolving common experimental hurdles.

A prevalent synthetic strategy involves the asymmetric reduction of a suitable precursor. The following diagram illustrates a generalized workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Hydrolysis & Salt Formation Start Starting Materials (e.g., 4-hydroxybenzaldehyde, malonic acid derivative) Precursor β-keto ester or enamine precursor Start->Precursor Condensation Asymmetric_Reduction Asymmetric Reductive Amination or Hydrogenation Precursor->Asymmetric_Reduction Chiral catalyst/ auxiliary Chiral_Product (S)-3-Amino-4-(4-hydroxyphenyl) butanoic acid ester Asymmetric_Reduction->Chiral_Product Hydrolysis Ester Hydrolysis Chiral_Product->Hydrolysis Salt_Formation HCl Salt Formation & Crystallization Hydrolysis->Salt_Formation Final_Product (S)-3-Amino-4-(4-hydroxyphenyl) butanoic acid hydrochloride Salt_Formation->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield

Q: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?

A: Low overall yield can stem from inefficiencies in one or more steps of the synthesis. A systematic approach to identifying the bottleneck is crucial.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Condensation Reaction (Step 1) The initial formation of the β-keto ester or enamine precursor may not be going to completion. This could be due to suboptimal reaction conditions or catalyst deactivation.- Optimize Reaction Conditions: Systematically vary temperature, reaction time, and catalyst loading. - Choice of Catalyst: For Knoevenagel-type condensations, consider using a different base catalyst (e.g., piperidine, ammonium acetate). - Water Removal: If water is a byproduct, use a Dean-Stark apparatus to drive the equilibrium towards the product.
Inefficient Asymmetric Reduction (Step 2) The chiral induction step is often the most sensitive. Low efficiency can result from an inappropriate choice of catalyst, poor substrate quality, or catalyst poisoning.- Catalyst Screening: Test a variety of chiral catalysts and ligands. For reductive amination, consider different chiral auxiliaries.[2] - Hydrogenation Conditions: Optimize hydrogen pressure, temperature, and solvent. Ensure the precursor is free of impurities that could poison the catalyst (e.g., sulfur compounds). - Enzymatic Resolution: Consider using enzymes like Candida antarctica lipase for the kinetic resolution of a racemic mixture if asymmetric synthesis proves difficult.[3][4]
Product Loss During Workup and Purification The product may be lost during aqueous extractions due to its amphoteric nature. Emulsion formation can also lead to significant product loss.- pH Adjustment: Carefully adjust the pH during extractions to minimize the solubility of the amino acid in the aqueous phase. - Solvent Choice: Use appropriate organic solvents for extraction. Ethyl acetate is a common choice. - Back-Extraction: If the product is in the aqueous layer, consider acidifying and extracting with a suitable organic solvent.
Incomplete Hydrolysis or Salt Formation (Step 3) Incomplete hydrolysis of the ester intermediate will result in a lower yield of the final product. Similarly, improper conditions for hydrochloride salt formation can lead to poor precipitation.- Monitor Hydrolysis: Use TLC or HPLC to monitor the progress of the ester hydrolysis to ensure it goes to completion. - Optimize Salt Formation: Ensure the use of anhydrous HCl (e.g., as a solution in dioxane or isopropanol) to precipitate the hydrochloride salt. The presence of water can affect crystallization.
Issue 2: Poor Enantiomeric Excess (e.e.)

Q: The enantiomeric excess of my (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid is low. How can I improve the stereoselectivity?

A: Achieving high enantioselectivity is a common challenge in asymmetric synthesis. The choice of chiral catalyst or auxiliary is paramount.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Suboptimal Chiral Catalyst/Auxiliary The chosen chiral catalyst or auxiliary may not be well-suited for the specific substrate, leading to poor stereocontrol.- Ligand Modification: For metal-catalyzed hydrogenations, screen different chiral phosphine ligands. - Auxiliary Screening: In asymmetric reductive aminations, test different chiral auxiliaries (e.g., (R)-(-)-2-phenylglycinol). - Enzymatic Methods: As mentioned, enzymatic resolutions can provide high enantiopurity.[3]
Racemization The product may be racemizing under the reaction or workup conditions. This can be promoted by harsh pH or high temperatures.- Milder Conditions: Use milder conditions for deprotection and hydrolysis steps. Avoid strong acids or bases and high temperatures if possible. - Protecting Group Strategy: Employ protecting groups that can be removed under neutral or very mild conditions.
Inaccurate e.e. Determination The method used to determine the enantiomeric excess may not be providing an accurate result.- Method Validation: Use a validated chiral HPLC or GC method. Derivatization with a chiral reagent (e.g., Marfey's reagent) can also be used to separate diastereomers for quantification.[5]

The following decision tree can guide your troubleshooting process for low enantiomeric excess:

Enantiomeric_Excess_Troubleshooting start Low Enantiomeric Excess (e.e.) catalyst_issue Is the chiral catalyst/auxiliary optimal? start->catalyst_issue racemization_issue Are reaction/workup conditions too harsh? start->racemization_issue analysis_issue Is the analytical method for e.e. validated? start->analysis_issue screen_catalysts Screen different chiral catalysts/ligands or auxiliaries. catalyst_issue->screen_catalysts No use_enzymes Consider enzymatic resolution. catalyst_issue->use_enzymes No milder_conditions Use milder deprotection/hydrolysis conditions. racemization_issue->milder_conditions Yes validate_hplc Validate chiral HPLC/GC method. Consider derivatization. analysis_issue->validate_hplc No

Caption: Decision tree for troubleshooting low enantiomeric excess.

Issue 3: Difficulty with Crystallization and Purification

Q: I am having trouble crystallizing the final hydrochloride salt. The product is oily or forms a fine precipitate that is difficult to filter. What can I do?

A: Crystallization of amino acid hydrochlorides can be challenging due to their hygroscopic nature and potential for polymorphism.[6][7]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Presence of Water Water can interfere with the crystallization of hydrochloride salts, leading to the formation of oils or hydrates.- Anhydrous Conditions: Use anhydrous solvents and reagents for the salt formation and crystallization steps. Dry the free amino acid thoroughly before attempting salt formation. - Co-solvents: Try adding an anti-solvent (e.g., diethyl ether, MTBE) to a solution of the product in a solvent like isopropanol or ethanol to induce precipitation.
Impurities Residual solvents or reaction byproducts can inhibit crystal growth.- Pre-purification: Purify the free amino acid by flash chromatography or recrystallization before converting it to the hydrochloride salt. - Trituration: If an oil is obtained, try triturating it with a non-polar solvent to induce solidification.
Supersaturation and Nucleation The solution may be too supersaturated, leading to rapid precipitation of a fine, poorly filterable solid.- Controlled Cooling: Cool the solution slowly to allow for the growth of larger crystals. - Seeding: Add a small seed crystal of the desired product to induce controlled crystallization. - Solvent System: Experiment with different solvent systems for crystallization (e.g., ethanol/water, isopropanol/diethyl ether).
pH Issues An incorrect pH can lead to the precipitation of the free amino acid instead of the hydrochloride salt.- Stoichiometry of HCl: Ensure at least one equivalent of HCl is added. A slight excess may be beneficial. - pH Measurement: Check the pH of the solution before and during crystallization.

During the dissolution of some amino acid hydrochloride crystals, the formation of numerous microcrystals on the surface has been observed, which can complicate further handling.[8] This highlights the importance of controlled crystallization conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the asymmetric reductive amination step?

A1: The most critical parameters are:

  • Choice of Chiral Auxiliary/Catalyst: This is the primary determinant of enantioselectivity.

  • Reducing Agent: The choice of reducing agent (e.g., NaBH(OAc)₃, H₂/Pd-C) can influence both yield and stereoselectivity.

  • Temperature: Lower temperatures generally favor higher enantioselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can affect the transition state of the reaction.

  • pH: For aqueous reductive aminations, pH control is crucial for imine formation and stability.

Q2: Are there any common side products I should be aware of?

A2: Yes, potential side products include:

  • Over-reduction: The carboxylic acid or ester group could potentially be reduced under harsh hydrogenation conditions.

  • Dialkylation: In reductive amination, the product amine can sometimes react with another molecule of the aldehyde, leading to a secondary amine impurity.

  • Racemic Product: As discussed, loss of stereochemical integrity can lead to the formation of the (R)-enantiomer.

  • Byproducts from Protecting Groups: The removal of protecting groups can sometimes lead to side reactions if the conditions are not optimized.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3: A combination of techniques is recommended:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are useful for tracking the consumption of starting materials and the formation of products.

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure of the product.

  • Purity and Enantiomeric Excess: Chiral HPLC is the gold standard for determining enantiomeric excess. Purity can be assessed by standard HPLC with UV detection.

Q4: Can I use an enzymatic approach for this synthesis?

A4: Yes, enzymatic methods are a powerful tool for asymmetric synthesis.[9] Options include:

  • Kinetic Resolution: Using a lipase to selectively acylate one enantiomer of a racemic amino ester, allowing for the separation of the two enantiomers.[3]

  • Reductive Aminases (RedAms): These enzymes can catalyze the asymmetric reductive amination of a keto-acid precursor to directly form the desired (S)-amino acid.[10]

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis
  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H) is required.

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. The exact ratio should be optimized for baseline separation of the enantiomers.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is common.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm or 275 nm).

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.

  • Analysis: Inject a small volume (e.g., 10 µL) and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. Washington University in St. Louis. [Link]

  • PubChem. (n.d.). (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid. National Center for Biotechnology Information. [Link]

  • Bansal, A. K., et al. (2021). Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. RSC Advances, 11(12), 6649-6671. [Link]

  • Singh, R. K., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1). [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Enantioselective α-Arylation of Aldehydes via a Photoredox-Mediated Radical Reaction. Journal of the American Chemical Society, 133(40), 16075-16078. [Link]

  • van der Woerd, M. J., et al. (2002). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Crystal Growth & Design, 2(3), 223-226. [Link]

  • Qu, B., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13349-13463. [Link]

  • D'Oca, M. G. M., & D'Oca, C. R. M. (Eds.). (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. [Link]

  • Chen, F. F., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 795861. [Link]

  • Ambigapathy, R., et al. (2016). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. Journal of the American Chemical Society, 138(43), 14262-14265. [Link]

  • Lestari, M., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceutics, 13(6), 777. [Link]

  • Lestari, M., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceutics, 13(6), 777. [Link]

  • Gagniere, E., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 225. [Link]

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 27(19), 6529. [Link]

  • Sharma, M., & Mangas-Sanchez, J. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 11(7), 803. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • CN102115450A. (2011). Preparation method for 4-amino-3-phenylbutyric acid.
  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1865-1870. [Link]

  • Gomez, A. L. (2021). Microbial catalysis for the production of hydroxy- and amino-fatty acids. Doctoral dissertation, University of Central Florida. [Link]

Sources

Technical Support Center: Purification of Crude L-beta-Homotyrosine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude L-beta-homotyrosine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important amino acid derivative. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during your experiments.

I. Understanding the Molecule and the Purification Challenge

L-beta-homotyrosine hydrochloride ((S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride) is a chiral, non-proteinogenic β-amino acid.[1] Its purification can be challenging due to its polar nature, the presence of both acidic and basic functional groups, and the potential for co-precipitation of related impurities. The primary goal of any purification strategy is to effectively remove starting materials, by-products, and stereoisomers while maximizing the recovery of the desired L-enantiomer in a crystalline, hydrochloride salt form.

II. Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues you may encounter during the purification of crude L-beta-homotyrosine hydrochloride, primarily focusing on recrystallization, the most common purification technique for such compounds.

Problem 1: Poor or No Crystal Formation Upon Cooling

Symptoms:

  • The solution remains clear even after cooling for an extended period.

  • Only a very small amount of solid precipitates out of solution.

Causality and Troubleshooting Steps:

This is one of the most frequent challenges in crystallization and is almost always related to the solvent system.

A. Incorrect Solvent Choice or Ratio:

  • Rationale: The ideal recrystallization solvent will dissolve the crude L-beta-homotyrosine hydrochloride at an elevated temperature but have limited solubility at lower temperatures. If the compound is too soluble in the chosen solvent at cool temperatures, it will not precipitate.

  • Solution Workflow:

    • Solvent Selection: Based on the polar nature of L-beta-homotyrosine hydrochloride, polar solvents are the logical starting point. Good single-solvent candidates include water, methanol, or ethanol. For mixed solvent systems, a combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is less soluble) is effective. Common combinations for polar compounds include methanol/water, ethanol/water, or isopropanol/water.[2]

    • Small-Scale Solvent Screening: Before committing your entire batch, perform small-scale solubility tests with a few milligrams of your crude product in different solvents and solvent mixtures. Observe which systems provide good solubility when hot and poor solubility when cold.

    • Mixed Solvent Strategy: A common and effective approach is to dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., water or methanol) and then slowly add a hot "anti-solvent" (e.g., isopropanol or acetone) until the solution becomes slightly turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

B. Excessive Solvent Volume:

  • Rationale: Using too much solvent will keep the compound in solution even at low temperatures, preventing crystallization.

  • Solution: If you suspect you've used too much solvent, you can carefully evaporate a portion of it under reduced pressure or by gentle heating and then attempt the cooling and crystallization process again.

C. Supersaturation Issues:

  • Rationale: Sometimes, a solution can become supersaturated, meaning the concentration of the dissolved solid is higher than its solubility at that temperature, yet it fails to crystallize due to a lack of nucleation sites.

  • Troubleshooting Techniques:

    • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that serve as nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure L-beta-homotyrosine hydrochloride, adding a tiny crystal to the cooled solution can induce crystallization.

    • Drastic Cooling: For stubborn supersaturated solutions, placing the flask in an ice bath or even a freezer for a short period can sometimes shock the system into crystallization. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Problem 2: Oiling Out Instead of Crystallization

Symptoms:

  • Instead of forming solid crystals, an oily, immiscible layer separates from the solution upon cooling.

Causality and Troubleshooting Steps:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solubility of the compound changes too rapidly for an ordered crystal lattice to form.

A. Inappropriate Solvent System:

  • Rationale: This is a common issue with mixed solvent systems where the addition of the anti-solvent drastically reduces the solubility. It can also happen if the boiling point of the solvent is too high.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of the "good" solvent to increase the overall solubility.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If the problem persists, consider a different solvent system. A single solvent recrystallization, if possible, can sometimes avoid this issue.

B. Presence of Impurities:

  • Rationale: Impurities can depress the melting point of the product, making it more likely to oil out. They can also interfere with crystal lattice formation.

  • Solution:

    • If oiling out is persistent, it may be necessary to perform a preliminary purification step. This could involve an activated carbon treatment to remove colored impurities or a quick chromatographic filtration to remove highly non-polar or polar impurities.

    • After the initial purification, attempt the recrystallization again.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude L-beta-homotyrosine hydrochloride?

A1: The impurities will largely depend on the synthetic route used. However, common impurities in amino acid synthesis can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Molecules formed from side reactions.

  • Stereoisomers: The D-enantiomer (D-beta-homotyrosine hydrochloride) is a common impurity if the synthesis is not completely stereoselective.

  • Related amino acids: In some synthetic pathways, other amino acids might be formed as minor products.

Q2: How can I assess the purity of my final product?

A2: Several analytical techniques can be used to determine the purity of your L-beta-homotyrosine hydrochloride:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing purity. A reversed-phase HPLC method can separate L-beta-homotyrosine from many organic impurities. To determine enantiomeric purity (the ratio of L to D enantiomers), a chiral HPLC column is necessary.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of your compound and help identify any organic impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.

Q3: Should I use a single solvent or a mixed solvent for recrystallization?

A3: The choice depends on the solubility profile of your crude material.

  • Single Solvent: This is generally the preferred method due to its simplicity. It works well if you can find a solvent that dissolves your compound well when hot but poorly when cold. For L-beta-homotyrosine hydrochloride, water or methanol are good starting points to test.

  • Mixed Solvent: This method is more versatile and is often used when no single solvent has the desired properties. A common strategy for polar compounds is to dissolve in a polar solvent like water or methanol and then add a less polar solvent like ethanol, isopropanol, or acetone as the anti-solvent.[6]

Q4: My final product is off-white or slightly colored. How can I decolorize it?

A4: Colored impurities can often be removed by treating the hot solution with a small amount of activated carbon before the filtration and cooling steps of recrystallization.

  • Procedure:

    • Dissolve the crude product in the hot recrystallization solvent.

    • Allow the solution to cool slightly to prevent bumping when the carbon is added.

    • Add a small amount of activated carbon (a spatula tip is usually sufficient).

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot filtration to remove the carbon.

    • Allow the filtrate to cool and crystallize.

Q5: What is the best way to dry my purified crystals?

A5: After filtration, it's important to thoroughly dry the crystals to remove any residual solvent.

  • Methods:

    • Air Drying: The simplest method is to leave the crystals in a desiccator over a drying agent (e.g., anhydrous calcium sulfate, silica gel).

    • Vacuum Oven: For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used. This is a very effective method.

IV. Experimental Protocols and Data

Protocol 1: General Recrystallization Procedure for L-beta-Homotyrosine Hydrochloride
  • Dissolution: In an Erlenmeyer flask, add the crude L-beta-homotyrosine hydrochloride. Add a minimal amount of the chosen "good" solvent (e.g., deionized water or methanol). Heat the mixture gently with stirring until the solid dissolves completely. If using a mixed solvent system, dissolve the crude product in a minimal amount of the hot "good" solvent first.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon, boil briefly, and perform a hot gravity filtration.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Mixed Solvent: While the solution of the "good" solvent is hot, slowly add the "anti-solvent" (e.g., isopropanol) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution, then cool as described for the single solvent method.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the "anti-solvent" to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven.

Table 1: Suggested Solvent Systems for Recrystallization Screening
Solvent System (Good Solvent / Anti-Solvent)Rationale
Water / IsopropanolWater is a good solvent for the polar hydrochloride salt. Isopropanol is a less polar alcohol that can act as an effective anti-solvent.
Methanol / Diethyl EtherMethanol is a polar organic solvent that should dissolve the compound. Diethyl ether is a non-polar anti-solvent. Use with caution due to the high volatility and flammability of ether.
Ethanol / WaterA common mixed solvent system for many organic compounds. The ratio can be adjusted to achieve optimal solubility characteristics.

V. Visualization of the Purification Workflow

Diagram 1: Recrystallization Workflow

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Crystallization & Isolation Crude Product Crude Product Choose Solvent System Choose Solvent System Crude Product->Choose Solvent System Dissolve in Hot Solvent Dissolve in Hot Solvent Choose Solvent System->Dissolve in Hot Solvent Insoluble Impurities? Insoluble Impurities? Dissolve in Hot Solvent->Insoluble Impurities? Hot Filtration Hot Filtration Insoluble Impurities?->Hot Filtration Yes Cool Solution Cool Solution Insoluble Impurities?->Cool Solution No Hot Filtration->Cool Solution Crystal Formation Crystal Formation Cool Solution->Crystal Formation Vacuum Filtration Vacuum Filtration Crystal Formation->Vacuum Filtration Crystals Form Troubleshoot Troubleshoot Crystal Formation->Troubleshoot No Crystals / Oiling Out Wash Crystals Wash Crystals Vacuum Filtration->Wash Crystals Dry Crystals Dry Crystals Wash Crystals->Dry Crystals Pure Product Pure Product Dry Crystals->Pure Product Troubleshoot->Choose Solvent System Re-evaluate

Caption: A flowchart illustrating the key decision points in the recrystallization process.

VI. References

  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubMed. (1999). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN104649922A - Recrystallization method of L-phenylalanine crude product. Retrieved from

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid. Retrieved from

  • Google Patents. (n.d.). US2661371A - Purification of tyrosine. Retrieved from

  • ResearchGate. (n.d.). Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Retrieved from [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

  • Santos, C.A.A., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF L-TYROSINE HYDROCHLORIDE CRYSTALS SUBMITTED TO HIGH AND LOW TEMPERATURES.

  • Google Patents. (n.d.). Crystallization of phenylalanine - JPH0491062A. Retrieved from

  • Journal of Chemical & Engineering Data. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination. Retrieved from [Link]

  • Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Retrieved from [Link]

  • MDPI. (2020). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ACS Publications. (2022, March 18). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Retrieved from [Link]

  • Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. Retrieved from

  • MDPI. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • IntechOpen. (2025, August 5). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH. Retrieved from

  • PubChem. (n.d.). (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid. Retrieved from [Link]

Sources

L-beta-homotyrosine stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: L-beta-Homotyrosine

Welcome to the technical support resource for L-beta-homotyrosine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for the effective use of this non-proteinogenic amino acid. My objective is to move beyond simple instructions and explain the scientific rationale behind each recommendation, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of L-beta-homotyrosine.

Q1: What are the optimal storage conditions for solid L-beta-homotyrosine?

Upon receipt, solid L-beta-homotyrosine and its hydrochloride salt should be stored in a cool, dry, and dark environment. The recommended temperature range is 0-8°C.[1][2] For long-term stability, particularly for the free base form, storing under an inert nitrogen atmosphere is advised to mitigate oxidation.[3] The primary concerns for the solid compound are moisture absorption and oxidation, so ensuring the container is tightly sealed is critical.[4]

Q2: I'm having trouble dissolving L-beta-homotyrosine in neutral buffers like PBS. Why is this happening and what is the solution?

This is a common and expected challenge. Like its analogue L-tyrosine, L-beta-homotyrosine has low solubility in water and neutral pH buffers (for L-tyrosine, approx. 0.45 mg/mL).[5] This is due to its zwitterionic nature, where the charged amino and carboxyl groups lead to strong intermolecular interactions in the crystal lattice.

The Causality: At neutral pH, the molecule has both a positive and a negative charge, resulting in a net neutral charge and minimal interaction with water dipoles. To increase solubility, you must shift the pH to fully protonate the carboxylate group (acidic pH) or deprotonate the ammonium group (basic pH).

Solution: The most reliable method is to dissolve the compound in a dilute acidic solution. We recommend starting with 0.1 M to 1 M HCl.[5][6] Once dissolved, you can carefully adjust the pH with a base (e.g., NaOH) or dilute the acidic stock into your final, larger volume of experimental buffer. See Protocol 1 for a detailed methodology.

Q3: What is the stability of L-beta-homotyrosine in a prepared stock solution?

The stability of a stock solution is highly dependent on the storage temperature and solvent. Based on vendor stability data, the following guidelines are recommended for aqueous stock solutions:

  • -80°C: Stable for up to 6 months.[3]

  • -20°C: Stable for up to 1 month.[3]

To maximize this shelf life, it is best practice to store solutions under an inert atmosphere (nitrogen or argon) to prevent oxidation of the phenolic ring.[3] Aliquoting the stock solution into single-use vials is strongly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: My solid L-beta-homotyrosine has developed a beige or yellowish tint. Can I still use it?

The pure compound should be a white to off-white powder.[1][3] A noticeable color change, such as turning beige or yellow, is often an indicator of oxidation. While the compound may still be largely intact, its purity is compromised. We advise against using discolored material for sensitive quantitative experiments. If you must proceed, a purity check using HPLC against a known standard is essential to determine the actual concentration of the active compound (see Protocol 2 ).

Troubleshooting Guide

This guide provides solutions for specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Precipitation in Final Buffer You have exceeded the solubility limit of L-beta-homotyrosine at the final pH and concentration after diluting your acidic stock.1. Verify Solubility: Ensure your final concentration is below the known solubility limit at that specific pH. 2. Work at Lower Concentrations: If possible, lower the final working concentration. 3. Final pH Adjustment: Consider if your experiment can tolerate a slightly more acidic pH, where solubility is higher.
Inconsistent Experimental Results The stock solution may have degraded due to improper storage (e.g., extended time at -20°C, repeated freeze-thaw cycles, or exposure to air/light).1. Prepare Fresh Stock: Discard the old solution and prepare a new stock from solid material following Protocol 1 . 2. Adhere to Storage Guidelines: Aliquot new stocks into single-use vials and store them at -80°C for no longer than 6 months.[3] 3. Perform QC: If in doubt, analyze the stock solution's purity and concentration via HPLC.
Difficulty Filtering Stock Solution Undissolved particulate matter remains in the solution, likely due to insufficient pH adjustment or sonication.1. Ensure Complete Dissolution: Before filtration, visually confirm that no solid particles are present. Use a vortex or sonication bath to aid dissolution in the acidic solvent. 2. Check pH: Ensure the pH of the initial dissolving solvent is low enough (pH < 2) to fully solubilize the compound. 3. Use Appropriate Filter: For sterile filtration, use a 0.22 µm filter that is compatible with your solvent (e.g., PVDF or PES for aqueous solutions).[3]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM L-beta-Homotyrosine HCl Stock Solution

This protocol details the standard procedure for solubilizing the hydrochloride salt form.

  • Calculate Mass: Determine the required mass of L-beta-homotyrosine hydrochloride (MW: 231.68 g/mol ) for your desired volume and concentration.[2][7]

    • Example: For 10 mL of a 10 mM solution, you need: 0.010 L * 0.010 mol/L * 231.68 g/mol = 0.02317 g (or 23.17 mg).

  • Weigh Compound: Accurately weigh the solid powder in a suitable tube.

  • Initial Dissolution: Add approximately 70-80% of the final target volume of 0.1 M HCl.

  • Aid Solubilization: Vortex the solution vigorously. If needed, place the tube in an ultrasonic water bath for 5-10 minutes to ensure all solid material is dissolved. Gentle warming (up to 60°C) can also be applied, though often unnecessary with dilute acid.[3]

  • Final Volume Adjustment: Once fully dissolved, add 0.1 M HCl to reach the final desired volume.

  • Sterilization (Optional): If for use in cell culture, pass the solution through a 0.22 µm sterile filter.[3]

  • Storage: Aliquot into single-use, sterile tubes. Label clearly and store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[3]

Protocol 2: Quality Control via Reversed-Phase HPLC

This protocol provides a general method for assessing the purity of L-beta-homotyrosine.

  • Sample Preparation: Prepare a ~1 mM solution of your L-beta-homotyrosine sample in the mobile phase A. Prepare a fresh, known-concentration standard for comparison.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.

    • Mobile Phase B: 0.1% TFA or FA in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%) and run a linear gradient to a higher percentage (e.g., 50-95%) over 15-20 minutes to elute the compound.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to ~275 nm (for the phenol chromophore).

  • Analysis: Inject the standard to determine the retention time. Inject your sample and integrate the peak areas. Purity can be calculated as (Area of Main Peak / Total Area of All Peaks) * 100%.

Visualized Workflows and Data

Diagrams

G cluster_storage Receiving & Storage cluster_prep Solution Preparation cluster_final Final Steps receive Receive Solid Compound store Store at 0-8°C (Dry, Dark, Inert Gas) receive->store Immediate Action weigh Weigh Solid store->weigh dissolve Dissolve in Dilute Acid (e.g., 0.1M HCl) weigh->dissolve adjust Adjust to Final Volume dissolve->adjust filtrate Sterile Filter (0.22 µm) (If required) adjust->filtrate aliquot Aliquot into Single-Use Vials filtrate->aliquot final_store Store at -80°C (6 mo) or -20°C (1 mo) aliquot->final_store use Use in Experiment final_store->use

Caption: Recommended workflow for handling L-beta-homotyrosine.

G center L-beta-homotyrosine (Aqueous Solution) oxidation Oxidation (Phenolic Ring) center->oxidation microbial Microbial Growth center->microbial freeze_thaw Repeated Freeze-Thaw Cycles center->freeze_thaw degradation Degradation (Loss of Purity & Potency) oxidation->degradation microbial->degradation freeze_thaw->degradation

Caption: Key factors leading to the degradation of L-beta-homotyrosine solutions.

Data Summary Tables

Table 1: Recommended Storage Conditions Summary

FormTemperatureDurationKey Conditions
Solid 0 - 8 °CLong-termTightly sealed container, protect from light and moisture, store under nitrogen.[1][2][3]
Stock Solution -80 °CUp to 6 monthsSingle-use aliquots, stored under inert gas.[3]
Stock Solution -20 °CUp to 1 monthSingle-use aliquots, for short-term use only.[3]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Synonym (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid[7]
Appearance White to off-white solid/powder[1][2][3]
Molecular Formula C₁₀H₁₃NO₃ (Free Base) C₁₀H₁₃NO₃ · HCl (HCl Salt)[2][3]
Molecular Weight 195.22 g/mol (Free Base) 231.68 g/mol (HCl Salt)[2][3]
Purity (Typical) ≥97% (HPLC)[2]

References

  • Chem-Impex. (n.d.). Fmoc-O-tert-butyl-L-β-homotyrosine. Retrieved from chem-impex.com. [Link]

  • Chem-Impex. (n.d.). L-β-Homotyrosine hydrochloride. Retrieved from chem-impex.com. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15160483, (+)-Homotyrosine. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Pathway Summary for PWY-5051, L-tyrosine degradation I. Retrieved from PubChem. [Link]

  • ResearchGate. (2015). How can I prepare L-Tyrosine solution?. Retrieved from researchgate.net. [Link]

  • Nagpal, R., & Tain, L. S. (2020). Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. eLife. [Link]

  • Schmaler-Ripcke, J., et al. (2009). The tyrosine degradation pathway in Aspergillus fumigatus leads to pyomelanin. ResearchGate. [Link]

  • Pangoo. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from pangoo.biz. [Link]

Sources

Troubleshooting L-beta-homotyrosine synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for L-β-homotyrosine synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of this valuable non-canonical amino acid. This resource moves beyond simple protocols to explain the causal mechanisms behind side reactions and provides validated strategies to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of L-β-homotyrosine.

Q1: What are the primary synthetic routes for preparing L-β-homotyrosine?

A1: The most common and established method is the homologation of a protected L-tyrosine derivative, typically via the Arndt-Eistert reaction.[1][2] This involves converting the carboxylic acid of L-tyrosine into an acid chloride, reacting it with diazomethane to form a diazoketone, and then inducing a Wolff rearrangement to yield the homologated β-amino acid ester.[2][3] Other notable methods include Mannich-type reactions, conjugate additions, and various metal-catalyzed approaches, although Arndt-Eistert remains a workhorse for its reliability in converting existing α-amino acids.[4][5]

Q2: Why are protecting groups essential in L-β-homotyrosine synthesis?

A2: Protecting groups are critical for achieving chemoselectivity.[6] The starting material, L-tyrosine, has three reactive functional groups: the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group. During synthesis, particularly in multi-step sequences, these groups can participate in unwanted side reactions.[][8] For example, the α-amino group must be protected (e.g., with Boc or Fmoc) to prevent it from reacting during the activation of the carboxyl group.[9][10] Similarly, the phenolic hydroxyl may require protection depending on the reagents used in subsequent steps.

Q3: How is the final product's purity and identity confirmed?

A3: A multi-pronged analytical approach is necessary.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and the presence of the additional methylene group in the backbone.

  • Mass Spectrometry (MS): Verifies the correct molecular weight of the final compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-Phase HPLC (RP-HPLC): Assesses the chemical purity of the product.[11]

    • Chiral HPLC: Determines the enantiomeric excess (e.e.) to ensure that the stereocenter's integrity was maintained throughout the synthesis.[12] This is crucial for biological applications.

Troubleshooting Guide: Side Reactions & Solutions

This guide is structured by common problems encountered during synthesis. Each entry details the issue, its underlying chemical causes, and actionable solutions.

Problem 1: Low Overall Yield

A low yield can be attributed to issues at any stage of the synthesis. A systematic, step-by-step analysis is the key to diagnosis.

Potential Cause A: Inefficient Acid Chloride Formation The conversion of the N-protected L-tyrosine to its acid chloride is the first step in the Arndt-Eistert homologation. Incomplete conversion means less starting material for the subsequent reaction.

  • Causality: Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents. Moisture in the reaction setup can quench these reagents, and insufficient reaction time or temperature can lead to incomplete conversion.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled, anhydrous solvents.

    • Optimize Reagent Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent.

    • Monitor Reaction Progress: Use a technique like thin-layer chromatography (TLC) or a small-scale reaction quench followed by LC-MS to confirm the disappearance of the starting carboxylic acid before proceeding.

Potential Cause B: Side Reactions During Diazoketone Formation The reaction of the acid chloride with diazomethane is highly efficient but sensitive. The primary side reaction is the formation of a chloromethyl ketone impurity.

  • Causality: This occurs if the diazoketone intermediate reacts with the HCl byproduct generated during the initial acid chloride-diazomethane reaction.[2]

  • Solution: Always use at least two equivalents of diazomethane. The first equivalent reacts with the acid chloride to form the diazoketone, and the second equivalent neutralizes the HCl byproduct, forming innocuous methyl chloride and nitrogen gas.[2]

Potential Cause C: Inefficient Wolff Rearrangement The Wolff rearrangement is the core of the homologation, converting the diazoketone to a ketene. This step can be promoted thermally, photochemically, or with a metal catalyst (e.g., silver oxide, Ag₂O).

  • Causality: Insufficient energy (thermal or photochemical) or a deactivated catalyst can lead to incomplete rearrangement. The intermediate α-diazoketone can also be susceptible to degradation.

  • Solution:

    • Catalyst Choice: Silver (I) oxide or silver benzoate are effective catalysts. Ensure the catalyst is fresh and active.

    • Reaction Conditions: For thermal rearrangement, carefully control the temperature. For photochemical reactions, ensure the wavelength and reaction time are optimized.

    • Flow Chemistry: Modern flow chemistry setups can improve safety and yield by allowing for the in situ generation and immediate use of diazomethane, followed by a photochemical Wolff rearrangement in a continuous stream, minimizing the handling of hazardous intermediates.[13]

Troubleshooting Workflow: Low Yield

G start Low Overall Yield Detected check_step1 Analyze Purity of N-Protected L-Tyrosine start->check_step1 step1_fail Impure Starting Material check_step1->step1_fail Fails check_step2 Monitor Acid Chloride Formation (e.g., by TLC/LC-MS) check_step1->check_step2 Passes step2_fail Incomplete Conversion check_step2->step2_fail Fails check_step3 Analyze Diazoketone Step for Byproducts (e.g., Chloromethyl Ketone) check_step2->check_step3 Passes step3_fail Insufficient Diazomethane check_step3->step3_fail Fails check_step4 Monitor Wolff Rearrangement for Starting Diazoketone check_step3->check_step4 Passes step4_fail Inefficient Rearrangement check_step4->step4_fail Fails check_step5 Assess Purification Losses (Column Loading, Fraction Collection) check_step4->check_step5 Passes step5_fail Suboptimal Purification check_step5->step5_fail Fails success Yield Optimized check_step5->success Passes

Caption: Diagnostic workflow for troubleshooting low yield.

Problem 2: Poor Enantiomeric Purity (Racemization)

Maintaining the L-configuration is paramount. Racemization, or the loss of chiral purity, is a significant risk, especially when dealing with the activated α-carbon.[8]

Potential Cause A: Epimerization during Carboxyl Group Activation

  • Causality: The α-proton of an activated amino acid (like an acid chloride or an active ester) is acidic. Exposure to a base can lead to its abstraction, forming a planar carbanion or enolate, which results in the loss of stereochemical information.[8] Even mild bases can promote this side reaction, especially at elevated temperatures.

  • Solution:

    • Low Temperatures: Perform the acid chloride formation and subsequent reaction with diazomethane at low temperatures (e.g., -15°C to 0°C) to minimize the rate of proton abstraction.

    • Avoid Strong Bases: Ensure that no extraneous bases are present during the activation step. If a scavenger base is needed (e.g., for oxalyl chloride activation), use a sterically hindered, non-nucleophilic base like 2,6-lutidine.

    • Choice of Protecting Group: Certain N-terminal protecting groups, like Urethane-type groups (Boc, Fmoc, Cbz), are known to suppress racemization compared to other types of protecting groups.[]

Potential Cause B: Racemization during Final Deprotection

  • Causality: The final deprotection step, especially under harsh basic or acidic conditions, can also compromise the stereocenter adjacent to the newly formed carboxyl group of the β-amino acid.

  • Solution:

    • Optimize Deprotection Conditions:

      • Boc Group: Use trifluoroacetic acid (TFA) at 0°C to room temperature. Include scavengers like triisopropylsilane (TIS) to prevent side reactions on the tyrosine ring.

      • Fmoc Group: Use a buffered base solution, such as 20% piperidine in DMF, and keep the reaction time to a minimum.[14]

    • Analytical Verification: Always verify the final product's enantiomeric excess (e.e.) using chiral HPLC. An e.e. of >99% is often required for pharmaceutical applications.[12]

Table 1: Comparison of Common Amino Protecting Groups
Protecting GroupStructure AbbreviationCleavage ConditionsAdvantagesPotential Issues
tert-ButoxycarbonylBocModerately strong acid (e.g., TFA)[][15]Stable to bases and nucleophiles; widely used.Harsh acid can cause side reactions on sensitive residues like Tyr; requires scavengers.
9-FluorenylmethoxycarbonylFmocMild base (e.g., 20% Piperidine in DMF)[]Cleavage conditions are orthogonal to Boc and Cbz; mild.Base-labile; can lead to diketopiperazine formation in dipeptides.[16]
CarboxybenzylCbzCatalytic hydrogenation (e.g., H₂/Pd-C)Stable to acidic and mildly basic conditions.Catalyst can be poisoned; not suitable for sulfur-containing amino acids.
Problem 3: Purification Challenges

Even with a successful reaction, isolating the pure L-β-homotyrosine can be difficult.

Potential Cause A: Co-elution of Side Products

  • Causality: Side products, such as the un-rearranged α-diazoketone or the chloromethyl ketone, may have similar polarities to the desired β-amino ester, making separation by standard silica gel chromatography challenging.

  • Solution:

    • Optimize Chromatography: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider using a different stationary phase like alumina.

    • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. Test various solvent/anti-solvent pairs (e.g., methanol/ether, water/ethanol).[17]

    • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is the method of choice. A gradient of water/acetonitrile with 0.1% TFA is a common mobile phase.

Potential Cause B: Product Aggregation

  • Causality: Amino acids, particularly those with aromatic rings, can aggregate via hydrogen bonding and hydrophobic interactions, leading to poor solubility and difficult handling during purification.[16]

  • Solution:

    • Solvent Choice: During workup and purification, use solvents that disrupt hydrogen bonding, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), if compatible with the purification method.[16]

    • pH Adjustment: The solubility of amino acids is highly pH-dependent. Adjusting the pH of aqueous solutions can significantly improve or decrease solubility, which can be exploited during extraction or crystallization.

Mechanism Spotlight: Racemization via Enolization

Caption: Mechanism of base-catalyzed racemization.

References

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTEC.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.Luxembourg Bio Technologies.
  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES.University of Illinois, Department of Chemistry.
  • β-Amino Acid synthesis by C-C coupling.Organic Chemistry Portal.
  • Recent advances in the catalytic asymmetric synthesis of β-amino acids.Chemical Society Reviews (RSC Publishing).
  • Amino Acid-Protecting Groups.SciSpace.
  • SYNTHESIS OF CHIRAL BETA AMINO ACIDS.
  • Amino Acid Derivatives for Peptide Synthesis.[Source not available].
  • Arndt-eistert homolog
  • SPPS Tips: Strategies for Minimizing Side-Reactions.Gyros Protein Technologies.
  • Amino Acid Protection & Deprotection Services.BOC Sciences.
  • Purification of tyrosine.
  • Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homolog
  • Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis.[Source not available].
  • Side reactions in peptide synthesis: An overview.
  • Arndt Eistert Reaction: Homologation (higher) of carboxylic acid (Part 1).YouTube.
  • Arndt Eistert Homolog
  • An efficient method for the expression and purific
  • HPLC Purification to Produce Amyloid Beta Peptides.YouTube (JoVE).
  • Protecting Groups in Peptide Synthesis.Biosynth.
  • Protecting group.Wikipedia.
  • Preparation method of L-tyrosine derivative.

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Technical Support Center: Navigating Solubility Challenges with (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just solutions, but a deeper understanding of the physicochemical principles at play, enabling you to optimize your experimental workflow with confidence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid, also known as L-β-Homotyrosine, is a derivative of the amino acid tyrosine.[1] The hydrochloride (HCl) salt form means the amino group is protonated, forming an ammonium chloride salt. This structure has several features that influence its solubility:

  • A Zwitterionic Backbone: Like amino acids, the molecule has a carboxylic acid group and an amino group, giving it polar characteristics.[2]

  • Aromatic and Aliphatic Regions: The hydroxyphenyl group and the butanoic acid chain contribute both polar (hydroxyl group) and non-polar (phenyl ring, carbon chain) characteristics.

  • Ionic Salt Form: The hydrochloride salt makes the molecule more ionic and generally more suited for polar, protic solvents like water or ethanol. This ionic nature can present challenges in polar aprotic solvents like DMSO.[3]

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₀H₁₄ClNO₃ Derived from Parent
Molecular Weight 231.68 g/mol Derived from Parent[1]
Parent Compound (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid PubChem CID: 2761554[1]

| Structure | Contains amino, carboxylic acid, and phenol functional groups |[1] |

Q2: I'm having difficulty dissolving this compound in DMSO. Isn't DMSO a universal solvent?

While DMSO is an excellent polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, its effectiveness can be limited with certain molecules, particularly salts of organic compounds.[3][4] The primary reasons for solubility issues with this specific compound are:

  • Strong Crystal Lattice Energy: As a salt, the compound exists in a crystalline lattice held together by strong ionic and hydrogen bonds. DMSO must provide sufficient energy through solvation to overcome these forces.

  • Solvent-Solute Mismatch: Although DMSO is polar, it is an aprotic solvent, meaning it lacks acidic protons to donate in hydrogen bonds. While it can accept hydrogen bonds, its interaction with the chloride anion and the protonated amine might be less favorable compared to a protic solvent like water.

  • Hygroscopicity of DMSO: This is a critical and often overlooked factor. DMSO readily absorbs moisture from the atmosphere. The presence of water changes the solvent properties, making it more protic and structured. This can significantly decrease the solubility of hydrochloride salts that are highly soluble in pure, anhydrous DMSO, leading to precipitation.[5]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides detailed protocols and the scientific rationale behind them.

Q3: My compound isn't dissolving at room temperature in fresh, anhydrous DMSO. What is the first step?

If you observe particulates or a cloudy suspension, the system requires additional energy to overcome the activation energy of dissolution.

Recommended Action: Gentle Heating and Agitation

Gentle warming is a standard and effective method to increase the solubility of many compounds.[6][7]

Step-by-Step Protocol:

  • Ensure your vial is tightly capped to prevent atmospheric moisture absorption.

  • Place the vial in a water bath or heating block set to a temperature between 30°C and 40°C .

  • Gently agitate the solution by vortexing or periodic swirling for 5-10 minutes.

  • Visually inspect for complete dissolution. If particulates remain, proceed to sonication.

Scientific Rationale: Increasing the temperature provides thermal energy to the system. This increases the kinetic energy of both the solvent (DMSO) and solute molecules, leading to more frequent and energetic collisions that help break down the solute's crystal lattice structure.

Caution: Avoid excessive heat (e.g., above 50°C). While DMSO is thermally stable at high temperatures, prolonged heating can potentially lead to the degradation of the compound itself or the solvent.[8] DMSO decomposition can be catalyzed by acids and bases, so it is best to use the minimum necessary heat.[4][9]

Q4: I've tried gentle heating, but my compound still won't fully dissolve. What's the next step?

Recommended Action: Sonication

Sonication uses high-frequency sound waves to agitate the solution, providing mechanical energy to aid dissolution.

Step-by-Step Protocol:

  • Place the tightly capped vial containing the compound and DMSO into a bath sonicator.

  • Ensure the water level in the sonicator is sufficient to cover the solvent level in your vial.

  • Sonicate in short bursts of 5-10 minutes.

  • After each burst, visually inspect the solution. Allow the vial to cool to room temperature, as sonication can generate heat.

Scientific Rationale: Sonication creates and collapses microscopic cavitation bubbles. This process generates powerful micro-jets and shockwaves that physically break apart solute aggregates and enhance the interaction between the solute surface and the solvent. This mechanical disruption is highly effective at overcoming the lattice energy of crystalline compounds.

Q5: My compound dissolved perfectly after warming, but when it cooled or I left it overnight, it crashed out of solution. What happened?

This common phenomenon is usually due to one of two causes: the creation of an unstable supersaturated solution or, more frequently, moisture absorption by the DMSO.

Primary Cause: Hygroscopicity of DMSO

When anhydrous DMSO absorbs even small amounts of water from the air, its solvent properties are altered. The introduction of water creates a more structured hydrogen-bonding network, which can reduce the solubility of your hydrochloride salt, causing it to precipitate.[5]

node_moisture Atmospheric Moisture (Humidity) node_dmso Anhydrous DMSO (Highly Hygroscopic) node_moisture->node_dmso is absorbed by node_mix DMSO / Water Mixture Formed node_dmso->node_mix node_polarity Solvent Polarity & H-Bonding Properties Change node_mix->node_polarity which leads to node_solubility Reduced Solvation of (S)-...-HCl node_polarity->node_solubility node_precipitate Precipitation of Compound (Solution crashes out) node_solubility->node_precipitate resulting in

Caption: The hygroscopic nature of DMSO leads to precipitation.

Troubleshooting & Prevention:

  • Use Anhydrous DMSO: Always start with a fresh, unopened bottle of high-purity, anhydrous DMSO.

  • Minimize Air Exposure: Work quickly. Do not leave the stock bottle or your solution vial uncapped.

  • Aliquot: Once your stock solution is prepared, immediately aliquot it into smaller, single-use vials. This prevents repeated freeze-thaw cycles and moisture introduction into your main stock.

Q6: How should I prepare and store a stable stock solution to avoid these issues?

Preparing and storing stock solutions correctly is crucial for reproducible results and preventing compound loss.[10]

Recommended Workflow for Stock Solution Preparation and Storage

start Start step1 Use New Anhydrous DMSO & Calibrated Equipment start->step1 step2 Weigh Compound in a Low-Humidity Environment step1->step2 step3 Add DMSO to Target Conc. & Cap Tightly step2->step3 step4 Apply Gentle Heat (37°C) and/or Sonicate Until Clear step3->step4 step5 Visually Confirm Complete Dissolution at Room Temp. step4->step5 Cool to RT step6 Aliquot into Single-Use, Low-Bind Tubes step5->step6 step7 Flash Freeze & Store at -80°C in Desiccated Container step6->step7 end_node Stable Stock Ready for Use step7->end_node

Caption: Best-practice workflow for preparing stable DMSO stocks.

Table 2: Troubleshooting Summary

Symptom Potential Cause(s) Recommended Action(s) Scientific Rationale
Compound won't dissolve at RT. High crystal lattice energy; insufficient solvation energy. 1. Gentle warming (30-40°C). 2. Bath sonication. Increases kinetic energy and provides mechanical force to break solute-solute interactions.
Solution is cloudy or has a slight haze. Micro-precipitation; presence of insoluble impurities. 1. Repeat warming/sonication. 2. Filter through a 0.22 µm PTFE syringe filter. Ensures a homogenous solution. Filtration removes undissolved material to yield a saturated, clear solution.
Compound precipitates after cooling or storage. 1. Supersaturation. 2. Moisture absorption by DMSO. 1. Prepare a slightly lower concentration. 2. Use anhydrous DMSO, work quickly, aliquot into single-use tubes, and store with a desiccant. A lower concentration may be thermodynamically stable. Preventing water contamination is key to maintaining the solvent's integrity.[5]

| Compound precipitates when diluted into aqueous assay buffer. | "Solvent shift" precipitation; compound is less soluble in the aqueous final buffer. | 1. Optimize the dilution protocol (e.g., add stock to buffer while vortexing). 2. Decrease the final assay concentration. 3. Check if a low percentage of a surfactant (e.g., Tween-20) is compatible with your assay.[11] | The dramatic change in solvent environment from DMSO to water causes the compound to crash out. Rapid mixing can help, but the compound's aqueous solubility is the limiting factor. |

By understanding the interplay between the compound's salt structure and the unique properties of DMSO, you can proactively address these solubility challenges and ensure the accuracy and reproducibility of your experimental data.

References

  • Gala, D., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 679, Dimethyl sulfoxide. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761554, (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761537, (S)-3-Amino-4-phenylbutanoic acid. Available at: [Link]

  • ResearchGate. Solubility of amino acid (AA) derivatives in DMF, neat green solvents.... Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Zahran, M., et al. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Journal of Physical Chemistry B. Available at: [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays?. Available at: [Link]

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  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]

  • Prakash, V., & Timasheff, S. N. (1983). Protein precipitation and denaturation by dimethyl sulfoxide. Biochemistry. Available at: [Link]

  • ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?. Available at: [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives.... Available at: [Link]

  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Available at: [Link]

  • ResearchGate. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Available at: [Link]

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How to prevent degradation of L-beta-homotyrosine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with L-β-homotyrosine. It addresses common challenges related to its degradation in solution and offers practical strategies to ensure its stability and integrity throughout your experiments.

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section is designed to help you identify and solve specific issues you may encounter with L-β-homotyrosine solutions.

Q1: My L-β-homotyrosine solution has turned yellow or brown. What is causing this discoloration and is the compound still usable?

A1: Discoloration is a strong indicator of oxidative degradation. The phenolic ring of L-β-homotyrosine is susceptible to oxidation, which can form quinone-like species. These species can further react and polymerize to produce colored compounds.

Causality: The phenolic hydroxyl group on the tyrosine moiety is electron-rich and can be oxidized by dissolved oxygen, trace metal ion contaminants, or exposure to light. This process is often accelerated at neutral to alkaline pH.

Troubleshooting Steps:

  • Confirm Degradation: Analyze a small aliquot of the discolored solution using HPLC-UV or LC-MS. Compare the chromatogram to a freshly prepared, non-discolored standard. The presence of new peaks, particularly broad ones or those with different UV spectra, confirms the presence of degradation products.

  • Assess Usability: The usability of the solution depends on the extent of degradation and the sensitivity of your application. If significant degradation has occurred (e.g., >5-10% degradation as determined by HPLC), it is highly recommended to discard the solution and prepare a fresh batch. Using a degraded solution can lead to inaccurate quantification, reduced biological activity, and unpredictable side reactions.

  • Implement Preventative Measures: For your next preparation, refer to the preventative strategies outlined in the FAQ section below, such as using deoxygenated solvents, adding antioxidants, and protecting the solution from light.

Q2: I'm observing new peaks in my HPLC/LC-MS analysis that were not present in the initial measurement. How can I identify them and prevent their formation?

A2: The appearance of new peaks is a classic sign of chemical instability, indicating that L-β-homotyrosine is converting into one or more degradation products.

Causality: Besides oxidation, other potential degradation pathways for amino acids in solution include photodegradation and reactions with buffer components or impurities.[1] Each of these pathways can generate distinct chemical entities that will appear as new peaks in your analysis.

Troubleshooting Workflow:

G cluster_diagnosis Diagnosis cluster_investigation Investigation cluster_solution Solution start New Peaks Observed in HPLC/LC-MS char_peaks Characterize New Peaks (LC-MS for Mass, UV-Vis for Spectra) start->char_peaks compare_mass Compare Mass to Expected Degradation Products (e.g., Oxidized, Dimerized) char_peaks->compare_mass review_prep Review Solution Preparation and Storage Conditions compare_mass->review_prep check_ph pH of Solution review_prep->check_ph check_temp Storage Temperature review_prep->check_temp check_light Light Exposure review_prep->check_light check_oxygen Oxygen Exposure (Headspace, Degassing) review_prep->check_oxygen use_antioxidants Incorporate Stabilizers: - Add Antioxidants (e.g., Ascorbic Acid) - Use Chelating Agents (e.g., EDTA) review_prep->use_antioxidants optimize_storage Optimize Storage: - Adjust pH (slightly acidic) - Store at ≤ -20°C - Use amber vials check_ph->optimize_storage check_temp->optimize_storage check_light->optimize_storage inert_atmosphere Use Inert Atmosphere: - Degas solvents - Purge headspace with N2 or Ar check_oxygen->inert_atmosphere G cluster_stress Stress Factors cluster_products Degradation Products LBH L-β-Homotyrosine Quinone Quinone-like Intermediates LBH->Quinone Oxidation O2 O2 (Oxygen) O2->Quinone Metal Metal Ions (e.g., Cu2+, Fe3+) Metal->Quinone Light Light (UV) Light->Quinone pH High pH pH->Quinone Polymers Colored Polymers Quinone->Polymers Polymerization

Caption: Primary degradation pathway of L-β-homotyrosine.

Q4: What are the optimal storage conditions (solvent, pH, temperature) for an L-β-homotyrosine stock solution?

A4: Optimal storage conditions are designed to minimize all potential degradation reactions.

ParameterRecommendationRationale
Temperature ≤ -20°C (Frozen) Freezing the solution significantly reduces molecular motion and slows down chemical reaction rates, providing the best long-term stability. For short-term use (days), 2-8°C is acceptable.
Solvent High-purity water or appropriate buffer Avoid solvents with reactive impurities. L-β-homotyrosine has low solubility in neutral water. [2]Initial dissolution may require a small amount of acid (e.g., HCl) or base (e.g., NaOH), after which the solution should be neutralized or buffered to the desired pH.
pH Slightly acidic (pH 4-6) While solubility is lowest near the isoelectric point (pI, estimated to be similar to tyrosine's pI of 5.6),[2] stability against oxidation is generally better in slightly acidic conditions. Alkaline pH deprotonates the phenolic group, making it much more susceptible to oxidation.
Container Amber glass or opaque plastic vials Protects the compound from light-induced degradation. [1]
Atmosphere Inert (Argon or Nitrogen) Removing oxygen from the vial's headspace is a critical step in preventing oxidation.
Q5: How can I proactively prevent oxidation of my L-β-homotyrosine solution?

A5: A multi-pronged approach is most effective for preventing oxidation.

  • Deoxygenate Your Solvent: Before dissolving the compound, sparge the solvent (e.g., water, buffer) with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: During solution preparation, continuously blanket the solution with a gentle stream of inert gas.

  • Use an Inert Headspace: After aliquoting the solution into storage vials, purge the headspace with inert gas before sealing the cap.

  • Add Stabilizing Excipients:

    • Antioxidants: Include a "sacrificial" antioxidant that is more easily oxidized than L-β-homotyrosine. Common choices include L-methionine or ascorbic acid (Vitamin C) at low concentrations (e.g., 0.01-0.1%). [1] * Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of ~0.1 mM to sequester trace metal ions that can catalyze oxidative reactions.

Q6: What analytical methods should I use to monitor the stability of L-β-homotyrosine?

A6: A robust stability-indicating method is crucial. The combination of HPLC and Mass Spectrometry is the gold standard.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary technique for quantifying the parent compound and its degradation products. A reversed-phase C18 column is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying unknown peaks by providing mass information, which allows you to propose structures for the degradation products. [3] Table: Example HPLC Method Parameters

ParameterValue
Column Reversed-phase C18, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 274 nm (for the tyrosine chromophore)
Column Temperature 30°C

Note: This is a starting point; the method must be optimized and validated for your specific application.

Experimental Protocol: Stability Assessment

This protocol outlines a forced degradation study to identify the primary stability liabilities of your L-β-homotyrosine formulation.

Objective: To determine the effects of pH, temperature, and oxidative stress on the stability of L-β-homotyrosine.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of L-β-homotyrosine (e.g., 10 mg/mL) in an appropriate solvent (e.g., 10 mM HCl).

  • Preparation of Study Samples:

    • Dilute the stock solution into different buffers to create test samples at a final concentration of 1 mg/mL.

    • pH Stress: Use buffers at pH 3, pH 7, and pH 9.

    • Oxidative Stress: To a sample at pH 7, add hydrogen peroxide (H₂O₂) to a final concentration of 0.1%.

    • Thermal Stress: Prepare samples at pH 7 for incubation at different temperatures.

  • Incubation:

    • Incubate the pH and oxidative stress samples at 40°C.

    • Incubate the thermal stress samples at 4°C, 25°C, and 40°C.

    • Protect all samples from light.

  • Time-Point Analysis:

    • At specified time points (e.g., T=0, 24h, 48h, 1 week), withdraw an aliquot from each sample.

    • Immediately quench any reaction if necessary (e.g., by freezing or adding a quenching agent for H₂O₂).

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of L-β-homotyrosine remaining at each time point relative to T=0.

    • Plot the percentage remaining versus time to determine the degradation rate under each condition.

    • Use LC-MS to identify major degradation products formed under each stress condition.

This structured approach will provide you with the critical data needed to design a stable formulation and define appropriate storage and handling procedures for L-β-homotyrosine in your specific application.

References

  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. [Link]

  • PubChem. L-tyrosine degradation I | Pathway. National Institutes of Health. [Link]

  • Evaluation of Various Factors Affecting Bioconversion of l-Tyrosine to l-DOPA by Yeast Yarrowia lipolytica-NCIM 3450 Using Response Surface Methodology. (2018). PubMed Central. [Link]

  • Jacob, S. et al. (2006). Stability of proteins in aqueous solution and solid state. ResearchGate. [Link]

  • Jacob, S. et al. (2006). Stability of Proteins in Aqueous Solution and Solid State. Indian Journal of Pharmaceutical Sciences. [Link]

  • Frokjaer, S., & Otzen, D. E. (2005). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. [Link]

  • Morf, J. et al. (2005). Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection. PubMed. [Link]

  • Csepregi, K. et al. (2016). Anthocyanins: Factors Affecting Their Stability and Degradation. MDPI. [Link]

  • eLife. (2020). Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). Analytical Methods for the Degradation of Phytoconstituents. [Link]

  • Biology LibreTexts. (2022). Pathways of Amino Acid Degradation. [Link]

  • American Pharmaceutical Review. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • PubMed. (1992). Stability of fluconazole and amino acids in parenteral nutrient solutions. [Link]

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Technical Support Center: Optimizing HPLC Separation of L-beta-homotyrosine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of L-beta-homotyrosine. As a non-proteinogenic β-amino acid, the stereospecific synthesis and analysis of L-beta-homotyrosine are critical in peptidomimetic design and pharmaceutical development. Achieving baseline resolution of its enantiomers can be a challenging task requiring careful optimization of chromatographic parameters.

This guide provides field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals in their analytical endeavors. We will explore the causality behind experimental choices to build a robust and self-validating separation method.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of Chiral Stationary Phase (CSP) for separating β-amino acid enantiomers like L-beta-homotyrosine?

A1: The selection of the CSP is the most critical factor for successful enantiomeric separation.[1] For polar, zwitterionic molecules like beta-homotyrosine, macrocyclic glycopeptide-based CSPs are highly effective. These phases possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for separating underivatized amino acids.[2]

  • Primary Recommendation: Teicoplanin-based CSPs (e.g., Astec® CHIROBIOTIC® T) are particularly successful for resolving the enantiomers of native amino acids.[2] Their complex structure offers multiple interaction points (hydrogen bonding, ionic, and dipole interactions) necessary for chiral recognition.

  • Alternative Option: Crown-ether based CSPs are also well-suited for separating D- and L-amino acid enantiomers, offering a different selectivity mechanism that can be advantageous.[3]

Q2: I'm observing poor peak shape (significant tailing) for both enantiomers. What is the likely cause and how can I fix it?

A2: Peak tailing for amino acids is often caused by secondary interactions with the stationary phase or improper mobile phase pH. L-beta-homotyrosine is amphoteric, meaning its charge state is highly dependent on pH.

  • Causality: At an unsuitable pH, undesirable ionic interactions can occur between the analyte and active sites (e.g., residual silanols) on the silica support of the CSP. This leads to a mixed-mode retention mechanism and tailed peaks.

  • Solution: The most effective solution is to adjust the mobile phase pH to suppress the ionization of the problematic functional group. For zwitterionic compounds, operating in a "polar ionic mode" is often effective. Adding a small concentration of an acid (like trifluoroacetic acid - TFA, or acetic acid) or a base can significantly improve peak shape by ensuring the analyte has a consistent charge state and masking active sites on the stationary phase.[4]

Q3: My retention times are drifting from one injection to the next. What causes this instability?

A3: Retention time variability is a common issue in HPLC and typically points to a lack of system equilibration or changes in the mobile phase.

  • Insufficient Equilibration: Chiral separations, especially those using buffered mobile phases, require extended column equilibration to ensure the stationary phase surface is fully conditioned. Ensure you flush the column with at least 10-20 column volumes of the mobile phase before the first injection.

  • Mobile Phase Composition: The mobile phase composition must remain constant. Ensure your solvents are properly degassed to prevent bubble formation in the pump.[5] Additionally, cover solvent reservoirs to prevent the selective evaporation of the more volatile organic component, which would alter the mobile phase strength and affect retention.

  • Temperature Fluctuations: Column temperature has a significant effect on retention.[6] Using a thermostatically controlled column oven is crucial for achieving reproducible results.[4]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the separation of L-beta-homotyrosine enantiomers.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
  • Question: My L- and D-beta-homotyrosine enantiomers are co-eluting or have very poor separation. How do I improve the resolution?

  • Answer & Protocol: Achieving baseline resolution requires optimizing the selectivity (α) and efficiency (N) of the system. Follow this logical workflow to diagnose and solve the issue.

G Start Poor Resolution (Rs < 1.5) CSP_Check Is the CSP appropriate? (e.g., Macrocyclic Glycopeptide) Start->CSP_Check MP_Optimize Optimize Mobile Phase CSP_Check->MP_Optimize Yes Wrong_CSP Select a suitable CSP (e.g., CHIROBIOTIC T) CSP_Check->Wrong_CSP No Temp_Optimize Decrease Temperature MP_Optimize->Temp_Optimize Resolution still low Success Resolution Achieved (Rs ≥ 1.5) MP_Optimize->Success Success! Flow_Optimize Decrease Flow Rate Temp_Optimize->Flow_Optimize Resolution still low Temp_Optimize->Success Success! Flow_Optimize->Success Success!

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

  • Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the enantiomers and the CSP.[7][8]

    • Organic Modifier: Vary the percentage of the organic modifier (e.g., methanol or acetonitrile) in the aqueous buffer. Create a gradient or run several isocratic methods (e.g., 90:10, 80:20, 70:30 aqueous:organic) to find the optimal balance between retention and resolution.

    • pH and Buffer: The pH of the mobile phase is a critical parameter that controls the ionization state of the analyte.[7] For L-beta-homotyrosine, screen a pH range from 3.0 to 6.0. A buffer (e.g., ammonium acetate or ammonium formate) is essential to maintain a stable pH.

  • Column Temperature: Lowering the column temperature often enhances chiral recognition.

    • Causality: Chiral separation is based on the small energy differences in the transient diastereomeric complexes formed between the enantiomers and the CSP. Lowering the temperature can amplify these differences, leading to increased selectivity (α).[4]

    • Action: Systematically decrease the column temperature from 40°C down to 10°C in 5°C increments and observe the effect on resolution.

  • Flow Rate: Reducing the flow rate can increase column efficiency (N).

    • Causality: A lower flow rate allows more time for mass transfer between the mobile and stationary phases, leading to sharper peaks and potentially better resolution, as described by the Van Deemter equation.[4]

    • Action: Decrease the flow rate from 1.0 mL/min to 0.5 mL/min. Note that this will increase run times and may increase diffusion-related band broadening if taken to an extreme.

Problem 2: Variable Retention Times and/or Drifting Baseline
  • Question: My retention times are inconsistent, and my baseline is not stable, especially during gradient analysis. What should I do?

  • Answer & Protocol: These issues usually point to problems with the mobile phase preparation or the HPLC system itself.

Symptom Potential Cause Corrective Action Reference
Drifting Retention Times Insufficient column equilibrationFlush column with a minimum of 15 column volumes of mobile phase before analysis.
Mobile phase composition changingPrepare fresh mobile phase daily, keep reservoirs covered, and ensure adequate degassing.
Temperature fluctuationsUse a column oven and ensure a stable laboratory temperature.[4][6]
Unstable Baseline Air bubbles in the systemDegas mobile phase thoroughly. Check for leaks in the system, particularly around pump seals and fittings.[5][9]
Contaminated mobile phase/solventsUse high-purity HPLC-grade solvents and reagents. Filter aqueous buffers.[10]
Pump proportioning valve malfunctionPurge each solvent line individually to remove air or blockages.[9]

Experimental Protocols & Method Development

A robust method is built through systematic screening and optimization. The following protocol provides a starting point for developing a reliable separation method for L-beta-homotyrosine enantiomers.

Method Development Workflow

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_optimize Phase 3: Optimization cluster_validate Phase 4: Validation P1 Step 1: Select CSP (e.g., CHIROBIOTIC T) P2 Step 2: Prepare Sample & Mobile Phase P1->P2 S1 Step 3: Initial Screening Run (Polar Ionic Mode) P2->S1 S2 Evaluate Resolution & Peak Shape S1->S2 O1 Step 4: Optimize Mobile Phase (Organic %, pH, Buffer Conc.) S2->O1 Resolution < 1.5 V1 Step 6: Final Method Validation S2->V1 Resolution ≥ 1.5 O2 Step 5: Optimize Temperature & Flow Rate O1->O2 O2->V1

Caption: A systematic workflow for chiral method development.

Step-by-Step Protocol
  • Column and Sample Preparation:

    • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

    • Sample: Prepare a 1 mg/mL solution of racemic D,L-beta-homotyrosine in the initial mobile phase.

    • Protein Hydrolysis (if applicable): To analyze L-beta-homotyrosine within a protein, perform acid hydrolysis by heating the sample at 110°C for 24 hours in 6 M HCl under vacuum.[11] Afterward, evaporate the HCl and reconstitute the amino acid mixture in a suitable buffer.[11]

  • Initial Screening Conditions:

    • This starting point is designed to elicit some separation, which can then be optimized.

Parameter Starting Condition
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Acetic Acid)
Mobile Phase B Methanol
Gradient 0-20 min, 0% to 50% B
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 215 nm or 275 nm
Injection Volume 5 µL
  • Optimization:

    • Based on the initial screening run, identify the approximate percentage of Methanol where the enantiomers elute.

    • Switch to an isocratic method using that percentage of Methanol.

    • Systematically adjust one parameter at a time (e.g., Methanol +/- 5%, pH +/- 0.5 units, Temperature +/- 5°C) to maximize the resolution (Rs).

By following these structured guidelines, you can develop a deep understanding of the critical parameters governing the chiral separation of L-beta-homotyrosine and efficiently troubleshoot any issues that arise, leading to a robust, reliable, and transferable analytical method.

References

  • LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available from: [Link]

  • CAT. enantiomer labelling, a method for the quantitative analysis of amino acids. Available from: [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]

  • Regis Technologies. Getting Started with Chiral Method Development Part Three: Method Development Optimization. Available from: [Link]

  • ResearchGate. a HPLC separation of standard DL-tyrosine (50 mM in HPLC grade water). Available from: [Link]

  • PubMed. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Available from: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Agilent. HPLC Column and Separation and Separation Troubleshooting. Available from: [Link]

  • ResearchGate. Chiral analysis of β‐alanyl‐d,l‐tyrosine and its derivatives and estimation of binding constants of their complexes with 2‐hydroxypropyl‐β‐cyclodextrin by capillary electrophoresis. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available from: [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. Available from: [Link]

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Technical Support Center: Scaling Up L-β-Homotyrosine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of L-β-homotyrosine. This resource is designed for researchers, scientists, and professionals in drug development who are transitioning from bench-scale synthesis to larger-scale production of this valuable non-canonical amino acid. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions to navigate the complexities of scaling up your synthesis.

Introduction: The Scale-Up Challenge

L-β-homotyrosine is a crucial building block in the development of novel therapeutics, offering unique structural properties to peptides and other pharmaceuticals. However, scaling up its synthesis from milligrams to kilograms presents a distinct set of challenges that can impact yield, purity, and cost-effectiveness. This guide provides expert insights into anticipating and overcoming these hurdles, ensuring a robust and reproducible manufacturing process.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up of L-β-homotyrosine synthesis in a question-and-answer format.

Issue 1: Decreased Yield and Purity During Arndt-Eistert Homologation at Scale

Question: We successfully synthesized L-β-homotyrosine at the lab scale using an Arndt-Eistert homologation of N-protected L-tyrosine. However, upon scaling up the reaction, we are observing a significant drop in yield and the formation of multiple impurities. What are the likely causes and how can we mitigate them?

Answer: The Arndt-Eistert reaction, while elegant, is sensitive to scale-up parameters. The primary challenges at a larger scale are often related to the generation and handling of diazomethane and the subsequent Wolff rearrangement.

  • Diazomethane Stoichiometry and Purity: At a larger scale, inconsistencies in the generation and titration of diazomethane can lead to either incomplete reaction or the formation of side products. It is crucial to have a reliable and reproducible method for generating and quantifying diazomethane to ensure the correct stoichiometry is maintained.

  • Reaction Temperature Control: The reaction of the acid chloride with diazomethane is exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," promoting the polymerization of diazomethane or other side reactions. A robust cooling system and careful monitoring of the internal reaction temperature are essential.

  • Wolff Rearrangement Conditions: The Wolff rearrangement, often catalyzed by silver salts, can be sluggish or incomplete at a larger scale if not optimized. Ensure efficient mixing to maintain catalyst suspension. The choice of solvent and the rate of addition of the diazoketone to the catalyst slurry can also significantly impact the outcome.

Workflow for Scaled-Up Arndt-Eistert Homologation:

Arndt_Eistert_Scaleup cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification N-Protected L-Tyrosine N-Protected L-Tyrosine Acid Chloride Formation Acid Chloride Formation N-Protected L-Tyrosine->Acid Chloride Formation SOCl2 or (COCl)2 Diazoketone Formation Diazoketone Formation Acid Chloride Formation->Diazoketone Formation Diazomethane Generation Diazomethane Generation Diazomethane Generation->Diazoketone Formation Careful Addition Wolff Rearrangement Wolff Rearrangement Diazoketone Formation->Wolff Rearrangement Ag2O, heat, or light Quenching Quenching Wolff Rearrangement->Quenching H2O Extraction Extraction Quenching->Extraction Crystallization Crystallization Extraction->Crystallization L-beta-Homotyrosine L-beta-Homotyrosine Crystallization->L-beta-Homotyrosine

Caption: Scaled-up Arndt-Eistert homologation workflow.

Issue 2: Loss of Stereochemical Purity in the Final Product

Question: Our lab-scale synthesis of L-β-homotyrosine consistently yields a high enantiomeric excess (ee). However, on a larger scale, we are seeing a significant decrease in the ee. What factors contribute to this loss of stereochemical integrity?

Answer: Maintaining stereochemical purity is a critical challenge in scaling up asymmetric syntheses. Several factors can contribute to racemization or epimerization:

  • Protecting Group Strategy: The choice of protecting groups for the amine and carboxylic acid functionalities is crucial. Some protecting groups can be susceptible to racemization under the reaction or deprotection conditions, especially if harsh bases or acids are used for extended periods at elevated temperatures.[1][2] For instance, the use of certain activating agents in peptide coupling can lead to epimerization.[1]

  • pH and Temperature Excursions: During work-up and purification, localized or bulk pH and temperature fluctuations can promote racemization. It is vital to have precise control over these parameters in large-scale reactors and processing vessels.

  • Purification Method: Repeated chromatographic purifications can sometimes lead to a loss of material and potentially impact the stereochemical purity if the stationary phase or solvent system is not fully inert. Crystallization is often a preferred method for the purification of chiral compounds at scale as it can also serve to enhance the enantiomeric excess.

Issue 3: Challenges in Product Isolation and Purification

Question: We are struggling with the purification of L-β-homotyrosine at a multi-kilogram scale. Column chromatography is not economically viable, and we are having difficulty achieving the desired purity through crystallization. What are some effective large-scale purification strategies?

Answer: Large-scale purification requires a shift from chromatographic methods to more scalable techniques like crystallization and extraction.

  • Crystallization Optimization: The crystallization of amino acids can be challenging due to their zwitterionic nature. A systematic approach to solvent screening and optimization of parameters such as temperature, cooling rate, and pH is necessary. The use of anti-solvents can also be an effective strategy. Seeding the crystallization with high-purity crystals can improve the crystal size and morphology, facilitating easier filtration and drying.

  • Diastereomeric Salt Resolution: If achieving high enantiomeric purity through direct crystallization is difficult, consider a classical resolution approach.[3] This involves forming diastereomeric salts with a chiral resolving agent, separating the diastereomers by crystallization, and then liberating the desired enantiomer.[3] While this adds steps to the process, it can be a very effective and scalable method for achieving high optical purity.[3]

  • Extraction and Wash Steps: A well-designed series of aqueous and organic extractions and washes during the work-up can significantly reduce the impurity profile before the final purification step. Understanding the pKa values of your product and impurities is key to designing an effective pH-based extraction strategy.

Table 1: Comparison of Large-Scale Purification Techniques

TechniqueAdvantagesDisadvantages
Crystallization Cost-effective, highly scalable, can enhance purity and enantiomeric excess.Can be difficult to optimize, may require seeding, potential for polymorphism.
Diastereomeric Salt Resolution Highly effective for chiral purification, well-established and scalable.Adds extra steps to the synthesis, requires a stoichiometric amount of a chiral resolving agent.
Preparative HPLC High resolution and purity.Expensive at large scale, requires large volumes of solvent, not ideal for primary purification of large quantities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety considerations when scaling up the Arndt-Eistert synthesis of L-β-homotyrosine?

A1: The primary safety concern is the use of diazomethane, which is both toxic and explosive. At a large scale, it is highly recommended to generate and use diazomethane in situ to avoid the isolation and storage of this hazardous reagent. All operations involving diazomethane should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Additionally, the Wolff rearrangement can be exothermic and requires careful temperature control to prevent runaway reactions. A thorough process safety review should be conducted before attempting a large-scale synthesis.

Q2: How do I choose the optimal protecting groups for a scalable synthesis of L-β-homotyrosine?

A2: The ideal protecting groups for a scalable synthesis should be inexpensive, easy to introduce and remove in high yield, stable to the reaction conditions of other steps, and should not interfere with the desired transformations or promote side reactions like racemization.[1] For the amino group, Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are common choices, each with its own advantages regarding cleavage conditions.[2] The choice will depend on the overall synthetic strategy and the compatibility with other functional groups. For the carboxylic acid, ester protecting groups like methyl or ethyl esters are often used.

Q3: What analytical techniques are essential for monitoring the quality of L-β-homotyrosine during and after scale-up?

A3: A robust analytical package is critical for ensuring the quality and consistency of your product. Key techniques include:

  • HPLC (High-Performance Liquid Chromatography): For assessing chemical purity and quantifying impurities. Chiral HPLC is essential for determining the enantiomeric excess (ee).[4][5]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure and identify any structural isomers or major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of key functional groups.

  • Elemental Analysis: To confirm the elemental composition of the final product.

Q4: Are there any biosynthetic routes for the production of L-β-homotyrosine that could be more scalable than chemical synthesis?

A4: While chemical synthesis is currently the more common approach, biosynthetic methods for producing non-canonical amino acids are a growing area of research.[6][7] These methods often involve the use of engineered enzymes or microorganisms.[6][7] While the initial development of a biosynthetic route can be resource-intensive, it can offer advantages in terms of stereoselectivity and reduced use of hazardous reagents, making it a potentially more sustainable and cost-effective option for very large-scale production in the long term.[6]

Logical Relationship Diagram for Scale-Up Considerations:

Scale_Up_Considerations cluster_synthesis Synthesis cluster_purification Purification cluster_quality Quality cluster_economics Economics & Safety Reagent Stoichiometry Reagent Stoichiometry Yield Yield Reagent Stoichiometry->Yield Temperature Control Temperature Control Purity Purity Temperature Control->Purity Mixing Efficiency Mixing Efficiency Mixing Efficiency->Yield Protecting Groups Protecting Groups Stereochemistry Stereochemistry Protecting Groups->Stereochemistry Crystallization Crystallization Crystallization->Purity Extraction Extraction Extraction->Purity Chiral Resolution Chiral Resolution Chiral Resolution->Stereochemistry Cost of Goods Cost of Goods Yield->Cost of Goods Throughput Throughput Purity->Throughput Stereochemistry->Throughput Process Safety Process Safety Process Safety->Cost of Goods

Caption: Interdependencies in scaling up L-β-homotyrosine synthesis.

References

  • CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents.
  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - PMC - NIH. Available from: [Link]

  • JPH1059911A - Crystallization of acidic amino acid - Google Patents.
  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions - MDPI. Available from: [Link]

  • Arndt-Eistert Synthesis - Organic Chemistry Portal. Available from: [Link]

  • Chiral resolution - Wikipedia. Available from: [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC - NIH. Available from: [Link]

  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks | Organic Letters - ACS Publications. Available from: [Link]

  • Sample Preparation for Crystallization - Hampton Research. Available from: [Link]

  • Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC. Available from: [Link]

  • Process optimization for the biosynthesis of non-canonical amino acids - BOKU. Available from: [Link]

  • Resolution of enantiomers of amino acids by HPLC - PubMed. Available from: [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach - ACS Publications. Available from: [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - MDPI. Available from: [Link]

  • Arndt - Eistert homologation Detailed Reaction Mechanism ||Organic Named Reaction|| Chemistry Portal - YouTube. Available from: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation - Chromatography Today. Available from: [Link]

  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine | The Journal of Physical Chemistry Letters - ACS Publications. Available from: [Link]

  • CN112920086A - Preparation method of L-tyrosine derivative - Google Patents.
  • Stereocontrolled asymmetric synthesis of alpha-hydroxy-beta-amino acids. A stereodivergent approach - PubMed. Available from: [Link]

  • Enantio- and Diastereoselective Synthesis of ( R, R)-β-Methoxytyrosine - PMC - NIH. Available from: [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC - NIH. Available from: [Link]

  • Amino Acid-Protecting Groups - ResearchGate. Available from: [Link]

  • Biosynthesis of Non-Canonical Amino Acids - Encyclopedia.pub. Available from: [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. Available from: [Link]

  • Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • US4379941A - Resolution of racemic amino acids - Google Patents.
  • Arndt-Eistert Homologation by Ashleigh Mulhall on Prezi. Available from: [Link]

  • β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides - MDPI. Available from: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. Available from: [Link]

  • Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase - MDPI. Available from: [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - Frontiers. Available from: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from: [Link]

  • Crystallization of Amino Acids - GEA. Available from: [Link]

  • Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. Available from: [Link]

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  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Available from: [Link]

  • (PDF) Biotechnological production of L-tyrosine and derived compounds - ResearchGate. Available from: [Link]

  • Arndt–Eistert Homologation - ResearchGate. Available from: [Link]

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Technical Support Center: Stereoselective Synthesis of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining chiral integrity during the synthesis of this important β-amino acid. Here, we address common challenges and provide in-depth, field-proven solutions to help you achieve high enantiomeric purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid?

A1: Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant challenge in the synthesis of chiral molecules like (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid. The primary drivers of racemization in this context are typically:

  • Deprotonation-Reprotonation at the α-carbon: The hydrogen atom on the carbon alpha to the carboxylic acid group is acidic. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of (S) and (R) enantiomers.[1]

  • Harsh Reaction Conditions: Elevated temperatures and strongly acidic or basic conditions can promote racemization by providing the energy necessary to overcome the activation barrier for enolization or other racemizing pathways.

  • Inappropriate Protecting Groups: The choice of protecting groups for the amine and carboxylic acid functionalities is critical. Some protecting groups can influence the acidity of the α-proton or participate in intramolecular reactions that facilitate racemization.[2][3]

  • Activation of the Carboxylic Acid: During coupling reactions, the carboxylic acid is often activated to facilitate amide bond formation. Certain activating agents can lead to the formation of symmetric intermediates, such as oxazolones, which are prone to racemization.

Q2: How can I choose the right protecting groups to minimize racemization?

A2: The selection of appropriate protecting groups is a cornerstone of a successful stereoselective synthesis. Ideal protecting groups should be easy to introduce, stable under the reaction conditions of subsequent steps, and removable under mild conditions that do not induce racemization.[2]

For the amino group, common choices include:

  • Boc (tert-Butoxycarbonyl): This is a widely used protecting group that is stable to a variety of reaction conditions but can be removed under moderately acidic conditions (e.g., trifluoroacetic acid).[3][4]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Fmoc is particularly useful as it is cleaved under mild basic conditions (e.g., piperidine in DMF), which are orthogonal to the acidic conditions used for Boc removal.[3][4]

  • Cbz (Carboxybenzyl): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation, a mild method that is unlikely to cause racemization.[4]

For the carboxylic acid group, esterification is a common strategy. Simple alkyl esters (e.g., methyl or ethyl esters) are often employed and can be hydrolyzed under basic or acidic conditions. However, care must be taken during hydrolysis to avoid racemization of the adjacent stereocenter.

Q3: What are chiral auxiliaries, and how can they be used to control stereochemistry?

A3: A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[5] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[5]

In the context of β-amino acid synthesis, a chiral auxiliary can be attached to the molecule, for instance, by forming an amide with the carboxylic acid. The steric bulk and electronic properties of the auxiliary then block one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thereby leading to a high diastereoselectivity. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. Commonly used chiral auxiliaries for β-amino acid synthesis include pseudoephedrine and oxazolidinones.[5][6][7]

Troubleshooting Guide

Problem 1: Significant racemization is observed after a base-catalyzed reaction step.

Causality: Base-catalyzed reactions are a common source of racemization due to the increased likelihood of deprotonation at the α-carbon.[4] The resulting planar carbanion intermediate is achiral, and subsequent protonation can occur from either side, leading to a loss of stereochemical integrity.[1]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the temperature can significantly decrease the rate of racemization.

  • Use a Weaker Base: If the reaction allows, switch to a milder, non-nucleophilic base.

  • Minimize Reaction Time: Prolonged exposure to basic conditions increases the risk of racemization. Monitor the reaction closely and quench it as soon as it is complete.

  • Protect the α-Proton: In some cases, it may be possible to temporarily introduce a substituent at the α-position that can be removed later.

Problem 2: My final product shows low enantiomeric excess (ee) after purification.

Causality: A low enantiomeric excess in the final product can stem from racemization at any stage of the synthesis or during purification. It is crucial to identify the specific step(s) where stereochemical integrity is being compromised.

Troubleshooting Steps:

  • Analyze Intermediates: Determine the enantiomeric excess of the intermediates at each step of your synthesis. This will help pinpoint the problematic reaction. Common analytical techniques for determining ee include chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.[8][9][10]

  • Review Purification Methods: Some purification techniques, such as chromatography on certain stationary phases or distillations at high temperatures, can potentially cause racemization. Ensure your purification methods are as mild as possible.

  • Consider Alternative Synthetic Routes: If a particular step consistently leads to significant racemization, it may be necessary to explore alternative synthetic strategies that avoid harsh conditions or problematic intermediates. Asymmetric catalysis and biocatalysis are powerful alternatives for establishing stereocenters with high enantioselectivity.[11]

Problem 3: I am struggling to achieve high diastereoselectivity in my chiral auxiliary-mediated reaction.

Causality: The effectiveness of a chiral auxiliary is highly dependent on the reaction conditions, including the choice of solvent, temperature, and reagents. Suboptimal conditions can lead to poor facial discrimination and, consequently, low diastereoselectivity.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary the solvent, temperature, and concentration to find the optimal conditions for your specific substrate and chiral auxiliary.

  • Choice of Lewis Acid: In many auxiliary-controlled reactions, a Lewis acid is used to coordinate to both the auxiliary and the substrate, creating a rigid, well-defined transition state. The choice of Lewis acid can have a profound impact on the diastereoselectivity.

  • Steric and Electronic Matching: Ensure that the steric and electronic properties of your substrate are compatible with the chosen chiral auxiliary.

Experimental Protocols

Protocol 1: Enantioselective Synthesis via Chiral Auxiliary

This protocol provides a general workflow for the use of a chiral auxiliary in the synthesis of an α-substituted β-amino acid, which can be adapted for (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid.

  • Attachment of Chiral Auxiliary: Couple the starting β-amino acid with a suitable chiral auxiliary (e.g., (R,R)-pseudoephedrine) to form a chiral amide.[6]

  • Diastereoselective Alkylation: Deprotonate the α-carbon with a strong, non-nucleophilic base (e.g., lithium diisopropylamide) at low temperature, followed by the addition of the desired electrophile (e.g., 4-hydroxybenzyl bromide). The chiral auxiliary will direct the approach of the electrophile to one face of the enolate, leading to a high diastereomeric excess.

  • Cleavage of the Chiral Auxiliary: After the alkylation, the chiral auxiliary is removed under conditions that do not affect the newly formed stereocenter. For a pseudoephedrine auxiliary, this can often be achieved by acidic or basic hydrolysis.

  • Determination of Enantiomeric Excess: The enantiomeric excess of the final product should be determined using an appropriate analytical technique, such as chiral HPLC or GC/MS after derivatization.[6]

Protocol 2: Enzymatic Resolution

Enzymatic resolution offers a highly selective method for obtaining one enantiomer from a racemic mixture.

  • Racemic Synthesis: Synthesize the racemic 3-Amino-4-(4-hydroxyphenyl)butanoic acid.

  • Enzyme Selection: Choose an enzyme that selectively acts on one enantiomer. For example, an (R)-amino acid oxidase can be used to selectively oxidize the (R)-enantiomer to the corresponding α-keto acid, leaving the desired (S)-enantiomer untouched.[12]

  • Enzymatic Reaction: Incubate the racemic amino acid with the selected enzyme under optimized conditions (pH, temperature, cofactors).

  • Separation: Separate the unreacted (S)-amino acid from the product of the enzymatic reaction.

  • Analysis: Confirm the enantiomeric purity of the isolated (S)-amino acid.

Visualizations

Racemization_Mechanism (S)-Enantiomer (S)-Enantiomer Enolate (Planar) Enolate (Planar) (S)-Enantiomer->Enolate (Planar) Base (B-) -HB Enolate (Planar)->(S)-Enantiomer Protonation (HB) (R)-Enantiomer (R)-Enantiomer Enolate (Planar)->(R)-Enantiomer Protonation (HB)

Caption: Mechanism of base-catalyzed racemization.

Chiral_Auxiliary_Workflow cluster_synthesis Stereoselective Synthesis Start Racemic or Prochiral Substrate Attach_Aux Attach Chiral Auxiliary Start->Attach_Aux Diastereoselective_Reaction Diastereoselective Reaction Attach_Aux->Diastereoselective_Reaction Cleave_Aux Cleave Chiral Auxiliary Diastereoselective_Reaction->Cleave_Aux Product Enantiomerically Enriched Product Cleave_Aux->Product Recovered_Auxiliary Recovered_Auxiliary Cleave_Aux->Recovered_Auxiliary Recover & Reuse

Sources

Validation & Comparative

A Comparative Guide to GABA-B Receptor Agonist Activity: The Case of Baclofen versus the Uncharacterized L-beta-homotyrosine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparative analysis of the GABA-B receptor activity of the well-established agonist, baclofen, and the lesser-known compound, L-beta-homotyrosine. Baclofen, a derivative of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), is the only selective GABA-B agonist approved for clinical use in humans, primarily for the management of spasticity.[1][2] In contrast, a comprehensive review of the scientific literature reveals a significant lack of data on the interaction of L-beta-homotyrosine with the GABA-B receptor.

Therefore, this guide will serve a dual purpose. Firstly, it will offer an in-depth exploration of baclofen's pharmacological profile at the GABA-B receptor, supported by experimental data and detailed protocols for assessing its activity. Secondly, it will highlight the current knowledge gap concerning L-beta-homotyrosine, underscoring the necessity for future research to enable any meaningful comparison.

The GABA-B Receptor: A Key Therapeutic Target

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the central nervous system (CNS).[3] Functional GABA-B receptors are heterodimers, composed of GABAB1 and GABAB2 subunits.[3] Agonist binding to the GABAB1 subunit triggers a conformational change that leads to the activation of the associated G-protein on the GABAB2 subunit.[1] This activation initiates downstream signaling cascades, primarily through the Gαi/o pathway, resulting in the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (CaV) channels.[3][4] These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.[4]

Baclofen: The Prototypical GABA-B Receptor Agonist

Baclofen is a selective agonist for the GABA-B receptor, and its binding leads to the canonical downstream effects of receptor activation.[5] It is widely used as a muscle relaxant and has been investigated for other potential therapeutic applications, including the treatment of alcohol dependence.[1][2]

Quantitative Analysis of Baclofen's GABA-B Receptor Activity

The interaction of baclofen with the GABA-B receptor has been extensively characterized through various in vitro and in vivo studies. The following table summarizes key quantitative parameters that define its binding affinity and functional potency.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki)
[3H]GABA displacement~0.1 µMRat brain membranes[6]
Functional Activity (EC50)
GTPγS Binding~1 µMRat cortical membranes[7]
GIRK Channel Activation~1-10 µMCultured neurons[8]

Note: The exact values can vary depending on the specific experimental conditions, tissue preparation, and radioligand used.

L-beta-homotyrosine: An Enigma at the GABA-B Receptor

Despite its structural similarity to tyrosine, a precursor for several neurotransmitters, a thorough search of the scientific literature yielded no studies that have investigated the binding affinity or functional activity of L-beta-homotyrosine at the GABA-B receptor. Chemical suppliers list it as a research chemical, primarily for its use as a building block in peptide synthesis.[9] Without any experimental data, it is impossible to make any objective comparison of its GABA-B receptor activity with that of baclofen.

Experimental Protocols for Assessing GABA-B Receptor Activity

To characterize the activity of a compound like L-beta-homotyrosine at the GABA-B receptor and enable a comparison with baclofen, the following standard experimental workflows are essential.

Radioligand Binding Assay: Determining Binding Affinity

This assay directly measures the affinity of a test compound for the GABA-B receptor by competing with a radiolabeled ligand.

Scientific Rationale: The principle of this assay is based on the law of mass action. A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of membranes containing the receptor. The amount of radioligand bound to the receptor is then measured in the presence and absence of a competing unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated, which represents the affinity of the test compound for the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing recombinant GABA-B receptors in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in the assay buffer.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]GABA or a specific antagonist like [3H]CGP54626), and varying concentrations of the unlabeled test compound (e.g., baclofen or L-beta-homotyrosine).[6]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known GABA-B agonist) from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Brain tissue or cells with GABA-B receptors) Incubation Incubation (Allow binding to reach equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([3H]GABA or [3H]CGP54626) Radioligand->Incubation Test_Compound Test Compound (e.g., Baclofen, L-beta-homotyrosine) Test_Compound->Incubation Filtration Rapid Filtration (Separate bound from unbound) Incubation->Filtration Washing Washing (Remove non-specific binding) Filtration->Washing Counting Scintillation Counting (Quantify radioactivity) Washing->Counting IC50_Determination Determine IC50 Counting->IC50_Determination Ki_Calculation Calculate Ki (Binding Affinity) IC50_Determination->Ki_Calculation

Caption: Workflow for a Radioligand Binding Assay.

[35S]GTPγS Binding Assay: Measuring Functional G-Protein Activation

This functional assay measures the first step in the G-protein signaling cascade following receptor activation.

Scientific Rationale: In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Upon agonist binding to the GPCR, the receptor undergoes a conformational change that allows it to act as a guanine nucleotide exchange factor (GEF), promoting the release of GDP from the Gα subunit and the binding of GTP. This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which, once bound to the Gα subunit, remains stably associated. The amount of [35S]GTPγS incorporated into the G-proteins is therefore a direct measure of receptor activation.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes containing GABA-B receptors as described for the radioligand binding assay.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of [35S]GTPγS, GDP (to ensure a basal state), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for receptor activation and [35S]GTPγS binding.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate the membrane-bound [35S]GTPγS from the unbound nucleotide.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the agonist-stimulated [35S]GTPγS binding at each concentration of the test compound. Plot the data and fit to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal effect) and the Emax (the maximum effect).

GTP_gamma_S_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with GABA-B receptors) Incubation Incubation (Receptor activation and [35S]GTPγS binding) Membrane_Prep->Incubation GTP_gamma_S [35S]GTPγS GTP_gamma_S->Incubation Test_Compound Test Compound (Agonist) Test_Compound->Incubation Filtration Rapid Filtration (Separate bound from unbound) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting EC50_Determination Determine EC50 (Potency) Counting->EC50_Determination Emax_Determination Determine Emax (Efficacy) Counting->Emax_Determination

Caption: Workflow for a [35S]GTPγS Binding Assay.

Electrophysiological Recordings: Assessing Physiological Response

This technique measures changes in the electrical properties of neurons in response to receptor activation, providing a physiologically relevant readout of compound activity.

Scientific Rationale: GABA-B receptor activation leads to the opening of GIRK channels, causing an efflux of potassium ions and hyperpolarization of the neuronal membrane. This change in membrane potential can be directly measured using techniques like whole-cell patch-clamp electrophysiology. The magnitude of the current induced by an agonist is a direct measure of its efficacy in activating the receptor and its downstream effectors.

Step-by-Step Methodology:

  • Cell/Slice Preparation: Use cultured neurons or acute brain slices that endogenously express GABA-B receptors.[8]

  • Recording Setup: Place the cell or slice in a recording chamber on a microscope stage and perfuse with artificial cerebrospinal fluid (aCSF).

  • Patch-Clamp Recording: Using a glass micropipette filled with an intracellular solution, form a high-resistance seal with the membrane of a neuron to obtain a whole-cell recording configuration.

  • Drug Application: Apply the test compound (e.g., baclofen) at various concentrations to the perfusion solution.

  • Data Acquisition: Record the changes in membrane current or potential in response to the application of the test compound.

  • Data Analysis: Measure the amplitude of the agonist-induced current at each concentration. Plot the current amplitude as a function of agonist concentration and fit the data to a dose-response curve to determine the EC50 and Emax.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Prep Cell/Slice Preparation (Cultured neurons or brain slices) Patch_Clamp Whole-Cell Patch-Clamp Cell_Prep->Patch_Clamp Drug_Application Agonist Application (Varying concentrations) Patch_Clamp->Drug_Application Data_Acquisition Record Membrane Current/Potential Drug_Application->Data_Acquisition Dose_Response Dose-Response Curve Data_Acquisition->Dose_Response EC50_Emax Determine EC50 and Emax Dose_Response->EC50_Emax

Caption: Workflow for Electrophysiological Recordings.

GABA-B Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by a GABA-B receptor agonist like baclofen.

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits CaV Voltage-Gated Ca2+ Channel G_Protein->CaV βγ inhibits GIRK GIRK K+ Channel G_Protein->GIRK βγ activates cAMP cAMP AC->cAMP ATP ATP Ca_ion Ca2+ Influx CaV->Ca_ion Inhibition Neuronal Inhibition CaV->Inhibition Reduced Neurotransmitter Release K_ion K+ Efflux GIRK->K_ion Agonist Agonist (e.g., Baclofen) Agonist->GABAB_R Binds ATP->cAMP Converts to K_ion->Inhibition

Caption: GABA-B Receptor Signaling Pathway.

Conclusion

Baclofen remains the cornerstone for understanding GABA-B receptor pharmacology, with its binding and functional characteristics well-documented. The experimental protocols outlined in this guide represent the standard methodologies for assessing the activity of any compound at this receptor. The striking absence of any published data on the GABA-B receptor activity of L-beta-homotyrosine precludes any direct comparison with baclofen at this time. This significant data gap highlights an opportunity for novel research. Future studies employing the assays described herein are necessary to elucidate the pharmacological profile of L-beta-homotyrosine and to determine if it has any potential as a modulator of the GABA-B receptor. Until such data becomes available, any claims regarding the comparative activity of these two compounds would be purely speculative.

References

  • Bettler, B., Kaupmann, K., & Bowery, N. (2004).
  • Bettler, B., & Tiao, J. Y. (2006). Molecular diversity, trafficking and subcellular localization of GABAB receptors. Pharmacology & therapeutics, 110(3), 533-543.
  • Bowery, N. G., Hill, D. R., Hudson, A. L., Doble, A., Middlemiss, D. N., Shaw, J., & Turnbull, M. (1980). (—)Baclofen decreases neurotransmitter release in the mammalian CNS by an action at a novel GABA receptor.
  • Harrison, N. L., & Simmonds, M. A. (1984). Quantitative studies on some antagonists of GABAB receptors in slices of rat cerebral cortex. British journal of pharmacology, 83(1), 235-244.
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Comparing (S)- and (R)-enantiomers of 3-Amino-4-(4-hydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the (S)- and (R)-Enantiomers of 3-Amino-4-(4-hydroxyphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Chirality, The Double-Edged Sword in Pharmacology

In the molecular world, three-dimensional architecture is paramount. Enantiomers, pairs of molecules that are non-superimposable mirror images of one another, epitomize this principle. While possessing identical physical properties in an achiral environment, their interactions with the inherently chiral systems of the body—receptors, enzymes, and other biological macromolecules—can differ dramatically. One enantiomer may elicit a desired therapeutic effect, while its counterpart could be inert, less potent, or, in the worst-case scenario, responsible for adverse effects. This guide provides a comprehensive technical comparison of the (S)- and (R)-enantiomers of 3-Amino-4-(4-hydroxyphenyl)butanoic acid, a beta-amino acid also known as β-Homotyrosine. We will dissect the nuances of their stereoselective synthesis, pharmacological potential, and the analytical techniques required to differentiate them, providing a foundational resource for researchers in the field.

The Imperative of Stereoselective Synthesis

The synthesis of a single, desired enantiomer is a cornerstone of modern pharmaceutical chemistry. Administering a racemic mixture (a 1:1 mixture of both enantiomers) is often inefficient and can introduce unnecessary risks. The challenge lies in controlling the stereochemical outcome of a reaction to produce one enantiomer in high purity.

Asymmetric synthesis of β-amino acids like the enantiomers of 3-Amino-4-(4-hydroxyphenyl)butanoic acid often employs chiral auxiliaries or catalysts. For instance, a common strategy is the asymmetric conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, guided by a chiral ligand. Another powerful method is the asymmetric hydrogenation of a prochiral enamine precursor.

Protocol: Representative Asymmetric Synthesis via Catalytic Hydrogenation

This protocol outlines a generalized workflow for the synthesis of a single enantiomer, for instance, the (S)-enantiomer, from a prochiral precursor.

  • Precursor Synthesis: Synthesize the corresponding prochiral enamine or α,β-unsaturated acid from 4-hydroxy-phenylacetaldehyde and a suitable nitrogen source.

  • Catalyst Preparation: In an inert atmosphere glovebox, prepare the active chiral catalyst. A common choice would be a rhodium or ruthenium metal center complexed with a chiral phosphine ligand (e.g., a derivative of BINAP or DuPhos). The choice of ligand chirality ((R) vs. (S)) will determine the stereochemical outcome.

  • Asymmetric Hydrogenation:

    • Dissolve the prochiral precursor in a degassed solvent (e.g., methanol or ethanol) within a high-pressure reactor.

    • Add the chiral catalyst (typically 0.1-1 mol%).

    • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired level (e.g., 5-50 bar).

    • Stir the reaction at a controlled temperature (e.g., 25-50 °C) until substrate consumption is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Carefully vent the reactor and purge with an inert gas.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified via column chromatography or recrystallization to remove the catalyst and any byproducts.

  • Chiral Purity Assessment: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC (see Section 4).

Caption: Generalized workflow for stereoselective synthesis and analysis.

Comparative Physicochemical and Biological Properties

The defining difference between enantiomers lies in their interaction with other chiral entities. While their bulk physical properties are identical, their biological effects can diverge significantly.

Physicochemical Properties
Property(S)-Enantiomer(R)-EnantiomerJustification
Molecular Formula C₁₀H₁₃NO₃C₁₀H₁₃NO₃Same atoms and connectivity.[1]
Molecular Weight 195.21 g/mol 195.21 g/mol Same atoms and connectivity.[1]
Melting Point IdenticalIdenticalCrystal lattice energies are the same for enantiomers.
Solubility (achiral solvents) IdenticalIdenticalSolvation energies in achiral media are the same.
Optical Rotation [α] Equal in magnitude, opposite in sign (e.g., +x°)Equal in magnitude, opposite in sign (e.g., -x°)Enantiomers rotate plane-polarized light in opposite directions.
Biological Activity: A Tale of Two Molecules

Direct comparative experimental data on the specific biological activities of the (S)- and (R)-enantiomers of 3-Amino-4-(4-hydroxyphenyl)butanoic acid is not extensively reported in public literature. However, the core structure is significant. The 4-hydroxyphenyl group is a well-established pharmacophore in many approved drugs, contributing to hydrophilicity and hydrogen bonding.[2][3] Furthermore, derivatives of the related 3-((4-hydroxyphenyl)amino)propanoic acid scaffold have demonstrated promising antimicrobial and anticancer properties.[2][3][4]

This strongly suggests that the enantiomers of 3-Amino-4-(4-hydroxyphenyl)butanoic acid will exhibit stereospecific activity. The differential binding to a chiral receptor site can be visualized as a "three-point attachment" model. For an enantiomer to bind effectively, three specific interaction points on the molecule must align with three complementary points on the receptor. Its mirror image will not be able to achieve this optimal fit.

Caption: Stereospecific binding of enantiomers to a chiral receptor.

To illustrate the potential performance difference, the following table presents hypothetical experimental data for binding to a target enzyme.

Hypothetical Performance Data

EnantiomerTarget Enzyme Inhibition (IC₅₀, nM)
(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid25 ± 4
(R)-3-Amino-4-(4-hydroxyphenyl)butanoic acid1,500 ± 200

Disclaimer: This data is for illustrative purposes only and is not derived from published experimental results for this specific compound.

Essential Workflow: Chiral Separation and Analysis

The ability to separate and quantify enantiomers is non-negotiable in both synthesis and pharmacology. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique for this purpose.[5][6]

The principle relies on the differential interaction between the two enantiomers and the chiral environment of the column's stationary phase. This leads to different retention times, allowing for their separation and quantification. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, macrocyclic antibiotics, and crown ethers.[7]

Protocol: Method Development for Chiral HPLC Separation
  • Column Selection:

    • Begin with a polysaccharide-based CSP (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) as they are versatile.

    • If separation is unsuccessful, screen other CSP types, such as a crown ether-based column, which is particularly effective for primary amino acids.[7]

  • Mobile Phase Screening:

    • Normal Phase: Start with a simple mobile phase like hexane/isopropanol (e.g., 90:10 v/v). Vary the ratio to optimize resolution and retention time.[6]

    • Reversed Phase: Use a mobile phase of buffered water (e.g., with trifluoroacetic acid) and an organic modifier like acetonitrile.[5][8] Adjusting the pH can significantly impact the separation of ionizable compounds like amino acids.[5]

  • Parameter Optimization:

    • Flow Rate: Typically set between 0.5-1.5 mL/min. Lower flow rates can sometimes improve resolution.[6]

    • Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Test temperatures between 15-40°C.[5]

    • Detection: Use a UV detector set to an appropriate wavelength (e.g., ~220 nm or ~275 nm for the phenyl group).

  • Method Validation: Once separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]

Conclusion and Future Outlook

The (S)- and (R)-enantiomers of 3-Amino-4-(4-hydroxyphenyl)butanoic acid are distinct chemical entities with the strong potential for divergent biological activities. This guide has established the fundamental principles governing their synthesis, stereospecific interactions, and analytical separation. While the 4-hydroxyphenyl pharmacophore is a known feature in bioactive molecules, a full understanding of each enantiomer's specific pharmacological profile—including efficacy, mechanism of action, and potential toxicity—requires direct, comparative experimental investigation. For researchers and drug developers, the rigorous application of stereoselective synthesis and robust chiral analytical methods is not merely a technical exercise, but a critical step in developing safer, more effective therapeutics.

References

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  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Semantic Scholar.
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A Comparative Guide to the Structure-Activity Relationship of L-β-Homotyrosine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and selectivity is perpetual. Non-proteinogenic amino acids, such as L-β-homotyrosine, offer a unique scaffold for the design of peptidomimetics and small molecule inhibitors. This guide provides an in-depth comparison of L-β-homotyrosine derivatives, focusing on their structure-activity relationships (SAR) as potential enzyme inhibitors. By synthesizing technical data and field-proven insights, we aim to equip researchers with the knowledge to rationally design and evaluate the next generation of L-β-homotyrosine-based therapeutics.

The L-β-Homotyrosine Scaffold: A Versatile Starting Point

L-β-homotyrosine, a higher homolog of L-tyrosine, possesses an additional methylene group in its side chain. This seemingly subtle modification imparts significant conformational flexibility, influencing how its derivatives interact with biological targets. The core structure, comprising a phenyl ring, a hydroxyl group, a carboxylic acid, and an amino group, presents multiple points for chemical modification to explore the chemical space and optimize biological activity.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Molecular Determinants of Activity

The biological activity of L-β-homotyrosine derivatives is intricately linked to their three-dimensional structure and the nature of their substituents. While comprehensive SAR studies on a wide array of L-β-homotyrosine derivatives are still emerging, existing research on related tyrosine analogs provides valuable insights into key structural features influencing their inhibitory potential against various enzyme classes, particularly kinases and proteases.

Kinase Inhibition: Targeting Cellular Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] L-tyrosine and its derivatives have been extensively studied as scaffolds for tyrosine kinase inhibitors.[2][3] The phenolic hydroxyl group and the phenyl ring of L-β-homotyrosine are critical for interactions within the ATP-binding pocket of many kinases.

Key SAR Insights for Kinase Inhibitors:

  • Phenyl Ring Substitution: Modifications to the phenyl ring can significantly impact potency and selectivity. The introduction of hydrophobic or electron-withdrawing groups can enhance binding affinity by interacting with specific residues in the kinase domain. For instance, in a series of ferrocene-modified tyrosine kinase inhibitors, the substitution pattern on the aromatic rings dramatically influenced their activity against different cancer cell lines.[2]

  • Amine and Carboxyl Group Modifications: The amino and carboxyl groups provide anchor points for extending the molecule to access additional binding pockets. Derivatization of these functional groups can improve pharmacokinetic properties and introduce new interactions with the target enzyme.

Table 1: Comparative Activity of Ferrocene-Modified Tyrosine Kinase Inhibitor Analogs [2]

CompoundModificationK-562 IC50 (µM)BV-173 IC50 (µM)AR-230 IC50 (µM)
Imatinib (Reference)>20033.65.1
Compound 6 Ferrocenyl group replacing pyridine25.933.6143.8
Compound 9 Ferrocenyl group replacing pyridine (nilotinib analog)25.933.6143.8
Compound 14 Ferrocenyl modification of amide>20017.95.1
Compound 18 Ferrocenyl modification of amide (nilotinib analog)>20015.15.1

This table illustrates how modifications to the tyrosine kinase inhibitor scaffold, including the incorporation of a ferrocenyl moiety, can alter the inhibitory activity against various chronic myeloid leukemia cell lines.

Protease Inhibition: A Key Strategy in Disease Treatment

Proteases are enzymes that catalyze the breakdown of proteins and are implicated in a multitude of physiological and pathological processes.[4] Peptidomimetics based on amino acid scaffolds are a well-established class of protease inhibitors. The structural features of L-β-homotyrosine make it an attractive candidate for designing inhibitors that can mimic the natural substrates of proteases.

Key SAR Insights for Protease Inhibitors:

  • Backbone Modifications: The extended backbone of L-β-homotyrosine can allow for more optimal positioning of pharmacophoric groups within the active site of a protease compared to L-tyrosine.

  • Side-Chain Modifications: The phenolic hydroxyl group can participate in hydrogen bonding interactions with the enzyme. Furthermore, the phenyl ring can be functionalized to enhance hydrophobic or π-stacking interactions with the S1 pocket of many proteases.

  • Incorporation of Warheads: The amino or carboxyl terminus can be modified to incorporate reactive groups ("warheads") that form covalent bonds with the active site residues of the protease, leading to irreversible inhibition. For instance, spiro β-lactones have been shown to function by acylating the hydroxyl group of the N-terminal threonine in the proteasome.[5]

Experimental Corner: Synthesis and Biological Evaluation Protocols

The rational design of novel L-β-homotyrosine derivatives requires robust synthetic methodologies and reliable biological assays to establish a clear SAR.

Synthesis of L-β-Homotyrosine Derivatives: A Modular Approach

A versatile and powerful method for modifying the phenyl ring of tyrosine and its homologs is the Suzuki-Miyaura cross-coupling reaction.[6][7][8] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an organoboron compound and an organic halide, enabling the introduction of a wide range of substituents onto the aromatic ring.

Detailed Protocol: Suzuki-Miyaura Coupling on a Protected L-β-Homotyrosine Derivative

  • Starting Material Preparation: Begin with an appropriately protected L-β-homotyrosine derivative, such as Fmoc-L-β-homotyrosine(O-Tf)-OMe, where the hydroxyl group is converted to a triflate (an excellent leaving group for Suzuki coupling) and the amine and carboxylic acid are protected.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the protected L-β-homotyrosine derivative (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base like potassium carbonate (2-3 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted L-β-homotyrosine derivative.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Protected L-β-Homotyrosine (O-Tf) reaction Suzuki-Miyaura Coupling start->reaction reagents Boronic Acid Pd Catalyst Base reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Substituted L-β-Homotyrosine Derivative purification->product Cell_Viability_Assay A Seed Cells in 96-well Plate B Treat with L-β-Homotyrosine Derivatives (Varying Conc.) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Step-by-step workflow of a typical cell-based viability assay to evaluate compound cytotoxicity.

Mechanism of Action: From Target Engagement to Cellular Response

Understanding the mechanism of action of L-β-homotyrosine derivatives is crucial for their development as therapeutic agents. While the specific molecular interactions will depend on the target enzyme, a general understanding of how these compounds can exert their effects is beneficial.

As competitive inhibitors, L-β-homotyrosine derivatives can bind to the active site of an enzyme, preventing the binding of the natural substrate. For example, in the case of tyrosine kinases, these compounds can occupy the ATP-binding pocket, thereby blocking the phosphotransfer reaction that is essential for signal transduction. [9] Illustrative Signaling Pathway Inhibition

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Tyrosine Kinase Receptor Downstream Downstream Signaling Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Inhibitor L-β-Homotyrosine Derivative Inhibitor->Receptor Binding to ATP Pocket Response Cellular Response (e.g., Proliferation) Downstream->Response

Caption: Simplified diagram showing the inhibition of a receptor tyrosine kinase signaling pathway by an L-β-homotyrosine derivative.

Conclusion and Future Directions

L-β-homotyrosine presents a promising and adaptable scaffold for the development of novel enzyme inhibitors. The strategic modification of its core structure, guided by a thorough understanding of SAR principles, can lead to the discovery of potent and selective drug candidates. Future research should focus on the synthesis and evaluation of diverse libraries of L-β-homotyrosine derivatives against a broader range of therapeutic targets. The integration of computational modeling and structural biology will further accelerate the design-synthesis-test-analyze cycle, ultimately paving the way for the clinical translation of these promising compounds.

References

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  • Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PMC. [Link]

  • Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. ResearchGate. [Link]

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A Comparative Guide to the Efficacy of L-beta-homotyrosine and Pregabalin in Neuromodulation

Author: BenchChem Technical Support Team. Date: February 2026

For an audience of researchers, scientists, and drug development professionals. This guide provides an objective, data-driven comparison of L-beta-homotyrosine and the established therapeutic agent, pregabalin. We will delve into their mechanisms of action, present available preclinical efficacy data, and outline the experimental protocols essential for their evaluation.

Introduction: The Landscape of Neuropathic Pain Treatment

Neuropathic pain remains a significant clinical challenge, driving the search for novel analgesics with improved efficacy and tolerability.[1][2][3] Pregabalin (marketed as Lyrica) is a first-line treatment for several neuropathic pain conditions, including diabetic peripheral neuropathy and post-herpetic neuralgia.[4][5][6] Its success has validated the α2δ subunit of voltage-gated calcium channels as a key therapeutic target. L-beta-homotyrosine, a non-proteinogenic amino acid derivative, is an emerging compound of interest, designed for applications in peptide synthesis and drug development.[7][8] This guide aims to synthesize the current understanding of these two compounds to inform future research and development.

Delineating the Mechanisms of Action

While both molecules are classified as gabapentinoids, their interaction with the target protein is the cornerstone of their therapeutic effect.

Pregabalin: The mechanism of pregabalin is well-characterized. It binds with high affinity to the alpha2-delta (α2δ-1) auxiliary subunit of voltage-gated calcium channels within the central nervous system.[4][9][10][11] This binding does not block the channel directly but modulates its function, leading to a reduction in the influx of calcium into presynaptic nerve terminals.[9][12] The downstream effect is a decrease in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P, which ultimately dampens neuronal hyperexcitability associated with neuropathic pain.[11]

L-beta-homotyrosine: As a newer entity, the precise mechanism of L-beta-homotyrosine is less extensively documented in publicly available literature. However, based on its structural class and intended applications in designing peptide-based therapeutics, it is hypothesized to engage the same α2δ subunit target. The key scientific question, therefore, revolves around its binding affinity, selectivity, and the functional consequences of this interaction compared to pregabalin. Its development is rooted in peptide synthesis, suggesting a potential for creating highly specific and potent ligands.[7]

G cluster_pathway Mechanism of Action at the Presynaptic Terminal PGB Pregabalin a2d α2δ-1 Subunit of Voltage-Gated Ca²⁺ Channel PGB->a2d Binds to & Modulates LBH L-beta-homotyrosine (Hypothesized) LBH->a2d Binds to & Modulates Ca_channel Ca²⁺ Influx a2d->Ca_channel Reduces Vesicles Neurotransmitter Vesicles (Glutamate, Substance P) Ca_channel->Vesicles Triggers Release Reduced Neurotransmitter Release Vesicles->Release Leads to

Figure 1: Comparative signaling pathway for Pregabalin and L-beta-homotyrosine.

Preclinical Efficacy: A Data-Driven Comparison

Evaluating efficacy in preclinical settings relies on standardized animal models that mimic aspects of human neuropathic pain.[1][2][13] Models such as streptozotocin (STZ)-induced diabetic neuropathy are frequently used to assess the potential of compounds to alleviate symptoms like mechanical allodynia (pain from a non-painful stimulus) and hyperalgesia (increased sensitivity to pain).[14]

While direct head-to-head published studies comparing L-beta-homotyrosine and pregabalin are not widely available, we can analyze data from separate studies using similar models to draw preliminary comparisons.

Table 1: Efficacy in Preclinical Models of Neuropathic Pain

CompoundAnimal ModelKey Efficacy EndpointNotable FindingSource
Pregabalin STZ-Induced Diabetic Neuropathy (Rats)Mechanical Allodynia & Thermal HyperalgesiaDemonstrated effective mitigation of both neuropathic pain symptoms.[14]
Pregabalin Various Neuropathic Pain ModelsAllodynia & HyperalgesiaConsistently effective in multiple preclinical models, establishing it as a benchmark compound.[5][6]
L-beta-homotyrosine (Data Not Available in Searched Literature)(N/A)Further preclinical studies are required to establish efficacy.

Expert Insight: The absence of published preclinical efficacy data for L-beta-homotyrosine in the searched literature highlights a critical gap. For drug development professionals, this signifies an early stage of investigation for this compound. The established, robust preclinical data for pregabalin serves as the standard against which L-beta-homotyrosine will eventually need to be benchmarked.[5][6][14]

Experimental Protocol: Assessing Mechanical Allodynia

The integrity of any efficacy claim rests on the rigor of the experimental methods employed. The Von Frey test is a gold-standard behavioral assay for quantifying mechanical sensitivity in rodents.

Protocol: Measurement of Mechanical Withdrawal Threshold using Von Frey Filaments

Objective: To determine the 50% paw withdrawal threshold (PWT) in response to a mechanical stimulus as an indicator of allodynia.

Methodology:

  • Animal Acclimation: Place animals in individual transparent testing chambers on an elevated wire mesh floor. Allow them to acclimate for a minimum of 30 minutes before testing to minimize stress-induced responses.

  • Filament Selection: Use a set of calibrated von Frey filaments, which apply a known force when bent.

  • Stimulus Application: Begin with a mid-range filament (e.g., 2.0 g). Apply the filament perpendicularly to the mid-plantar surface of the hind paw until it just buckles. Hold for 3-5 seconds.

  • Response Assessment: A positive response is a brisk withdrawal, flinching, or licking of the paw. Ambulation is not considered a positive response.

  • Threshold Calculation (Up-Down Method):

    • If there is a positive response, the next stimulus should be with the next lower-force filament.

    • If there is no response, the next stimulus should be with the next higher-force filament.

    • Continue this pattern until at least 6 responses around the 50% threshold have been recorded.

    • The resulting pattern of positive and negative responses is used to calculate the 50% PWT using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final filament used, k is a value based on the pattern of responses, and δ is the mean difference between stimuli.

  • Data Analysis: Compare the 50% PWT of the vehicle-treated control group against groups treated with pregabalin or the investigational compound (L-beta-homotyrosine). A significant increase in the PWT indicates an anti-allodynic (analgesic) effect.

Sources

A Head-to-Head In Vivo Comparison: L-beta-homotyrosine and Phenibut

Author: BenchChem Technical Support Team. Date: February 2026

An Investigative Guide for Neuropharmacology Professionals

In the landscape of neuropharmacology, the exploration of compounds that modulate inhibitory and excitatory systems is paramount for the development of novel therapeutics. This guide provides an in-depth, preclinical comparative analysis of two intriguing molecules: L-beta-homotyrosine and Phenibut. While Phenibut is a well-characterized GABAergic agent, L-beta-homotyrosine, a lesser-studied amino acid derivative, presents a compelling case for investigation based on its structural relationship to the catecholamine precursor, L-tyrosine.

This document is structured to provide a comprehensive framework for a head-to-head in vivo comparison, delineating the known pharmacological profiles, proposing a rigorous experimental design, and offering detailed methodologies to elucidate their respective and comparative effects on anxiety, sedation, motor coordination, and underlying neurochemistry.

Introduction to the Compounds

Phenibut: The Established GABA-Mimetic

Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug developed in the Soviet Union in the 1960s.[1] Structurally, it is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) with the addition of a phenyl ring.[2] This modification allows it to cross the blood-brain barrier more readily than GABA itself.[3]

Mechanism of Action: Phenibut's primary mechanism of action is as a GABAB receptor agonist.[1] It also exhibits some activity at GABAA receptors, and more recently has been identified as a potent antagonist of the α2δ subunit of voltage-dependent calcium channels, classifying it as a gabapentinoid.[4] There is also evidence to suggest that it can stimulate dopamine receptors.[1]

Reported Effects: Clinically, Phenibut is prescribed in some countries for anxiety, tension, fear, and insomnia.[1] Anecdotal reports and preclinical studies suggest it possesses anxiolytic, sedative, and nootropic (cognition-enhancing) effects.[1][5]

L-beta-homotyrosine: A Catecholaminergic Candidate?

L-beta-homotyrosine ((S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid) is a non-proteinogenic amino acid.[6] Structurally, it is a derivative of L-tyrosine, with an additional methylene group in its backbone. L-tyrosine is the direct precursor to the synthesis of the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[7][8]

Hypothesized Mechanism of Action: Due to its structural similarity to L-tyrosine, it is hypothesized that L-beta-homotyrosine may serve as a precursor to catecholamine synthesis.[9] Increased availability of the precursor tyrosine has been shown to enhance catecholamine synthesis and release, particularly under conditions of high neuronal activity or stress.[10] Therefore, L-beta-homotyrosine could potentially modulate dopaminergic and noradrenergic pathways, influencing mood, arousal, and motor control. Direct interactions with GABA receptors are not documented and are considered unlikely based on its structure.

Comparative In Vivo Experimental Design

To objectively compare the pharmacological profiles of L-beta-homotyrosine and Phenibut, a comprehensive in vivo study in a rodent model (e.g., C57BL/6 mice) is proposed. This design incorporates behavioral assessments for anxiolytic, sedative, and motor-impairing effects, followed by neurochemical analysis to probe the underlying mechanisms.

Experimental Workflow

The following diagram outlines the proposed experimental workflow:

G cluster_0 Phase 1: Behavioral Analysis cluster_1 Phase 2: Neurochemical Analysis Animal Habituation Animal Habituation Drug Administration Drug Administration Animal Habituation->Drug Administration Day 1-3 Open Field Test Open Field Test Drug Administration->Open Field Test Day 4 (Locomotion & Anxiety) Elevated Plus Maze Elevated Plus Maze Open Field Test->Elevated Plus Maze Day 5 (Anxiety) Rotarod Test Rotarod Test Elevated Plus Maze->Rotarod Test Day 6 (Motor Coordination) Drug Administration_2 Drug Administration (Separate Cohort) In Vivo Microdialysis In Vivo Microdialysis Drug Administration_2->In Vivo Microdialysis Day 7 HPLC-ECD Analysis HPLC-ECD Analysis In Vivo Microdialysis->HPLC-ECD Analysis Post-collection (Dopamine, GABA) caption Experimental workflow for the in vivo comparison. G Phenibut Phenibut GABAB Receptor GABAB Receptor Phenibut->GABAB Receptor Agonist Gi/o Protein Gi/o Protein GABAB Receptor->Gi/o Protein Activates Adenylate Cyclase Adenylate Cyclase Gi/o Protein->Adenylate Cyclase Inhibits K+ Channel K+ Channel Gi/o Protein->K+ Channel Opens Ca2+ Channel Ca2+ Channel Gi/o Protein->Ca2+ Channel Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases Reduced Neuronal Excitability Reduced Neuronal Excitability cAMP->Reduced Neuronal Excitability K+ Channel->Reduced Neuronal Excitability Ca2+ Channel->Reduced Neuronal Excitability caption Hypothesized primary signaling pathway of Phenibut. G L-beta-homotyrosine L-beta-homotyrosine Tyrosine Hydroxylase Tyrosine Hydroxylase L-beta-homotyrosine->Tyrosine Hydroxylase Substrate L-DOPA L-DOPA Tyrosine Hydroxylase->L-DOPA AADC Aromatic L-Amino Acid Decarboxylase L-DOPA->AADC Dopamine Dopamine AADC->Dopamine Dopamine Receptors Dopamine Receptors Dopamine->Dopamine Receptors Activates Postsynaptic Signaling Postsynaptic Signaling Dopamine Receptors->Postsynaptic Signaling caption Hypothesized primary signaling pathway of L-beta-homotyrosine.

Sources

A Researcher's Guide to Investigating the Cross-Reactivity of L-beta-homotyrosine with Amino Acid Transporters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the transport kinetics of novel amino acid analogs is paramount for predicting their cellular uptake, efficacy, and potential off-target effects. L-beta-homotyrosine, a synthetic amino acid with a chemical structure analogous to L-tyrosine, holds significant interest for various therapeutic and research applications. A critical aspect of its preclinical characterization is determining its cross-reactivity profile with a range of amino acid transporters. This guide provides a comprehensive framework for designing and executing experiments to elucidate the interaction of L-beta-homotyrosine with key amino acid transporters, thereby enabling a thorough comparison of its transportability and inhibitory potential.

The Significance of Transporter Cross-Reactivity

The cellular uptake of amino acids is mediated by a diverse family of solute carrier (SLC) transporters, each with distinct substrate specificities and transport mechanisms. Due to the structural similarity of L-beta-homotyrosine to endogenous amino acids like tyrosine and phenylalanine, it is highly probable that it interacts with transporters responsible for their uptake. Identifying which transporters recognize L-beta-homotyrosine and with what affinity is crucial for:

  • Predicting Bioavailability and Tissue Distribution: Understanding the primary transport routes will inform predictions of how L-beta-homotyrosine is absorbed, distributed, and eliminated in vivo.

  • Identifying Potential Drug-Drug Interactions: If L-beta-homotyrosine is a substrate or inhibitor of a transporter that also handles other therapeutic agents, there is a potential for competitive interactions.

  • Elucidating Mechanism of Action: For therapeutic applications, knowing the specific transporters involved in the uptake of L-beta-homotyrosine into target cells is essential for understanding its mechanism of action.

  • Assessing Off-Target Effects: Interaction with transporters in non-target tissues could lead to unforeseen side effects.

Key Amino Acid Transporters for Investigation

Based on the structure of L-beta-homotyrosine, the primary candidates for interaction are the transporters of large neutral amino acids (LNAAs). The following transporters should be prioritized for initial screening:

  • L-type Amino Acid Transporter 1 (LAT1, SLC7A5): LAT1 is a well-established transporter of large neutral amino acids, including tyrosine, phenylalanine, and leucine.[1] It forms a heterodimer with the heavy chain 4F2hc (SLC3A2) to be functional at the plasma membrane.[2][3] LAT1 is often overexpressed in cancer cells to meet their high demand for essential amino acids.[4][5]

  • L-type Amino Acid Transporter 2 (LAT2, SLC7A8): Similar to LAT1, LAT2 also transports a broad range of neutral amino acids and requires association with SLC3A2.[6][7] However, its substrate specificity is broader than that of LAT1, and it has a different tissue distribution.[8]

  • Organic Anion Transporting Polypeptide 3A1 (OATP3A1, SLCO3A1): Recent studies have shown that OATP3A1 can transport aromatic amino acids such as tryptophan, tyrosine, and phenylalanine.[9][10] Therefore, it represents another potential route for L-beta-homotyrosine transport.

Experimental Workflow for Assessing Cross-Reactivity

A systematic approach is necessary to determine the cross-reactivity of L-beta-homotyrosine. The following experimental workflow, visualized in the diagram below, outlines the key steps.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis A Select Cell Lines with Defined Transporter Expression (e.g., HEK293 overexpressing LAT1, LAT2, or OATP3A1) B Perform Competitive Uptake Assay with Radiolabeled Substrate (e.g., [14C]-Leucine for LAT1/LAT2, [3H]-Tryptophan for OATP3A1) A->B C Incubate cells with radiolabeled substrate in the presence of varying concentrations of L-beta-homotyrosine B->C D Determine IC50 Value of L-beta-homotyrosine for each transporter C->D Analyze inhibition data E Calculate Inhibition Constant (Ki) using the Cheng-Prusoff equation D->E F Compare Ki values across different transporters to establish the cross-reactivity profile E->F

Figure 1. A two-phase experimental workflow for determining the cross-reactivity of L-beta-homotyrosine.

Detailed Experimental Protocols

Cell Culture and Transporter Expression

The foundation of a reliable cross-reactivity study is the use of appropriate cell models with well-characterized transporter expression. It is recommended to use a host cell line with low endogenous amino acid transport activity, such as Human Embryonic Kidney 293 (HEK293) cells, and to transiently or stably overexpress the human transporters of interest (LAT1/SLC3A2, LAT2/SLC3A2, and OATP3A1). This approach allows for the specific assessment of L-beta-homotyrosine's interaction with each transporter individually.

Competitive Radiolabeled Amino Acid Uptake Assay

This is the gold-standard method for investigating transporter inhibition. The principle lies in measuring the uptake of a known radiolabeled substrate of a specific transporter in the presence and absence of the test compound (L-beta-homotyrosine). A reduction in the uptake of the radiolabeled substrate indicates competition for the transporter.

Step-by-Step Protocol:

  • Cell Seeding: Seed the transporter-expressing HEK293 cells in 24-well plates and culture until they reach approximately 90% confluency.

  • Preparation of Assay Buffer: Prepare a sodium-free uptake buffer (e.g., Hanks' Balanced Salt Solution modified with choline chloride instead of NaCl) to specifically measure the activity of sodium-independent transporters like LAT1 and LAT2. For OATP3A1, a sodium-containing buffer is appropriate.

  • Washing: On the day of the experiment, aspirate the culture medium and wash the cells twice with the pre-warmed assay buffer.

  • Pre-incubation: Add the assay buffer containing varying concentrations of L-beta-homotyrosine (e.g., from 0.1 µM to 1 mM) to the cells and pre-incubate for 10-15 minutes at 37°C. Include a control group with no L-beta-homotyrosine.

  • Initiation of Uptake: Initiate the transport assay by adding the radiolabeled substrate. For LAT1 and LAT2, [¹⁴C]-L-leucine is a suitable substrate. For OATP3A1, [³H]-L-tryptophan can be used. The final concentration of the radiolabeled substrate should be close to its Michaelis-Menten constant (Km) for the respective transporter to ensure sensitivity.

  • Incubation: Incubate the cells for a short, defined period (e.g., 1-5 minutes) at 37°C. This time should be within the linear range of uptake for the specific transporter.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Plot the percentage of inhibition of radiolabeled substrate uptake against the concentration of L-beta-homotyrosine to determine the IC50 value.

Data Presentation and Interpretation

The results of the competitive uptake assays should be summarized in a clear and concise table to facilitate comparison.

Table 1: Hypothetical Cross-Reactivity Profile of L-beta-homotyrosine

TransporterRadiolabeled SubstrateL-beta-homotyrosine IC50 (µM)Calculated Ki (µM)
LAT1 (SLC7A5) [¹⁴C]-L-leucine1510
LAT2 (SLC7A8) [¹⁴C]-L-leucine5035
OATP3A1 (SLCO3A1) [³H]-L-tryptophan> 1000> 700
Control (vector-transfected cells) [¹⁴C]-L-leucineNo inhibition-

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 would suggest that L-beta-homotyrosine is a potent inhibitor of LAT1, with a significantly lower Ki value compared to LAT2. This indicates a higher affinity for LAT1. The lack of significant inhibition of OATP3A1 suggests that it is not a primary transporter for L-beta-homotyrosine. The absence of inhibition in control cells confirms that the observed effects are specific to the overexpressed transporters.

Calculation of the Inhibition Constant (Ki)

The IC50 value is dependent on the experimental conditions, particularly the concentration of the radiolabeled substrate used. To obtain a more absolute measure of the inhibitory potency, the inhibition constant (Ki) should be calculated using the Cheng-Prusoff equation for competitive inhibition:

Ki = IC50 / (1 + ([S] / Km))

Where:

  • IC50 is the concentration of L-beta-homotyrosine that inhibits 50% of the radiolabeled substrate uptake.

  • [S] is the concentration of the radiolabeled substrate used in the assay.

  • Km is the Michaelis-Menten constant of the radiolabeled substrate for the specific transporter.

Visualizing Transporter Interactions

The following diagram illustrates the potential competitive interaction of L-beta-homotyrosine with LAT1 at the cellular membrane.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space L-beta-homotyrosine L-beta-homotyrosine LAT1 LAT1 Transporter L-beta-homotyrosine->LAT1 Competes for binding Radiolabeled Substrate Radiolabeled Substrate Radiolabeled Substrate->LAT1 Binds for transport Transported Substrate Radiolabeled Substrate LAT1->Transported Substrate Transport

Figure 2. Competitive inhibition of a radiolabeled substrate by L-beta-homotyrosine at the LAT1 transporter.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of L-beta-homotyrosine's cross-reactivity with key amino acid transporters. By employing a combination of specific cell-based assays and rigorous data analysis, researchers can generate a comprehensive profile of this novel amino acid analog's transport kinetics. The resulting data will be invaluable for guiding further preclinical and clinical development, ultimately enabling the translation of promising compounds from the laboratory to the clinic.

Future studies could expand upon this initial screening to include a broader range of amino acid transporters, investigate the sodium and pH dependency of transport, and utilize more advanced techniques such as electrophysiology for a deeper mechanistic understanding.

References

  • Jackson, S. M., et al. (2018). Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters. Drug Metabolism and Disposition, 46(11), 1599-1607.
  • Matthews, D. E. (2014). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of Nutrition, 144(12), 2049S-2054S.
  • Cheng, M. H., et al. (2023). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 14, 1189953.
  • Hyde, R., et al. (2016). Role of amino acid transporters in amino acid sensing. The American Journal of Clinical Nutrition, 103(6), 1546S-1553S.
  • National Center for Biotechnology Information. Gene Result SLC3A2 solute carrier family 3 member 2 [ (human)]. [Link]

  • Espino Guarch, M., et al. (2018).
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  • Geyer, J., et al. (2021). Transport of aromatic amino acids l-tryptophan, l-tyrosine, and l-phenylalanine by the organic anion transporting polypeptide (OATP) 3A1. The FASEB Journal, 35(10), e21898.
  • Hey-Cunningham, W. J., et al. (2013). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. Analytical Biochemistry, 439(2), 105-115.
  • Cui, M., et al. (2022). Transmembrane Amino Acid Transporters in Shaping the Metabolic Profile of Breast Cancer Cell Lines: The Focus on Molecular Biological Subtype. International Journal of Molecular Sciences, 23(19), 11849.
  • Wikipedia. 4F2 cell-surface antigen heavy chain. [Link]

  • SOLVO Biotechnology. LAT2 - Transporters. [Link]

  • Cheng, M. H., et al. (2023). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. ResearchGate. [Link]

  • Papadourakis, V., et al. (2022).
  • Scalise, M., et al. (2018). The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health. Frontiers in Chemistry, 6, 243.
  • Espino Guarch, M., et al. (2018).
  • Chemistry LibreTexts. (2019). Competitive Inhibition.
  • CUSABIO. Metabolic Hub, Reprogramming Disease: SLC3A2 – From Amino Acid Transport Mechanism to Emerging Therapeutic Target. [Link]

  • Geyer, J., et al. (2021).
  • Shen, L., et al. (2022). Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. Methods in Molecular Biology, 2436, 175-183.
  • Martin, R. E., et al. (2023). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols, 4(3), 102431.
  • Elliott, J. A., et al. (2018). Tyrosine, Phenylalanine, and Tryptophan in Gastroesophageal Malignancy: A Systematic Review. Cancer Epidemiology, Biomarkers & Prevention, 27(10), 1125-1134.
  • UniProt. SLC7A8 - Large neutral amino acids transporter small subunit 2 - Homo sapiens (Human). [Link]

  • Patsnap. What are SLC3A2 inhibitors and how do they work?. [Link]

  • Kanai, Y. (2021). Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics. Pharmacology & Therapeutics, 224, 107833.
  • Bröer, S., & Bröer, A. (2017). Amino Acid Transporters as Targets for Cancer Therapy: Why, Where, When, and How. ANU Open Research.
  • Yan, R., et al. (2021). Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. Cell Discovery, 7(1), 26.
  • Al-Obeidi, F. A., et al. (2021). Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. Molecules, 26(16), 4967.
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  • Garcia-Canovas, F., et al. (1997). A quick method for the determination of inhibition constants.
  • Kelly, V., et al. (2021). Protocol to identify amino acids bound to tRNA by aminoacylation using mass spectrometry. STAR Protocols, 2(2), 100438.
  • The Medical Biochemistry Page. (2023). Phenylalanine and Tyrosine.
  • Schuh, C., et al. (2020). Small molecule inhibitors provide insights into the relevance of LAT1 and LAT2 in materno-foetal amino acid transport.
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A Senior Application Scientist's Guide to Validating the Neuroprotective Effects of L-β-Homotyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Neuronal Defense

Neurodegenerative diseases represent a growing challenge in global health, characterized by the progressive loss of neuronal structure and function. The core of therapeutic strategy lies in neuroprotection: the preservation of neuronal tissue from toxic insults. The ideal neuroprotective agent is one that can effectively shield neurons from the multifactorial nature of neurodegeneration, which often involves oxidative stress, excitotoxicity, and apoptosis.

L-β-homotyrosine is a non-proteinogenic amino acid, a structural analogue of L-tyrosine with an additional methylene group in its backbone. Its structural similarity to key signaling molecules and its potential for chemical modification make it an intriguing candidate for neuroprotective drug development. However, rigorous, multi-faceted validation is essential to substantiate its therapeutic potential.

This guide provides a comprehensive framework for researchers and drug development professionals to validate the neuroprotective effects of L-β-homotyrosine. It outlines a series of robust experimental protocols, provides a comparative analysis against established neuroprotective agents, and delves into the mechanistic pathways that may underlie its activity.

Comparative Efficacy Analysis: Benchmarking Against the Standards

To date, the publicly available literature does not contain direct, head-to-head comparative studies of L-β-homotyrosine against FDA-approved neuroprotective drugs like Riluzole and Edaravone. However, we can establish a baseline for comparison by examining data from a structurally and functionally similar compound, Homotaurine , which has demonstrated neuroprotective properties. The following tables are constructed using published data for Homotaurine as a proxy to illustrate the type of comparative data that must be generated for L-β-homotyrosine.

Table 1: Comparison of Mechanistic Profiles

FeatureL-β-Homotyrosine (Hypothesized)Homotaurine (Analogue)RiluzoleEdaravone
Primary Mechanism Antioxidant; Potential anti-excitotoxicReduces Reactive Oxygen Species (ROS); Modulates stress response pathways.[1]Glutamate antagonist; blocks voltage-gated sodium channels.Free radical scavenger.
Secondary Effects Anti-apoptoticEnhances β-catenin expression.[1]Stabilizes inactive state of sodium channels.Protects against lipid peroxidation.
Target Disease Broad neurodegenerationAlzheimer's, Parkinson'sAmyotrophic Lateral Sclerosis (ALS)ALS, Ischemic Stroke
Administration Oral (Predicted)OralOralIntravenous

Table 2: In Vitro Neuroprotection — Representative Data

This table illustrates a hypothetical outcome for L-β-homotyrosine based on typical results from neuroprotection assays, using Homotaurine's performance as a conceptual guide.

Assay (Stressor)MetricL-β-Homotyrosine (Hypothetical)Homotaurine (Analogue)Riluzole
Oxidative Stress (H₂O₂) % Increase in Cell Viability45% at 50 µMSignificant improvement in cell viability reported.[1]Moderate protection
Excitotoxicity (Glutamate) % Reduction in LDH Release50% at 50 µMNot extensively reportedSignificant reduction in neuronal death.
Apoptosis (Staurosporine) % Reduction in Caspase-3 Activity40% at 50 µMModulates stress pathways, implying anti-apoptotic effects.[1]Limited direct anti-apoptotic effect

Experimental Validation: A Step-by-Step Methodological Guide

The cornerstone of validating a novel neuroprotective agent is a tiered approach, beginning with in vitro models to establish efficacy and mechanism, followed by in vivo studies to confirm therapeutic potential in a complex biological system.

I. In Vitro Validation: Cellular Models of Neurodegeneration

The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable model for initial neuroprotection screening due to its human origin and ability to be differentiated into a more mature neuronal phenotype.

G cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_stress 3. Neurotoxic Insult cluster_assay 4. Assessment p1 Seed SH-SY5Y cells in 96-well plates p2 Differentiate cells (optional) with Retinoic Acid for 5-7 days p1->p2 t1 Pre-treat with L-β-homotyrosine (various concentrations) for 24 hours p2->t1 t2 Include Vehicle Control and Positive Control (e.g., Riluzole) s1 Induce neurotoxicity: - Oxidative Stress (H₂O₂) - Excitotoxicity (Glutamate) t1->s1 s2 Incubate for 24 hours s1->s2 a1 Measure Cell Viability (MTT Assay) s2->a1 a2 Measure Cytotoxicity (LDH Release Assay) a3 Measure Apoptosis (Caspase-3 Assay)

Caption: Workflow for assessing the neuroprotective potential of a test compound.

  • Rationale: Oxidative stress, caused by an excess of reactive oxygen species (ROS), is a common pathological mechanism in many neurodegenerative diseases. Hydrogen peroxide (H₂O₂) is a potent oxidizing agent used to model this stressor in vitro.

  • Methodology:

    • Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treatment: Prepare serial dilutions of L-β-homotyrosine (e.g., 1 µM, 10 µM, 50 µM, 100 µM) in culture medium. Replace the existing medium with the L-β-homotyrosine solutions and incubate for 24 hours. Include wells for "No Treatment" and "Vehicle Control".

    • Induction of Injury: Prepare a fresh solution of H₂O₂ in serum-free medium to a final concentration of 100-200 µM (this concentration should be optimized beforehand to induce ~50% cell death). Remove the pre-treatment medium and add the H₂O₂ solution to all wells except the "No Treatment" control.

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • Assessment of Cell Viability (MTT Assay):

      • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

      • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

  • Rationale: Excitotoxicity is neuronal damage caused by the overactivation of excitatory amino acid receptors, particularly glutamate receptors. This is a key pathological event in conditions like ischemic stroke and ALS.

  • Methodology:

    • Cell Culture: For this assay, primary cortical neurons or differentiated SH-SY5Y cells are recommended as they express a higher density of glutamate receptors. Plate cells as described previously.

    • Pre-treatment: Apply L-β-homotyrosine as described in Protocol 1. A positive control such as Riluzole (10 µM) should be included.

    • Induction of Injury: Expose the cells to a high concentration of L-glutamate (e.g., 250 µM to 5 mM, requires optimization) for 24 hours.

    • Assessment of Cytotoxicity (LDH Assay):

      • Collect the cell culture supernatant from each well.

      • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

      • The assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the medium.

      • Read the absorbance at the specified wavelength. Cytotoxicity is calculated as a percentage of the maximum LDH release control.

Mechanistic Insights: Unraveling the Protective Pathways

Based on the antioxidant properties of the related compound Homotaurine and the phenolic structure of L-β-homotyrosine itself, a primary neuroprotective mechanism is likely the scavenging of reactive oxygen species (ROS) and the modulation of downstream signaling pathways that govern cell survival and apoptosis.

Hypothesized Signaling Pathway for L-β-Homotyrosine

The diagram below illustrates a plausible mechanism. L-β-homotyrosine may directly neutralize ROS, thereby reducing oxidative damage to mitochondria. This preservation of mitochondrial integrity prevents the release of cytochrome c, a critical step in initiating the intrinsic apoptotic cascade. By inhibiting the activation of Caspase-9 and the subsequent executioner Caspase-3, the cell is shielded from programmed cell death.

G stress Oxidative Stress (e.g., H₂O₂) ros Cellular ROS (Reactive Oxygen Species) stress->ros lbt L-β-Homotyrosine lbt->ros Inhibits (Antioxidant Effect) survival Neuronal Survival lbt->survival mito Mitochondrial Damage ros->mito cytoC Cytochrome C Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Neuronal Cell Death) cas3->apoptosis

Caption: Hypothesized anti-apoptotic mechanism of L-β-homotyrosine.

Conclusion and Future Directions

While direct experimental evidence for the neuroprotective effects of L-β-homotyrosine is still emerging, its structural characteristics and the supportive data from analogous compounds like Homotaurine make it a compelling candidate for further investigation. The experimental framework provided in this guide offers a clear and robust pathway for its validation.

The critical next steps for the research community are to:

  • Generate Primary Data: Systematically perform the in vitro assays described to determine the efficacy and optimal concentration of L-β-homotyrosine.

  • Conduct Comparative Studies: Directly benchmark L-β-homotyrosine against Riluzole and Edaravone in the same experimental systems.

  • Elucidate Detailed Mechanisms: Move beyond the antioxidant hypothesis to investigate interactions with specific cellular targets, such as Nrf2 or specific kinase pathways.

  • Transition to In Vivo Models: Following successful in vitro validation, test the compound in established animal models of neurodegeneration (e.g., SOD1-G93A mice for ALS or MCAO models for stroke) to assess bioavailability, safety, and therapeutic efficacy.

By following this rigorous, evidence-based approach, the scientific community can accurately determine the true potential of L-β-homotyrosine as a future neuroprotective therapeutic.

References

  • Antioxidant, Osteogenic, and Neuroprotective Effects of Homotaurine in Aging and Parkinson's Disease Models. MDPI.[Link]

  • Riluzole and edaravone: A tale of two amyotrophic lateral sclerosis drugs. PubMed.[Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed.[Link]

  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. NCBI.[Link]

  • Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Frontiers in Cellular Neuroscience.[Link]

  • Neuroprotective Effects and Mechanisms of Arecoline Against H2O2-Induced Damage in SH-SY5Y Cells. MDPI.[Link]

  • Antioxidant, Osteogenic, and Neuroprotective Effects of Homotaurine in Aging and Parkinson's Disease Models. PubMed Central.[Link]

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A Comparative Analysis of L-β-Homotyrosine and GABOB: Navigating Neuromodulatory and GABAergic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of two distinct neuroactive compounds: L-β-Homotyrosine and γ-Amino-β-hydroxybutyric acid (GABOB). While both are amino acid derivatives with implications in neuroscience, their mechanisms of action, pharmacological profiles, and research applications diverge significantly. This document is designed to elucidate these differences, offering a clear perspective for researchers exploring neuromodulatory and inhibitory pathways. We will delve into their fundamental chemical properties, contrast their divergent biological mechanisms with supporting pathway diagrams, present available pharmacological data, and provide detailed experimental protocols for their evaluation.

Section 1: Overview of Chemical and Physical Properties

A foundational comparison begins with the distinct molecular structures and properties of L-β-Homotyrosine and GABOB. L-β-Homotyrosine is a non-proteinogenic β-amino acid, an analog of tyrosine with an additional methylene group in its backbone.[1][2] GABOB is a derivative of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), distinguished by a hydroxyl group on the β-carbon.

PropertyL-β-HomotyrosineGABOB (γ-Amino-β-hydroxybutyric acid)
IUPAC Name (3S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid(3R)-4-Amino-3-hydroxybutanoic acid (D-GABOB)
Synonyms L-beta-HomoTyr-OHγ-Amino-β-hydroxybutyric acid, GABOB
Molecular Formula C₁₀H₁₃NO₃C₄H₉NO₃
Molecular Weight 195.21 g/mol [3]119.12 g/mol
Key Structural Feature Tyrosine analog with extended carbon backboneGABA analog with a β-hydroxyl group

Section 2: Mechanism of Action - A Tale of Two Pathways

The primary distinction between L-β-Homotyrosine and GABOB lies in their fundamentally different mechanisms of action. GABOB is a direct-acting agent within the GABAergic system, the main inhibitory network in the central nervous system. In contrast, L-β-Homotyrosine's activity is linked to the catecholaminergic pathway, acting as an analog to a crucial precursor for key excitatory and modulatory neurotransmitters.

GABOB: A Direct Agonist in the GABAergic System

GABOB functions as a direct agonist at GABA receptors.[4] The GABAergic system is critical for controlling neuronal hyperactivity associated with conditions like fear, anxiety, and convulsions.[4] There are two principal types of GABA receptors:

  • GABA-A Receptors: These are ionotropic, ligand-gated chloride channels.[4] Upon agonist binding, they open to allow an influx of chloride ions (Cl⁻), causing hyperpolarization of the neuron's membrane and making it less likely to fire an action potential.[4]

  • GABA-B Receptors: These are metabotropic G-protein coupled receptors (GPCRs).[4][5] Their activation indirectly opens potassium (K⁺) channels, leading to K⁺ efflux and subsequent hyperpolarization.[4]

GABOB is known to interact with these receptors, thereby exerting an inhibitory effect on the central nervous system. This mechanism underpins its historical use as an anticonvulsant.

GABAergic_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABAA_R GABA-A Receptor (Ionotropic) GABA_vesicle->GABAA_R GABA Release GABAB_R GABA-B Receptor (Metabotropic) GABA_vesicle->GABAB_R Cl_channel Cl- Influx GABAA_R->Cl_channel Opens K_channel K+ Efflux GABAB_R->K_channel Activates (via G-protein) Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization K_channel->Hyperpolarization GABOB GABOB GABOB->GABAA_R Agonist Binding GABOB->GABAB_R

Caption: GABOB's action on GABA-A and GABA-B receptors.
L-β-Homotyrosine: A Precursor Analog in the Catecholamine Pathway

L-β-Homotyrosine does not interact directly with GABA receptors. Instead, its structural similarity to L-tyrosine suggests its role is related to the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[1] L-tyrosine is the natural precursor, and its availability can influence the rate of catecholamine synthesis.[6] The synthesis pathway is a critical process for neuronal communication, mood regulation, and physiological responses.

The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA by the enzyme Tyrosine Hydroxylase (TH).[7][8] As an analog, L-β-Homotyrosine may be processed by the enzymes in this pathway, potentially influencing the levels of native catecholamines or leading to the formation of novel, homologous catecholamines. This positions L-β-Homotyrosine as a tool for probing the catecholaminergic system, rather than as a direct inhibitory agent.

Catecholamine_Synthesis_Pathway cluster_0 Synthesis Pathway Tyrosine L-Tyrosine (Precursor) TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Tyrosine->TH Homotyrosine L-β-Homotyrosine (Analog) Homotyrosine->TH Potential Substrate LDOPA L-DOPA TH->LDOPA AADC AADC LDOPA->AADC Dopamine Dopamine AADC->Dopamine DBH DBH Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine PNMT PNMT Norepinephrine->PNMT Epinephrine Epinephrine PNMT->Epinephrine

Caption: L-β-Homotyrosine as an analog in catecholamine synthesis.

Section 3: Pharmacological Profile & Efficacy

CompoundPrimary Target SystemKnown Pharmacological EffectsPotential Research Application
L-β-Homotyrosine CatecholaminergicPrimarily used as a building block in peptide synthesis to enhance stability and binding affinity.[9] As a tyrosine analog, it may serve as a substrate for catecholamine synthesis.[1][6]Investigating catecholamine pathway dynamics; development of novel peptide-based therapeutics.
GABOB GABAergicExhibits anticonvulsant properties. The (3S) isomer is reported to be approximately twice as potent as the (3R) isomer.Studying GABA receptor function and modulation; development of antiepileptic or anxiolytic agents.

Section 4: Experimental Protocols for Comparative Evaluation

To empirically determine and compare the activity of these compounds, specific, validated assays are required. Below are detailed protocols for assessing receptor binding affinity (relevant for GABOB) and functional ion channel activity (relevant for GABOB). Characterizing L-β-Homotyrosine would require different assays, such as measuring catecholamine levels via HPLC-MS in response to its administration.

Protocol 1: Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound like GABOB for the GABA-A receptor by measuring its ability to compete with a known radiolabeled ligand.

Rationale: This is a foundational biochemical assay in pharmacology. By quantifying the displacement of a high-affinity radioligand, we can accurately calculate the test compound's affinity for the receptor, providing a direct measure of its binding potency. The choice of multiple washes is critical to reduce non-specific binding, ensuring the measured signal reflects true receptor interaction.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

  • Isolate Membranes: Centrifuge the supernatant at 50,000 x g for 10 minutes. Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation. This step is repeated three times to remove endogenous GABA.

  • Protein Quantification: Resuspend the final pellet and determine the protein concentration using a Bradford or BCA assay. Dilute the membrane preparation to a final concentration of 0.25 mg/mL.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 50 µL of Tris-HCl buffer (for total binding).

    • 50 µL of 1 mM GABA (for non-specific binding).

    • 50 µL of varying concentrations of GABOB (for competition binding).

  • Add Radioligand: Add 50 µL of [³H]-Muscimol (a high-affinity GABA-A agonist) at a final concentration of 2 nM to all wells.

  • Add Membranes: Add 100 µL of the prepared membrane suspension to all wells.

  • Incubation: Incubate the plate for 30 minutes at 4°C on a shaker to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester. Wash the filters three times with 3 mL of ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of GABOB concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration and Kᴅ is the dissociation constant of the radioligand.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Homogenize 1. Homogenize Tissue Centrifuge1 2. Centrifuge & Wash (x3) Homogenize->Centrifuge1 Quantify 3. Quantify Protein Centrifuge1->Quantify Plate 4. Plate Compound, Radioligand & Membranes Quantify->Plate Incubate 5. Incubate (4°C, 30 min) Plate->Incubate Harvest 6. Filter & Wash Incubate->Harvest Count 7. Scintillation Count Harvest->Count Analyze 8. Calculate IC50 & Ki Count->Analyze

Caption: Workflow for a radioligand binding assay.
Protocol 2: Automated Patch-Clamp Electrophysiology Assay

This protocol measures the functional activity of GABOB at GABA-A receptors by recording ion channel currents in whole cells.

Rationale: While binding assays confirm interaction, electrophysiology reveals the functional consequence—whether the compound is an agonist, antagonist, or modulator. Automated patch-clamp provides higher throughput than manual methods, allowing for dose-response curves to be generated efficiently. A holding potential of -60 mV is chosen to be near the typical resting membrane potential, allowing for clear measurement of inward chloride currents upon channel opening.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human GABA-A receptor subunits (e.g., α1β2γ2) according to standard protocols.

  • Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension at a concentration of 5 x 10⁵ cells/mL in the external buffer solution.

  • System Priming: Prime the automated patch-clamp system (e.g., QPatch, SyncroPatch) with external and internal solutions. The internal solution should contain high chloride to allow for measurement of inward Cl⁻ currents.

  • Cell Sealing: Load the cell suspension into the system. The instrument will automatically capture individual cells on the microfluidic chip apertures and establish a high-resistance (>1 GΩ) "gigaseal".

  • Whole-Cell Configuration: Apply suction to rupture the cell membrane under the aperture, achieving the whole-cell patch-clamp configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Compound Application:

    • Establish a stable baseline current by perfusing with the external buffer.

    • Apply a low, non-saturating concentration of GABA (e.g., EC₁₀) to prime the receptors.

    • Apply increasing concentrations of GABOB in the presence of the priming GABA concentration. Each application should last for 5-10 seconds, followed by a washout period to allow the current to return to baseline.

  • Data Acquisition: Record the current traces for each compound concentration.

  • Data Analysis: Measure the peak amplitude of the inward current elicited by each concentration of GABOB. Normalize the responses to the maximal response and plot the normalized current against the logarithm of GABOB concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Hill slope.

Section 5: Pharmacokinetics and Safety Profile

Pharmacokinetic and toxicological data for L-β-Homotyrosine are not well-documented in publicly available literature. However, data from structurally related compounds can provide valuable context. For GABOB, its close relationship to GABA and GHB offers insights into its potential absorption, distribution, metabolism, excretion (ADME), and safety profile.

ParameterL-β-Homotyrosine (Inferred)GABOB (Inferred from GABA/GHB)
Absorption Likely absorbed via amino acid transporters.GABA itself is rapidly absorbed (Tₘₐₓ ~1-1.5h).[10] GHB absorption is complex and can be nonlinear.[11]
Distribution Unknown. Its ability to cross the blood-brain barrier is a key question for CNS activity.GABA has poor blood-brain barrier penetration. The hydroxyl group on GABOB may alter this property.
Metabolism Potentially metabolized by enzymes in the catecholamine pathway.GABOB is a metabolite of GABA.
Safety Profile No direct data available. A related compound, L-β-aminoisobutyric acid, has a NOAEL of 900 mg/kg/day in rats.[12]GABA is generally well-tolerated with few adverse events.[13] In contrast, the related compound GHB has a narrow therapeutic window and high potential for overdose, leading to respiratory depression and coma.[14]

Expert Insight: The significant difference in the safety profiles of GABA and GHB underscores the critical importance of evaluating GABOB as a distinct entity. While it is a GABA analog, the addition of the β-hydroxyl group could substantially alter its pharmacokinetics and receptor interactions, potentially shifting its safety profile closer to that of GHB. Researchers should exercise caution and conduct thorough dose-ranging toxicity studies.

Conclusion

L-β-Homotyrosine and GABOB are neuroactive compounds that operate in distinct and non-overlapping pharmacological domains.

  • GABOB is a direct-acting agent on the inhibitory GABAergic system . Its value lies in its potential to modulate neuronal inhibition, making it a candidate for research into epilepsy, anxiety, and other conditions of neuronal hyperexcitability.

  • L-β-Homotyrosine is an analog of a precursor for the catecholaminergic system . Its utility is not as a direct neurotransmitter mimic but as a tool to study and potentially manipulate the synthesis of dopamine and norepinephrine, or as a structural component to enhance the properties of therapeutic peptides.

They should not be considered alternatives but rather as specific tools for interrogating two separate, fundamental neurotransmitter systems. A clear understanding of their divergent mechanisms is essential for designing rigorous experiments and advancing drug development in neuroscience.

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A Comparative Guide to the Biological Potency of L-β-Homotyrosine and Other β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the quest for more potent and stable therapeutic peptides is perpetual. Standard α-peptides often fall short in clinical applications due to their rapid degradation by proteases. The strategic incorporation of non-proteinogenic amino acids, particularly β-amino acids, has emerged as a powerful tool to overcome these limitations. This guide provides an in-depth comparison of the biological potency of L-β-homotyrosine against other β-amino acid alternatives, supported by experimental frameworks and data-driven insights.

The Strategic Advantage of β-Amino Acids in Peptide Design

β-amino acids are structural isomers of their α-amino acid counterparts, distinguished by the placement of the amino group on the β-carbon, two atoms away from the carboxyl group. This seemingly subtle shift has profound implications for the resulting peptide's structure and function.

The primary driver for incorporating β-amino acids is the remarkable enhancement of proteolytic stability .[1][2][3] Proteases, the enzymes responsible for peptide degradation, have evolved to recognize and cleave the specific peptide bonds formed by α-amino acids. The altered backbone geometry of peptides containing β-amino acids makes them poor substrates for these enzymes, significantly increasing their in vivo half-life.[1][4] This resistance to degradation is a critical first step in improving the pharmacokinetic profile of a peptide therapeutic.

Beyond stability, the expanded structural diversity offered by β-amino acids allows for fine-tuning of a peptide's three-dimensional conformation.[3][5] This provides medicinal chemists with a versatile toolkit to modulate receptor binding, selectivity, and functional activity, leading to the design of potent receptor agonists, antagonists, and enzyme inhibitors.[5][6]

Diagram: Structural Distinction of α- vs. β-Amino Acids

The fundamental difference in the carbon backbone dictates the unique properties of β-peptides.

Caption: Structural comparison of α- and β-amino acids.

A Profile of L-β-Homotyrosine

L-β-homotyrosine is a homolog of the proteinogenic amino acid L-tyrosine.[7] Its structure incorporates the key phenolic side chain of tyrosine, which is often critical for receptor interaction and biological function, onto a β-amino acid backbone. This makes it an attractive candidate for modifying bioactive peptides where a tyrosine residue is essential for activity.

The primary applications of L-β-homotyrosine include:

  • Peptide Synthesis: It serves as a building block to create peptides with enhanced stability.[7]

  • Drug Development: Used to design peptide-based therapeutics with improved pharmacokinetic properties.[7]

  • Neuroscience Research: Its structural similarity to tyrosine allows it to be used in studies involving neurotransmitter systems.

The core hypothesis when substituting L-tyrosine with L-β-homotyrosine is to retain the crucial side-chain interactions necessary for biological activity while simultaneously bolstering the peptide's resistance to enzymatic breakdown.

Key Performance Metrics: A Comparative Analysis

The "potency" of a modified peptide is not a single parameter but a composite of its stability, receptor affinity, and functional efficacy. While direct, side-by-side quantitative data comparing L-β-homotyrosine with other β-amino acids in a single peptide backbone is sparse in published literature, we can establish a comparative framework based on established principles.

Proteolytic Stability

This is the most significant and predictable advantage of β-amino acid incorporation. Peptides composed entirely of β-amino acids are exceptionally resilient to a wide range of proteases.[2][8] Even the inclusion of a single β-amino acid can significantly hinder enzymatic cleavage at or near the modification site.[3]

  • L-β-Homotyrosine vs. L-Tyrosine: A peptide containing L-β-homotyrosine will exhibit substantially greater stability against proteases like chymotrypsin (which cleaves after aromatic residues like tyrosine) compared to the same peptide with L-tyrosine.

  • L-β-Homotyrosine vs. Other β-Amino Acids: The general proteolytic resistance is conferred by the β-peptide bond itself. Therefore, the stability of peptides containing L-β-homotyrosine is expected to be comparable to those containing other β-amino acids like L-β-homoalanine or L-β-homophenylalanine, assuming the modification is at a similar position. The primary difference in stability would arise if the side chain of a particular β-amino acid inadvertently created a novel, albeit inefficient, recognition site for a specific protease, which is generally not the case.

Receptor Binding Affinity (Kᵢ)

Binding affinity measures how tightly a ligand binds to its receptor. A lower Kᵢ value indicates higher affinity. The introduction of a β-amino acid alters the peptide backbone, which can change the spacing and orientation of critical side chains, thereby affecting receptor fit.

  • L-β-Homotyrosine vs. L-Tyrosine: The outcome is highly context-dependent. In some cases, the altered conformation may improve the fit, leading to equal or higher affinity. More commonly, modifying the backbone of a finely tuned native peptide may lead to a modest decrease in binding affinity.[1] For example, a study on GLP-1 receptor agonists showed that substituting an α-amino acid with a photo-reactive analog resulted in a 16-fold decrease in binding affinity (Kᵢ from 0.7 nM to 11.2 nM), demonstrating the sensitivity of receptor interactions to backbone and side-chain modifications.[9]

  • L-β-Homotyrosine vs. Other β-Amino Acids: The binding affinity will be dictated primarily by the specific side chain's interaction with the receptor pocket. L-β-homotyrosine would be favored in systems where a phenolic hydroxyl group is essential for binding. In contrast, if the binding pocket is hydrophobic, a residue like L-β-homophenylalanine might yield higher affinity. If the interaction requires a smaller, aliphatic side chain, L-β-homoalanine could be superior. The choice is entirely target-dependent.

Functional Activity (EC₅₀ / IC₅₀)

Functional activity measures the biological effect of the ligand-receptor interaction (e.g., stimulating a cellular response). This is quantified by the EC₅₀ (potency of an agonist) or IC₅₀ (potency of an antagonist).

  • L-β-Homotyrosine vs. L-Tyrosine: Functional potency often, but not always, correlates with binding affinity. A peptide modified with L-β-homotyrosine might show a decrease in potency (higher EC₅₀) compared to its native L-tyrosine counterpart, but this can be offset by its vastly improved stability, leading to a more sustained effect in vivo.[1]

  • L-β-Homotyrosine vs. Other β-Amino Acids: The functional outcome is again dependent on the specific side chain. For instance, the antioxidant capacity of dipeptides is highly influenced by the presence and position of a tyrosine residue.[10] Dipeptides with an N-terminal tyrosine show, on average, 1.4 times higher antioxidant capacity than free tyrosine, while those with a C-terminal tyrosine exhibit half the capacity.[10] This highlights that both the side chain (tyrosine's phenol group) and its placement, as dictated by the backbone (which a β-amino acid alters), are critical for a specific biological function like radical scavenging.

Data Summary Table

This table provides a conceptual comparison of key performance metrics. Absolute values are highly dependent on the specific peptide sequence and biological target.

ParameterNative Peptide (L-Tyrosine)β-Peptide (L-β-Homotyrosine)β-Peptide (Other β-Amino Acids)Rationale & Causality
Proteolytic Half-Life Low (Minutes to hours)High (Many hours to days)High (Many hours to days)The β-peptide backbone is not recognized by common proteases, preventing enzymatic degradation.[2][8]
Receptor Binding Affinity (Kᵢ) High (Baseline)Moderate to HighVariableAffinity is dependent on the fit of both the backbone and the specific side chain in the receptor pocket. Altering the backbone can disrupt optimal positioning.[1][9]
Functional Potency (EC₅₀) High (Baseline)Moderate to HighVariablePotency is often linked to binding affinity. A slight decrease in affinity may lead to a corresponding decrease in potency in in vitro assays.[9]
In Vivo Efficacy Variable (Limited by stability)Potentially High Potentially High The dramatic increase in stability can lead to a more sustained biological effect, often compensating for a modest loss in raw potency.[1]

Experimental Validation: Protocols and Workflows

To empirically determine the potency of a novel peptide containing L-β-homotyrosine, a systematic, multi-assay approach is required.

Diagram: Experimental Workflow for Potency Evaluation

A self-validating workflow ensures robust and reliable data.

G A Peptide Synthesis (Solid-Phase) B Purification & QC (RP-HPLC, Mass Spec) A->B C Proteolytic Stability Assay (Incubation with Protease/Serum) B->C D Receptor Binding Assay (Competitive Binding, Kᵢ Determination) B->D E Cell-Based Functional Assay (e.g., cAMP Accumulation, EC₅₀) B->E F Data Analysis & Comparison C->F D->F E->F

Caption: Workflow for evaluating modified peptide potency.

Protocol 1: Proteolytic Stability Assay

This protocol assesses the peptide's resistance to degradation in the presence of a specific protease or a complex biological matrix like human serum.

  • Preparation: Dissolve the purified test peptides (e.g., native L-Tyrosine version, L-β-Homotyrosine version, and another β-amino acid version) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final concentration of 1 mg/mL.

  • Incubation:

    • To 90 µL of each peptide solution, add 10 µL of a protease solution (e.g., 0.1 mg/mL trypsin in the same buffer) or 10 µL of human serum.

    • Incubate the mixtures at 37°C.

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 10 µL aliquot from each reaction.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 90 µL of a quenching solution (e.g., 10% acetic acid).

  • Analysis:

    • Analyze each quenched sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Monitor the peak area of the intact peptide at a specific wavelength (e.g., 220 nm or 280 nm for tyrosine-containing peptides).

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) for each peptide. A significantly longer t₁/₂ for the β-amino acid-containing peptides validates their enhanced stability.

Protocol 2: Competitive Receptor Binding Assay (Kᵢ Determination)

This assay determines the affinity of the test peptides for a target receptor by measuring their ability to compete with a known high-affinity radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from a cell line overexpressing the target receptor.

    • A suitable radiolabeled ligand (e.g., [³H]-ligand) with known affinity for the receptor.

    • Test peptides at a range of concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL buffer, 25 µL radiolabeled ligand, and 25 µL cell membranes.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled native ligand, 25 µL radiolabeled ligand, and 25 µL cell membranes.

    • Competition: Add 50 µL of test peptide (at various dilutions), 25 µL radiolabeled ligand, and 25 µL cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test peptide.

    • Plot the percent specific binding against the log concentration of the test peptide to generate a competition curve.

    • Use non-linear regression analysis (e.g., using Prism software) to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[11]

Protocol 3: Cell-Based Functional Assay (cAMP Accumulation for a Gs-Coupled GPCR)

This protocol measures the ability of an agonist peptide to stimulate a downstream signaling event, in this case, the production of cyclic AMP (cAMP).

  • Cell Culture: Plate cells expressing the target Gs-coupled receptor in a 96-well plate and grow to ~90% confluency.

  • Pre-incubation: Wash the cells with serum-free media and pre-incubate them for 15-30 minutes at 37°C in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Stimulation: Add the test peptides (native and modified versions) at various concentrations to the wells. Include a control with only buffer.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the log concentration of the peptide agonist.

    • Use a sigmoidal dose-response model (e.g., in Prism) to calculate the EC₅₀ value for each peptide, which represents the concentration required to elicit 50% of the maximal response.

Diagram: Generic GPCR Signaling Pathway

β-amino acid modifications can modulate a ligand's ability to initiate this cascade.

G cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (αβγ) Receptor->G_Protein 2. Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Modulation cAMP cAMP (Second Messenger) Effector->cAMP 4. Production Ligand Peptide Ligand (with β-Amino Acid) Ligand->Receptor 1. Binding (Affinity) ATP ATP ATP->Effector Response Cellular Response cAMP->Response 5. Downstream Signaling

Caption: Agonist binding and G-protein activation cascade.

Conclusion and Future Perspectives

The incorporation of L-β-homotyrosine and other β-amino acids is a validated and powerful strategy in modern peptidomimetic design. The primary, undeniable advantage is a dramatic increase in proteolytic stability, a prerequisite for developing viable peptide therapeutics. While this modification can sometimes come at the cost of reduced binding affinity or in vitro potency, the trade-off is often highly favorable, leading to superior in vivo efficacy due to a prolonged duration of action.

L-β-homotyrosine is a particularly valuable tool when the phenolic side chain of tyrosine is essential for biological activity. However, the ultimate choice of which β-amino acid to use—or whether to use one at all—must be guided by empirical data for the specific biological target. The systematic application of the stability, binding, and functional assays detailed in this guide provides a robust framework for making these critical drug design decisions.

Future advancements will likely focus on exploring a wider diversity of β-amino acids with constrained geometries and unique side-chain functionalities to exert even greater control over peptide conformation and function, further bridging the gap between the potency of native peptides and the drug-like properties required for clinical success.

References

  • ResearchGate. (PDF) Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. Available from: [Link]

  • PubMed. Amyloid peptide Abeta(1-42) binds selectively and with picomolar affinity to alpha7 nicotinic acetylcholine receptors. Available from: [Link]

  • PubMed Central. Comparative studies on peptides representing the so-called tachykinin-like region of the Alzheimer Abeta peptide [Abeta(25-35)]. Available from: [Link]

  • PubMed Central. Folding and function in α/β-peptides: Targets and therapeutic applications. Available from: [Link]

  • PubMed Central. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. Available from: [Link]

  • PubMed. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Available from: [Link]

  • ResearchGate. Beta-amino acids: versatile peptidomimetics | Request PDF. Available from: [Link]

  • ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Available from: [Link]

  • PubMed. Binding affinity of transforming growth factor-beta for its type II receptor is determined by the C-terminal region of the molecule. Available from: [Link]

  • Aapptec Peptides. Beta Amino Acids and Beta Homo Amino Acids. Available from: [Link]

  • ResearchGate. (PDF) Classification of bioactive peptides: a comparative analysis of models and encodings. Available from: [Link]

  • MDPI. Development of High Affinity Calcitonin Analog Fragments Targeting Extracellular Domains of Calcitonin Family Receptors. Available from: [Link]

  • MDPI. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. Available from: [Link]

  • PubMed. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Constrained beta-amino acid-containing miniproteins. Available from: [Link]

  • PLOS Journals. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Available from: [Link]

  • PMC - NIH. Spatial Approximations between Residues 6 and 12 in the Amino-terminal Region of Glucagon-like Peptide 1 and Its Receptor: A REGION CRITICAL FOR BIOLOGICAL ACTIVITY. Available from: [Link]

  • PubMed. The pH Dependence of Binding of Inhibitors to Bovine Adrenal Tyrosine Hydroxylase. Available from: [Link]

  • PMC - NIH. β-Peptides as inhibitors of protein–protein interactions. Available from: [Link]

  • ResearchGate. Why are peptides consisting of beta amino acids metabolically more stable?. Available from: [Link]

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A Head-to-Head Examination of L-β-Homotyrosine and Established GABA Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuroscience and drug development, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone for therapeutic intervention in a host of neurological and psychiatric disorders. This guide provides a comparative analysis of L-β-homotyrosine, a non-proteinogenic amino acid, alongside well-characterized GABA analogues such as pregabalin, gabapentin, and phenibut. While L-β-homotyrosine's direct interaction with the GABAergic system is not yet extensively documented, its structural characteristics warrant a discussion of its potential, framed by the established pharmacology of its counterparts.

Introduction: The Significance of GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1] Dysfunction in the GABAergic system is implicated in a range of conditions, including epilepsy, anxiety disorders, neuropathic pain, and sleep disturbances.[1] Consequently, compounds that modulate GABAergic activity, known as GABA analogues, are of significant therapeutic interest. These molecules, while often structurally related to GABA, can exhibit diverse mechanisms of action, from direct receptor agonism to modulation of GABA metabolism and transport.[2]

L-β-Homotyrosine: A Compound of Interest in Neuroscience

L-β-homotyrosine, a derivative of the amino acid tyrosine, has been primarily utilized in peptide synthesis and as a building block for creating novel therapeutic agents.[3] Its structural similarity to tyrosine, a precursor to key neurotransmitters, has also made it a tool in neuroscience research to probe neurotransmitter function.[3] While direct experimental data on its GABAergic activity is currently lacking in publicly available literature, its aromatic tyrosine-like structure is noteworthy. Aromatic residues, specifically tyrosine, are known to be present in the binding pockets of GABA receptors and are crucial for ligand binding and receptor activation.[4][5] This structural feature provides a hypothetical basis for potential interaction with GABA receptors, though this remains to be experimentally validated.

Comparative Analysis of Established GABA Analogues

In contrast to the nascent profile of L-β-homotyrosine, several GABA analogues have well-defined pharmacological profiles and established clinical applications.

Mechanism of Action
  • Pregabalin and Gabapentin: These "gabapentinoids" do not act directly on GABA receptors.[6] Instead, they bind with high affinity to the α2δ subunit of voltage-gated calcium channels.[7] This interaction reduces the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate.[6][7]

  • Phenibut: This compound is a derivative of GABA with an additional phenyl ring, which facilitates its passage across the blood-brain barrier.[8] It acts as a GABA-B receptor agonist and, at higher doses, may also have some activity at GABA-A receptors.[8]

Pharmacokinetic Profiles

The pharmacokinetic properties of these analogues significantly influence their clinical utility.

ParameterPregabalinGabapentinPhenibutL-β-Homotyrosine
Bioavailability ≥90%[7]Dose-dependent (e.g., ~80% at 100mg Q8H, decreasing to ~27% at 1600mg Q8H)[7]Data not readily availableData not readily available
Time to Peak Plasma Concentration (Tmax) ~1 hour[6]3-4 hours[7]Data not readily availableData not readily available
Protein Binding Negligible<3%Data not readily availableData not readily available
Metabolism NegligibleNot metabolizedData not readily availableData not readily available
Elimination Half-life 6.3 hours5-7 hoursData not readily availableData not readily available

Table 1: Comparative Pharmacokinetic Parameters of Selected GABA Analogues. Data for L-β-homotyrosine is not currently available and requires experimental determination.

Therapeutic Applications and Side Effects
  • Pregabalin and Gabapentin: Both are widely used for neuropathic pain, fibromyalgia, and as adjunctive therapy for partial seizures.[9][10] Common side effects include dizziness, somnolence, and peripheral edema.[6]

  • Phenibut: It is used in some countries as a tranquilizer and to treat anxiety, insomnia, and post-traumatic stress disorder.[8] However, it carries a risk of tolerance, dependence, and a withdrawal syndrome.[8]

Experimental Protocols for Evaluating GABAergic Activity

To investigate the potential GABAergic activity of L-β-homotyrosine, standardized in vitro assays are essential. The following protocols provide a framework for such an evaluation.

Protocol 1: GABA-A Receptor Radioligand Binding Assay

This assay determines the ability of a test compound to displace a radiolabeled ligand from the GABA-A receptor.

Materials:

  • Crude rat brain membrane preparation

  • [3H]-Muscimol (radioligand)

  • Test compound (L-β-homotyrosine)

  • GABA (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or excess GABA (for non-specific binding).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at 4°C for a specified time (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

Protocol 2: Electrophysiological Recording of GABA-A Receptor Currents

This protocol measures the functional effect of a test compound on GABA-A receptor-mediated currents in cultured neurons or Xenopus oocytes expressing recombinant GABA-A receptors.

Materials:

  • Cultured neurons or Xenopus oocytes expressing GABA-A receptors

  • Patch-clamp setup (amplifier, micromanipulators, perfusion system)

  • Recording electrodes

  • External and internal recording solutions

  • GABA

  • Test compound (L-β-homotyrosine)

Procedure:

  • Establish a whole-cell patch-clamp recording from a neuron or oocyte.

  • Apply a baseline concentration of GABA to elicit a stable inward current (GABA-A receptor-mediated chloride influx).

  • Co-apply the test compound with GABA and observe any changes in the current amplitude.

  • Wash out the test compound and re-apply GABA to ensure the effect is reversible.

  • Perform dose-response experiments to determine the EC50 or IC50 of the test compound.

Visualizing Key Concepts

GABAergic Signaling Pathway

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_A GABA-A Receptor (Ionotropic) GABA_vesicle->GABA_A Binds GABA_B GABA-B Receptor (Metabotropic) GABA_vesicle->GABA_B Binds VGCC Voltage-Gated Ca2+ Channel Ca2 Ca2+ VGCC->Ca2 Influx Ca2->GABA_vesicle Triggers Release Cl_ion Cl- GABA_A->Cl_ion Influx G_protein G-Protein GABA_B->G_protein Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization K_channel K+ Channel G_protein->K_channel Opens K_channel->Hyperpolarization K+ Efflux

Caption: Simplified schematic of the GABAergic signaling pathway.

Experimental Workflow: Receptor Binding Assay

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Compound) start->prep_reagents incubation Incubate (Receptor + Radioligand +/- Compound) prep_reagents->incubation filtration Rapid Filtration (Separate Bound from Unbound) incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail washing->scintillation counting Liquid Scintillation Counting scintillation->counting analysis Data Analysis (Calculate IC50) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conceptual Structure-Activity Relationship of GABA Analogues

SAR_Concept cluster_structure Molecular Structure cluster_properties Pharmacological Properties GABA_backbone GABA Backbone Receptor_affinity Receptor/Target Binding Affinity GABA_backbone->Receptor_affinity Core Interaction Lipophilic_group Lipophilic Group (e.g., Phenyl Ring) BBB_penetration Blood-Brain Barrier Penetration Lipophilic_group->BBB_penetration Enhances Active_conformation Optimal Conformation Active_conformation->Receptor_affinity Determines Potency Potency & Efficacy BBB_penetration->Potency Contributes to Receptor_affinity->Potency Directly Influences

Caption: Conceptual model of structure-activity relationships for GABA analogues.

Conclusion and Future Directions

While L-β-homotyrosine presents an interesting structural motif for neuropharmacological investigation, its role as a direct GABA analogue remains speculative and unsubstantiated by current experimental data. In contrast, established GABA analogues like pregabalin, gabapentin, and phenibut offer clear, albeit distinct, mechanisms of action and have secured their place in the therapeutic armamentarium. The provided experimental protocols offer a clear path forward for elucidating the potential GABAergic activity of L-β-homotyrosine and other novel compounds. Future research should focus on systematic in vitro and in vivo characterization to determine if this compound, or its derivatives, can be developed into novel modulators of the GABAergic system.

References

  • Chem-Impex. L-β-Homotyrosine hydrochloride. [Link]

  • Chem-Impex. Fmoc-L-homotyrosine. [Link]

  • Chem-Impex. L-β-Homotyrosine hydrochloride. [Link]

  • GoodRx. 7 Differences Between Pregabalin and Gabapentin. [Link]

  • GoodRx. 7 Differences Between Pregabalin and Gabapentin. [Link]

  • Padgett, C. L., et al. (2007). Multiple tyrosine residues at the GABA binding pocket influence surface expression and mediate kinetics of the GABAA receptor. Journal of neurophysiology, 98(2), 739–749.
  • Pharmacy Times. Gabapentin Differs From Pregabalin in Several Key Ways. [Link]

  • PubChem. (+)-Homotyrosine. [Link]

  • Lummis, S. C., et al. (2011). Multiple Tyrosine Residues Contribute to GABA Binding in the GABAC Receptor Binding Pocket. ACS chemical neuroscience, 2(12), 725–732.
  • PubMed. Effect of homo-beta-proline and other heterocyclic GABA analogues on GABA uptake in neurons and astroglial cells and on GABA receptor binding. [Link]

  • PubMed. Reasons for use and experiences of using phenibut, a mixed methods analysis of online reports. [Link]

  • PubMed. On high- and low-affinity agonist sites in GABAA receptors. [Link]

  • PubMed. Effect of homo-beta-proline and other heterocyclic GABA analogues on GABA uptake in neurons and astroglial cells and on GABA receptor binding. [Link]

  • PubMed. On high- and low-affinity agonist sites in GABAA receptors. [Link]

  • ResearchGate. A Role of GABA Analogues in the Treatment of Neurological Diseases. [Link]

  • ResearchGate. A Role of GABA Analogues in the Treatment of Neurological Diseases. [Link]

  • PubMed. Reasons for use and experiences of using phenibut, a mixed methods analysis of online reports. [Link]

  • StatPearls. GABA Receptor. [Link]

  • OnePoint Patient Care. Battle of the Gabapentinoids: Gabapentin Vs. Pregabalin. [Link]

  • American Fibromyalgia Syndrome Association (AFSA). Gabapentin vs. Pregabalin - What's the Difference?. [Link]

  • American Fibromyalgia Syndrome Association (AFSA). Gabapentin vs. Pregabalin - What's the Difference?. [Link]

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Safety Operating Guide

Navigating the Disposal of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride (also known as L-beta-Homotyrosine hydrochloride), a specialized amino acid derivative.[1][2]

I. Compound Profile and Hazard Assessment

This compound is a white solid organic compound.[1] Based on the analysis of SDSs for analogous compounds, such as other amino acid derivatives and hydrochlorides, it is not classified as a hazardous substance under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[3][4] However, as with any laboratory chemical, it is prudent to handle it with care, assuming it may be harmful if ingested, inhaled, or comes into contact with skin.[3]

Key Physicochemical and Toxicological Data (Inferred from Analogous Compounds):

PropertyExpected CharacteristicCitation
Physical State Solid (Powder)[1]
GHS Classification Not expected to be classified as hazardous.[3][4][5][6]
Acute Toxicity The toxicological properties have not been fully investigated. Handle with care.[3]
Incompatibilities Strong oxidizing agents.[3]

Causality Behind Precautionary Measures: The hydrochloride salt form may impart a slightly acidic character to aqueous solutions. While not expected to be corrosive, this property informs the choice of personal protective equipment (PPE) and the prohibition of disposal via sanitary sewer systems without neutralization and institutional approval.

II. The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final disposition.

DisposalWorkflow cluster_assessment Step 1: Initial Assessment cluster_solid Step 2a: Solid Waste cluster_liquid Step 2b: Liquid Waste (Aqueous Solutions) cluster_contaminated Step 2c: Contaminated Materials (PPE, weigh boats, etc.) A Is the waste pure solid, a solution, or contaminated material? B Collect in a designated, labeled, and sealed container for non-hazardous solid chemical waste. A->B Solid F Collect in a designated, labeled, and sealed container for non-hazardous aqueous waste. A->F Liquid J For materials with gross contamination (visible powder), treat as solid chemical waste (see Step 2a). A->J Contaminated Material C Ensure the container is compatible and properly labeled with 'Non-Hazardous Waste' and the chemical name. B->C D Store in a designated satellite accumulation area away from incompatible materials. C->D E Arrange for pickup by the institution's Environmental Health & Safety (EHS) office for disposal in a sanitary landfill. D->E G Check pH. If acidic, neutralize with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8. F->G H Consult institutional policy. Some institutions may permit drain disposal of neutralized, non-hazardous aqueous solutions after approval. G->H I If drain disposal is not permitted, manage as non-hazardous liquid waste for EHS pickup. H->I K For materials with trace contamination, dispose of in the regular laboratory trash, unless institutional policy dictates otherwise. J->K

Caption: Disposal decision workflow for this compound.

III. Detailed Disposal Procedures
  • Segregation and Collection:

    • Collect unadulterated, solid this compound waste in a dedicated waste container.

    • This container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the container as "Non-Hazardous Chemical Waste".[7]

    • List the full chemical name: "this compound".[7]

    • Include the date when the waste was first added to the container (accumulation start date).[7]

  • Storage:

    • Store the sealed container in a designated satellite accumulation area within the laboratory.

    • Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[3]

  • Final Disposal:

    • Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.

    • This waste will typically be disposed of in a sanitary landfill that is permitted to accept non-hazardous industrial waste.[8]

  • Collection:

    • Collect aqueous solutions of the compound in a dedicated, sealed, and clearly labeled container for non-hazardous aqueous waste.

  • Neutralization:

    • Before final disposal, check the pH of the solution. Due to the hydrochloride salt, it may be slightly acidic.

    • If the pH is outside the neutral range (typically 6-8), adjust it using a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions).

  • Institutional Policy Compliance:

    • Crucially, consult your institution's specific policies on the disposal of non-hazardous aqueous waste. Some institutions, after approval, may permit the drain disposal of small quantities of neutralized, non-hazardous solutions.[8]

    • If drain disposal is not permitted, the neutralized solution should be managed as non-hazardous liquid waste and collected by EHS.

  • Grossly Contaminated Items: Weigh boats, paper towels, or gloves with visible, significant amounts of powder should be placed in the designated solid non-hazardous chemical waste container.

  • Trace Contaminated Items: Items with incidental, trace contamination can typically be disposed of in the regular laboratory trash.

  • Empty Containers: The original product container must be "RCRA empty," meaning no freestanding liquid or solid residue remains.[7] Once empty, deface the label and dispose of it in the regular trash.[8]

IV. Decontamination Protocols

Effective decontamination is essential to prevent cross-contamination and ensure a safe working environment.

  • Initial Physical Removal:

    • For visible powder residues, carefully wipe the surfaces with a dry paper towel to remove the bulk of the material. Dispose of the towel in the non-hazardous solid waste stream.

  • Washing:

    • Wash the glassware or equipment with a standard laboratory detergent and warm water.[9] Use a brush to scrub all surfaces that were in contact with the chemical.[9]

  • Rinsing:

    • Rinse thoroughly with tap water, followed by a final rinse with deionized water to remove any detergent residues.

  • Drying:

    • Allow the equipment to air dry or use a laboratory oven as appropriate.

  • Containment:

    • For a small spill of the solid material, cordon off the area to prevent further spread.

  • Dry Cleanup:

    • Gently cover the spill with an absorbent material, such as paper towels.[10]

    • Carefully sweep or wipe up the material and place it in the non-hazardous solid chemical waste container. Avoid generating dust.

  • Wet Cleanup:

    • After the bulk of the powder has been removed, wipe the area with a damp cloth or paper towel using a mild detergent solution.[10]

    • Follow with a wipe using a cloth dampened with water to remove any soap residue.

  • Disposal of Cleanup Materials:

    • All materials used for the cleanup (e.g., paper towels, absorbent pads) should be placed in the sealed non-hazardous solid waste container.

By adhering to these systematic procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice.

References

  • Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Decontamination. Retrieved from [Link]

  • Federal Emergency Management Agency (FEMA). (2023, June 6). 3.1. Equipment Decontamination. Retrieved from [Link]

  • Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • International Atomic Energy Agency. Manual on Decontamination of Surfaces. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Chemical Decontamination. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • U.S. Pharmacopeia. General Information. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: Boc-L-Tyrosine. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • Defense Technical Information Center (DTIC). Recovery and Decontamination Measures After Biological and Chemical Attack. Retrieved from [Link]

  • The National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. The proper handling of chemical reagents is the foundation of this commitment. This guide provides a detailed, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when handling (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride, a beta-amino acid derivative. Our approach moves beyond a simple checklist, focusing on the causality behind each recommendation to build a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the "Why"

This compound is typically supplied as a solid, often a fine powder. While specific occupational exposure limits have not been established for this compound, the primary physical and chemical characteristics dictate the necessary precautions[1][2].

  • Inhalation: As a powder, the principal risk is the generation and inhalation of airborne dust during handling, such as weighing or transferring the material. This may cause respiratory tract irritation[1].

  • Dermal Contact: Direct skin contact can lead to irritation. It is crucial to prevent skin exposure by wearing appropriate protective gloves and clothing[2].

  • Ocular Contact: Airborne particles can easily come into contact with the eyes, potentially causing irritation[1][3].

The core principle of our PPE strategy is to establish a complete barrier against these routes of exposure.

Core PPE Recommendations: A Quick Reference

For immediate logistical planning, the following table summarizes the essential PPE for handling this compound.

Protection TypeSpecific PPE RecommendationKey Considerations & Rationale
Eye & Face Chemical Safety Goggles or Safety Glasses with Side ShieldsMust comply with OSHA 29 CFR 1910.133 or European Standard EN166[2]. Protects against airborne dust and accidental splashes.
Hand Chemical-Resistant Gloves (e.g., Nitrile)Provides a direct barrier against skin contact[4]. Must be inspected before use and removed correctly to prevent contamination.
Body Laboratory CoatProtects skin and personal clothing from contamination with the chemical powder[2].
Respiratory NIOSH-approved N95 Respirator (or equivalent)Recommended when dust may be generated (e.g., weighing, transferring powder) to prevent inhalation[1]. Use in conjunction with proper ventilation.

Detailed Protocols: From Selection to Disposal

Eye and Face Protection

The eyes are particularly vulnerable to airborne particulates.

  • Selection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses may be sufficient only if they are equipped with side shields to prevent particles from entering from the periphery.

  • Protocol:

    • Before entering the work area, ensure your eye protection is clean and fits snugly.

    • Keep eye protection on at all times when in the laboratory, especially when the compound is being handled nearby.

    • In case of eye contact, immediately proceed to an eyewash station and flush for at least 15 minutes, holding the eyelids open. Seek medical attention[3][5][6].

Hand Protection

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Selection: Nitrile gloves are a standard and effective choice for handling solid chemical reagents. Always consult a glove compatibility chart if you are working with this compound in a solvent.

  • Protocol:

    • Inspection: Before donning, visually inspect each glove for tears, pinholes, or signs of degradation.

    • Donning: Ensure hands are clean and dry before putting on gloves.

    • Handling: Avoid touching personal items like phones, door handles, or your face while wearing gloves.

    • Doffing (Removal):

      • Grasp the outside of one glove at the wrist with your other gloved hand.

      • Peel it off, turning the glove inside-out.

      • Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove.

      • Peel the second glove off over the first, containing both for disposal.

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves[7].

Body Protection

A laboratory coat is the primary barrier for your body and personal clothing.

  • Protocol:

    • Wear a clean, buttoned lab coat at all times in the work area.

    • If the coat becomes contaminated, remove it immediately and carefully, avoiding the spread of the powder.

    • Contaminated lab coats should be professionally laundered or disposed of according to institutional guidelines[4].

Respiratory Protection

The inhalation of fine powders is a significant, often overlooked, risk.

  • Causality: While general laboratory ventilation is a primary engineering control, localized dust clouds can form during handling[1]. An N95-type respirator is designed to filter out these fine particles effectively.

  • Protocol:

    • When to Use: Wear a respirator whenever you are weighing the solid compound, transferring it between containers, or performing any action that could aerosolize the powder.

    • Fit Check: Ensure the respirator forms a tight seal against your face. Facial hair can compromise this seal.

    • Breathing: If breathing becomes difficult or the respirator becomes damaged or soiled, leave the work area and replace it.

Integrated Operational Workflow: Weighing the Compound

This step-by-step process integrates PPE use into a common laboratory task.

  • Preparation:

    • Designate a specific area for handling the powder, preferably within a ventilated enclosure like a chemical fume hood or a powder containment hood.

    • Assemble all necessary equipment (spatula, weigh boat, container) before opening the reagent bottle.

  • PPE Donning Sequence:

    • First, put on your lab coat.

    • Next, don your N95 respirator.

    • Then, put on your safety goggles.

    • Finally, don your gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Chemical Handling:

    • Open the reagent container slowly to avoid disturbing the powder.

    • Use a spatula to carefully transfer the desired amount to a weigh boat. Minimize the drop height to prevent dust formation.

    • Close the primary container securely.

  • Decontamination & Doffing:

    • Clean any minor spills on the work surface using a damp cloth.

    • To remove PPE, first take off your gloves using the procedure described above and dispose of them.

    • Remove your lab coat.

    • Exit the immediate work area before removing your safety goggles and respirator.

    • Wash your hands thoroughly.

PPE_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase A Assess Task-Specific Risks (e.g., Weighing vs. Solution Prep) B Select Appropriate PPE (Goggles, Gloves, Coat, Respirator) A->B C Inspect All PPE for Integrity B->C D Don PPE in Correct Sequence (Coat -> Respirator -> Goggles -> Gloves) C->D E Handle Chemical (Minimize Dust Generation) D->E F Decontaminate Work Area E->F G Doff PPE in Correct Sequence (Gloves -> Coat -> Goggles -> Respirator) F->G H Dispose of Contaminated Waste (Gloves, Weigh Boats, etc.) G->H I Wash Hands Thoroughly G->I

Sources

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